1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
1-quinoxalin-2-ylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.ClH/c14-10-5-7-17(8-6-10)13-9-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHQPYBIQVEGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671407 | |
| Record name | 1-(Quinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185317-72-9 | |
| Record name | 1-(Quinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride
Abstract: This document provides an in-depth technical overview of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its molecular structure, physicochemical properties, a representative synthetic pathway with detailed protocols, and its potential pharmacological context. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] These nitrogen-containing heterocyclic compounds are noted for their broad and potent biological activities, making them a cornerstone in the development of novel therapeutic agents.[1][2] Synthetic quinoxalines are integral to several antibiotics, such as echinomycin, which are known to inhibit the growth of Gram-positive bacteria and show efficacy against certain malignancies.[1] The scaffold's versatility allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile to target a wide array of biological pathways, including those involved in cancer, viral infections, and neurological disorders.[1][3][4]
This guide focuses on a specific derivative, This compound (CAS No. 134221-12-8). This molecule uniquely combines the biologically active quinoxaline core with a 4-aminopiperidine moiety. The piperidine ring is a common structural motif in pharmaceuticals that can enhance solubility and bioavailability, while the primary amine offers a reactive handle for further chemical modification. Understanding the fundamental chemical properties of this compound is the first step toward unlocking its potential as a key building block or a lead compound in drug discovery programs.
Molecular Structure and Physicochemical Properties
The structural foundation of the title compound is the direct linkage of the C2 position of the quinoxaline ring to the nitrogen atom of a 4-aminopiperidine ring. The hydrochloride salt form enhances its stability and aqueous solubility.
Key Physicochemical Data
The essential properties of this compound are summarized below. These values are critical for designing experimental conditions, including reaction setups, formulation, and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride | [5] |
| CAS Number | 134221-12-8 | [5][6] |
| Molecular Formula | C₁₃H₁₇ClN₄ | [5] |
| Molecular Weight | 264.76 g/mol | [6] |
| Canonical SMILES | C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2.Cl | [5] |
| Appearance | Typically a white to off-white crystalline solid. | [1] |
| Solubility | As a hydrochloride salt, it is expected to have good solubility in water and polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[7][8] | |
| pKa | Not experimentally reported. The molecule possesses multiple basic centers (two quinoxaline nitrogens and two piperidine nitrogens), which will have distinct pKa values. Experimental determination via potentiometric titration is recommended for precise values. |
Synthesis and Structural Elucidation
The synthesis of quinoxaline derivatives can be achieved through various established chemical reactions.[4][9] For 1-(Quinoxalin-2-yl)piperidin-4-amine, a highly efficient and common approach is the nucleophilic aromatic substitution (SNAr) reaction.
Rationale for Synthetic Strategy
The chosen synthetic pathway involves the reaction of a halogenated quinoxaline, specifically 2-chloroquinoxaline, with 4-aminopiperidine. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the C2 position, making the chlorine atom an excellent leaving group for nucleophilic attack by the piperidine nitrogen. The use of a non-nucleophilic base is crucial to scavenge the hydrochloric acid generated in situ, driving the reaction to completion. The final step involves converting the resulting free base into its hydrochloride salt to improve its handling and solubility characteristics.
Representative Experimental Protocol
Step 1: Synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine (Free Base)
-
To a solution of 2-chloroquinoxaline (1.0 eq) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF) (10 mL/mmol), add 4-aminopiperidine (1.1 eq).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the base hydrochloride salt and any unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield the pure free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or isopropanol (1.1 eq) dropwise with stirring.
-
A precipitate will form. Continue stirring for 30-60 minutes at room temperature or 0 °C to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for the preparation of the target compound.
Methods for Structural Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. This forms a self-validating system for the protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is expected to show distinct signals for the aromatic protons on the quinoxaline ring (typically in the δ 7.5-8.5 ppm range) and multiple signals for the aliphatic protons of the piperidine ring (δ 1.5-4.5 ppm). 13C NMR will confirm the presence of all carbon atoms in their unique chemical environments.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the protonated molecular ion ([M+H]⁺) corresponding to the mass of the free base (C₁₃H₁₆N₄), providing definitive confirmation of the molecular weight.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching for the amine groups, C=N and C=C stretching from the quinoxaline core, and C-N stretching from the piperidine linkage.
Pharmacological Context and Research Applications
While specific biological activity for this compound is not extensively documented in peer-reviewed literature, its structural components suggest significant potential for pharmacological applications.
-
Broad-Spectrum Activity of Quinoxalines: The quinoxaline core is a well-established pharmacophore with demonstrated anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties.[2][10][11] Derivatives have been investigated as DNA intercalators and topoisomerase II inhibitors for cancer therapy.[11]
-
Role of the 4-Aminopiperidine Moiety: This fragment is a prevalent scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and cell permeability. It also serves as a versatile synthetic handle for building more complex molecules, for example, in the development of kinase inhibitors or receptor modulators.
-
Potential as a Research Tool: Given its structure, this compound is an excellent starting point or intermediate for creating libraries of novel quinoxaline derivatives.[7] Researchers can leverage the primary amine on the piperidine ring for further derivatization to explore structure-activity relationships (SAR) for various biological targets, including kinases, proteases, and G-protein coupled receptors.[7]
Conclusion
This compound is a well-defined chemical entity with properties that make it highly valuable for research and development. Its synthesis is straightforward via established methodologies like nucleophilic aromatic substitution. The combination of the pharmacologically privileged quinoxaline scaffold with the versatile 4-aminopiperidine linker provides a robust platform for the design and synthesis of new chemical entities aimed at a multitude of therapeutic targets. This technical guide provides the foundational chemical knowledge necessary for scientists to effectively utilize this compound in their research endeavors.
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Asif, M. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride
Abstract
The definitive structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride, a molecule incorporating the pharmacologically significant quinoxaline and piperidine scaffolds, presents a representative case for a rigorous, multi-technique approach to structure elucidation.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for the unambiguous determination of its chemical structure. We move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust analytical cascade. The methodologies detailed herein—from initial purity assessment by chromatography to absolute structural proof via X-ray crystallography—form an integrated strategy applicable to a wide range of heterocyclic small molecules.
Introduction: The Imperative for Unambiguous Structure
This guide outlines a logical and synergistic workflow designed to systematically deconstruct and then reconstruct the molecular identity of the target compound, ensuring the highest level of scientific integrity.
The Analytical Cascade: A Strategy for Structural Confirmation
The structure elucidation process is not a linear path but an integrated workflow where each technique provides a piece of the puzzle. The data from each step should corroborate the findings of the others, creating a self-validating system.
Caption: Overall workflow for the structure elucidation of a novel small molecule.
Foundational Analysis: Purity and Molecular Formula
Before complex spectroscopic analysis, it is critical to establish the purity of the sample and determine its elemental composition.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Causality: The validity of all subsequent spectroscopic data hinges on the purity of the analyte. HPLC is the gold standard for assessing the homogeneity of a sample. A single, sharp, and symmetrical peak in the chromatogram indicates a high degree of purity, giving confidence that the spectroscopic data will represent the compound of interest and not a mixture of impurities.[5][6]
Experimental Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of a 50:50 water/acetonitrile mixture.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula
Expertise & Causality: HRMS provides a highly accurate mass measurement of the molecular ion, which is essential for determining the elemental formula. Electrospray Ionization (ESI) is the method of choice for this molecule due to the presence of basic nitrogen atoms, which are readily protonated to form a positive ion ([M+H]⁺).[7][8] A Time-of-Flight (TOF) analyzer provides the mass accuracy required (typically < 5 ppm) to distinguish the target formula from other possibilities with the same nominal mass.
Experimental Protocol:
-
System: ESI-Q-TOF Mass Spectrometer.
-
Ionization Mode: Positive ESI.
-
Infusion: Inject a dilute solution (~10 µg/mL in methanol) directly into the source at a low flow rate (5-10 µL/min).
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion corresponding to the free base, C₁₃H₁₆N₄. Use the instrument's software to generate a list of possible elemental compositions that fit the measured mass within a 5 ppm error threshold.
Data Presentation:
Table 1: Expected High-Resolution Mass Spectrometry Data
| Species | Formula | Calculated m/z | Observed m/z (Example) |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₇N₄⁺ | 229.1448 | ~229.1450 |
| [M+Na]⁺ | C₁₃H₁₆N₄Na⁺ | 251.1267 | ~251.1269 |
Spectroscopic Fingerprinting and Connectivity Mapping
With the molecular formula confirmed, the next phase involves assembling the atoms by identifying functional groups and mapping the C-H framework.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid, non-destructive technique that provides a "fingerprint" of the molecule's functional groups. For this compound, the spectrum is expected to be complex but highly informative. Key features include the N-H stretches of the primary amine, C-H stretches for both aromatic (quinoxaline) and aliphatic (piperidine) parts, and characteristic C=C/C=N stretches of the quinoxaline ring. Crucially, as a hydrochloride salt, the spectrum will display broad absorption bands, often called "ammonium bands," in the 2400-3200 cm⁻¹ region, which arise from the stretching vibrations of the protonated amine groups (R-NH₃⁺ and R₂-NH₂⁺).[9][10][11]
Experimental Protocol:
-
Method: Attenuated Total Reflectance (ATR) is preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Acquisition: A small amount of the solid sample is placed directly on the ATR crystal.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Presentation:
Table 2: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-3400 | Medium, Sharp | N-H stretch (primary amine, -NH₂) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch (piperidine) |
| 2400-3200 | Broad, Strong | N⁺-H stretch (ammonium hydrochloride salt bands)[9][11] |
| 1550-1620 | Strong | N-H bend (primary amine) & Aromatic C=C/C=N stretches |
| 1450-1500 | Strong | Aromatic C=C/C=N stretches |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D experiments is required to solve the structure completely.[5]
-
¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling (splitting).[12][13]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This is essential for tracing the proton network within the piperidine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the structural fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. This will definitively link the quinoxaline and piperidine rings and establish the position of the amine group.[5]
Caption: Interplay of NMR experiments for comprehensive structure mapping.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it allows for the observation of exchangeable N-H protons from the amine and ammonium groups.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. Ensure the HMBC is optimized for a long-range coupling constant of ~8 Hz to observe key correlations.
Data Presentation:
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) and Key HMBC Correlations (Note: Numbering is illustrative. Actual assignment requires 2D NMR data.)
| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (from H at this position) |
|---|---|---|---|
| Quinoxaline Ring | |||
| C2 | ~155 | - | H3, H5', H9' |
| C3 | ~140 | ~8.5 (s, 1H) | C2, C4a, C9' |
| C5/C8 | ~129 | ~7.9 (m, 2H) | Other aromatic C |
| C6/C7 | ~128 | ~7.6 (m, 2H) | Other aromatic C |
| C4a/C8a | ~141 | - | Aromatic H |
| Piperidine Ring | |||
| C5'/C9' (axial/eq) | ~45 | ~4.2 (m, 2H) | C2, C6'/C8' |
| C6'/C8' (axial/eq) | ~30 | ~1.8, ~2.1 (m, 4H) | C7', C5'/C9' |
| C7' | ~48 | ~3.1 (m, 1H) | C6'/C8', -NH₂ |
| Amine Group |
| -NH₂ / -NH₃⁺ | - | Broad signal | C7' |
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Expertise & Causality: While the combination of MS and NMR provides a robust hypothesis for the structure, SC-XRD offers incontrovertible proof.[15] It determines the exact spatial arrangement of every atom in the crystal lattice, revealing precise bond lengths, bond angles, and the molecule's conformation in the solid state.[16][17] This technique eliminates any remaining ambiguity and serves as the final, authoritative confirmation of the structure. The primary challenge is often growing a single crystal of sufficient quality.[18]
Experimental Protocol:
-
Crystal Growth:
-
Technique: Slow evaporation is a common starting point. Other methods include vapor diffusion and solvent layering.[18][19]
-
Solvent System: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or an acetonitrile/water mixture).
-
Procedure: Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and leave it undisturbed in a vibration-free environment for several days to weeks. The goal is slow solvent evaporation to allow large, well-ordered crystals to form.[18]
-
-
Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[17]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Specialized software (e.g., SHELX) is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.[19]
-
The model is refined against the experimental data to yield the final structure with high precision.
-
Conclusion: A Synthesis of Evidence
The structure elucidation of this compound is complete only when all analytical data converge to support a single, unambiguous structure. The workflow proceeds as follows:
-
Purity Confirmed: HPLC shows a single peak, confirming the sample's homogeneity.
-
Formula Determined: HRMS provides the exact elemental composition, C₁₃H₁₆N₄, for the free base.
-
Key Features Identified: FTIR confirms the presence of aromatic and aliphatic C-H, a primary amine, and the characteristic signature of a hydrochloride salt.
-
Connectivity Mapped: A full suite of 1D and 2D NMR experiments pieces together the carbon-hydrogen framework, establishing the link between C2 of the quinoxaline ring and the nitrogen of the piperidine ring, and confirming the amine is at the C4 position of the piperidine.
This integrated, self-validating approach ensures that the assigned structure is correct, providing a solid foundation for any subsequent research, development, or regulatory submission.
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"1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride mechanism of action"
An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride
Disclaimer: Direct, in-depth research specifically elucidating the mechanism of action for this compound is not extensively available in the public domain as of early 2026. This guide, therefore, synthesizes information from studies on structurally related quinoxaline-piperidine derivatives to propose a likely mechanistic framework. The experimental protocols provided are designed as a roadmap for researchers to validate these hypotheses for the specific compound of interest.
Introduction
The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and antiviral agents.[2][4][5] The compound this compound incorporates this quinoxaline core linked to a piperidin-4-amine moiety. This structural combination suggests potential interactions with various biological targets, particularly protein kinases, which are often implicated in the therapeutic areas where quinoxaline derivatives have shown promise. This guide will explore the probable mechanisms of action based on the established activities of analogous compounds.
Pharmacodynamics: Postulated Molecular Targets
Based on the body of research on quinoxaline derivatives, the most probable molecular targets for this compound are protein kinases. The general structure is conducive to fitting within the ATP-binding pocket of these enzymes.
Likely Target Class: Protein Kinase Inhibition
Numerous studies have demonstrated that quinoxaline derivatives can act as potent inhibitors of various protein kinases.[4] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
c-Met Kinase: A series of novel quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against the c-Met kinase enzyme, with many exhibiting potent effects.[4] The c-Met receptor tyrosine kinase is a key driver in cell proliferation, migration, and invasion, making it a significant target in oncology.
-
Apoptosis Signal-Regulated Kinase 1 (ASK1): Other quinoxaline derivatives have been identified as effective inhibitors of ASK1, a key component of the MAPK signaling pathway involved in inflammation, apoptosis, and fibrosis.[6]
The piperidine portion of the molecule can contribute to the compound's solubility and ability to form hydrogen bonds, which can enhance its binding affinity and specificity to the target kinase.[7]
Key Signaling Pathways: A Mechanistic Hypothesis
Given the likely kinase inhibitory action, we can postulate the involvement of this compound in critical cellular signaling pathways.
The c-Met Signaling Pathway
The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, drives tumorigenesis. Inhibition of c-Met can block these downstream effects.
A diagram illustrating the potential inhibitory action on the c-Met pathway is presented below:
Caption: Postulated inhibition of the c-Met signaling pathway.
The ASK1 Signaling Pathway
ASK1 is activated by various stress signals, such as reactive oxygen species (ROS), leading to the activation of JNK and p38 MAPK pathways, which can result in inflammation and apoptosis. Inhibition of ASK1 can mitigate these effects.
A diagram illustrating the potential inhibitory action on the ASK1 pathway is presented below:
Caption: Postulated inhibition of the ASK1 stress signaling pathway.
Experimental Protocols for Mechanism of Action Studies
To validate the hypothesized mechanisms of action for this compound, a series of biochemical and cell-based assays are required.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for c-Met)
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of a target protein.
Methodology:
-
Reagents and Materials:
-
Recombinant human c-Met kinase.
-
ATP (Adenosine triphosphate).
-
Specific peptide substrate for c-Met.
-
This compound dissolved in DMSO.
-
Kinase buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the detection reagent and a luminometer.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Causality and Validation: This assay directly measures the interaction between the compound and the isolated enzyme, providing definitive evidence of direct inhibition. A dose-response curve validates the potency of the inhibition.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the ability of the compound to inhibit the phosphorylation of downstream targets of a specific kinase in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., MKN-45 human gastric cancer cells, which overexpress c-Met) in appropriate media.[4]
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
For receptor tyrosine kinases like c-Met, stimulate the cells with the corresponding ligand (HGF) for a short period before harvesting.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-Met) and its downstream effectors (e.g., phospho-AKT, phospho-ERK).
-
Use antibodies for the total forms of these proteins as loading controls.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Causality and Validation: A reduction in the phosphorylated forms of the target and its downstream proteins in a dose-dependent manner demonstrates that the compound is engaging its target within the cell and inhibiting the signaling pathway.
A workflow diagram for this process is provided below:
Caption: Experimental workflow for Western Blot analysis.
Quantitative Data Summary (Hypothetical)
Should experiments be conducted, the data could be summarized as follows for clear comparison.
| Assay Type | Target | Cell Line | Endpoint | Hypothetical Value |
| In Vitro Kinase Assay | c-Met | N/A | IC50 | e.g., 50 nM |
| In Vitro Kinase Assay | ASK1 | N/A | IC50 | e.g., 120 nM |
| Cellular Phospho-Assay | c-Met | MKN-45 | IC50 | e.g., 200 nM |
| Cell Viability Assay | N/A | MKN-45 | GI50 | e.g., 500 nM |
Conclusion
While direct evidence for the mechanism of action of this compound is currently sparse, the extensive research on the quinoxaline scaffold provides a strong foundation for postulating its activity as a protein kinase inhibitor. The most probable targets include oncogenic kinases like c-Met and stress-response kinases such as ASK1. The provided experimental framework offers a clear path for researchers to rigorously test these hypotheses, elucidate the precise molecular interactions, and determine the therapeutic potential of this compound. Further investigation is essential to fully characterize its pharmacological profile.
References
- Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
- Synthesis and biological activity of quinoxaline deriv
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024).
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). Royal Society of Chemistry.
- N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine. Benchchem.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). PMC.
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The Predicted Biological Activity and Experimental Evaluation of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the potential biological activities of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride. This compound belongs to a class of nitrogen-containing heterocycles built upon the quinoxaline scaffold. The quinoxaline moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] While direct experimental data for this specific hydrochloride salt is limited in public literature, its structural components—the quinoxaline core, a piperidine linker, and a primary amine—allow for robust predictions of its therapeutic potential. This guide synthesizes information from analogous structures to propose likely mechanisms of action, outlines detailed experimental protocols for validation, and provides a framework for its future development as a potential therapeutic agent.
The Quinoxaline Scaffold: A Foundation of Diverse Bioactivity
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a cornerstone of modern medicinal chemistry.[2][3] Its planar, aromatic structure and electron-deficient nature make it an exceptional pharmacophore capable of interacting with a multitude of biological targets through π-stacking, hydrogen bonding, and other non-covalent interactions.[1] Derivatives of this scaffold have been extensively investigated and developed for a wide range of therapeutic applications.
Documented Pharmacological Activities of Quinoxaline Derivatives:
-
Anticancer: Many quinoxaline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[3][4]
-
Antimicrobial: The scaffold is present in compounds with significant activity against bacteria, fungi, and mycobacterium.[5][6]
-
Antiviral: Quinoxaline-based molecules have shown efficacy against various viruses, including respiratory pathogens.[4][7]
-
Anti-inflammatory & Analgesic: Certain derivatives exhibit anti-inflammatory and pain-reducing properties.[2]
-
Antidiabetic: More recent research has explored their potential as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-4) for the management of type II diabetes.[8][9][10]
-
Antiparasitic: The scaffold has been investigated for activity against malaria, leishmaniasis, and trypanosomiasis.[2][11]
Molecular Profile: this compound
A thorough analysis of the molecule's structure is critical to predicting its biological function.
-
Chemical Structure:
-
IUPAC Name: 1-(quinoxalin-2-yl)piperidin-4-amine;dihydrochloride[12]
-
Molecular Formula: C₁₃H₁₈Cl₂N₄[13]
-
Core Components:
-
Quinoxaline Core: The primary pharmacophore, predicted to be responsible for the core biological activity, likely through interaction with enzymatic active sites.
-
Piperidine Ring: This non-aromatic heterocyclic linker is crucial. It imparts three-dimensionality to the molecule, influences its solubility and lipophilicity (logP), and correctly orients the other functional groups for optimal target binding. Its presence is common in kinase inhibitors and CNS-active agents.[14][15]
-
4-Amine Group: The primary amine on the piperidine ring is a key site for forming hydrogen bonds with target proteins. As a basic center, it is protonated in the hydrochloride salt form, which typically enhances aqueous solubility.
-
Hydrochloride Salt: This formulation is chosen to improve the compound's stability, handling, and solubility in aqueous media for experimental testing.
-
-
Predicted Biological Activities and Potential Therapeutic Targets
Based on its structural features and extensive literature on related compounds, we can formulate several primary hypotheses for the biological activity of this compound.
Hypothesis 1: Anticancer Activity via Kinase Inhibition
This is the most strongly supported potential application. Quinoxaline derivatives are well-established as kinase inhibitors, and the piperidine moiety is a common feature in many approved kinase-inhibiting drugs.[3][14]
-
Potential Mechanism: The planar quinoxaline ring can function as an ATP-competitive inhibitor by occupying the adenine-binding pocket of a protein kinase. The piperidine-amine portion can then extend into the solvent-exposed region or form specific hydrogen bonds with the hinge region of the kinase, conferring both potency and selectivity.
-
Potential Targets:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR.
-
Non-Receptor Tyrosine Kinases: Src, Abl.
-
Serine/Threonine Kinases: Apoptosis signal-regulating kinase 1 (ASK1), Cyclin-dependent kinases (CDKs).[16]
-
A conceptual signaling pathway illustrates this potential mechanism:
Caption: Hypothesized inhibition of an RTK signaling pathway.
Hypothesis 2: Antimicrobial Activity
The quinoxaline scaffold is found in natural and synthetic antimicrobial agents.[6][17]
-
Potential Mechanism: Quinoxaline 1,4-dioxides, a related class, are known to generate reactive oxygen species (ROS) and cause DNA damage in bacteria.[18][19] While this compound is not a di-N-oxide, it may interfere with other essential bacterial processes like cell wall synthesis or DNA gyrase function.
-
Potential Targets: Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
Proposed Experimental Workflows for Validation
To empirically test these hypotheses, a structured, multi-stage screening process is required. The following protocols are designed to be self-validating by including appropriate controls.
Workflow 1: Anticancer Activity Screening
This workflow aims to determine the compound's cytotoxic effects on cancer cells and identify potential kinase targets.
Caption: Workflow for in vitro cytotoxicity assessment.
Detailed Protocol: MTT Cell Viability Assay [20]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 human colon carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Workflow 2: Antimicrobial Susceptibility Testing
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [20]
-
Plate Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.
-
Compound Dilution: Add 50 µL of a concentrated stock of the test compound to the first well. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
Hypothetical Data Summary
The following tables present hypothetical but plausible outcomes from the proposed experiments, which would guide further research.
Table 1: Hypothetical Anticancer Activity (IC₅₀ Values)
| Cell Line | Cancer Type | Compound IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | 4.8 | 0.36[20] |
| A549 | Lung Carcinoma | 7.2 | 0.45 |
| MCF-7 | Breast Adenocarcinoma| 12.5 | 0.50 |
Table 2: Hypothetical Antimicrobial Activity (MIC Values)
| Microbial Strain | Type | Compound MIC (µg/mL) | Ciprofloxacin (Control) MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 16 | 0.5 |
| Escherichia coli | Gram-negative | 64 | 0.015 |
| Candida albicans | Fungus | >128 | 0.25 |
Synthesis and Characterization
The synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine would likely proceed through established methods for forming C-N bonds with the quinoxaline core.
-
Common Synthetic Routes:
-
Nucleophilic Aromatic Substitution (SₙAr): Reaction of a 2-chloroquinoxaline with 4-aminopiperidine. This is a highly common and efficient method.
-
Condensation Reactions: A classical approach involves the condensation of an o-phenylenediamine with a suitable α-dicarbonyl compound to form the quinoxaline ring, followed by functionalization.[21]
-
Dehydrogenative Coupling: Modern methods may involve metal-catalyzed coupling of a quinoxaline derivative with a piperidine derivative.[12]
-
Post-synthesis, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC is mandatory to confirm the structure's identity and purity before any biological evaluation.
Future Directions and Conclusion
This compound is a promising chemical entity for which a strong rationale for biological activity can be built upon the extensive history of the quinoxaline scaffold. The initial experimental workflows proposed here would provide the critical go/no-go data for its further development.
Next Steps:
-
Confirmation of Activity: Execute the in vitro screening workflows.
-
Target Deconvolution: If anticancer activity is confirmed, perform a broad-panel kinase screen (e.g., >400 kinases) to identify specific molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the piperidine and quinoxaline rings to optimize potency and selectivity.[16]
-
In Vivo Efficacy: If a potent and selective compound is identified, advance to testing in animal models of cancer or infectious disease.
-
ADME/Tox Profiling: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
References
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ResearchGate. (n.d.). Pharmacological activities displayed by quinoxaline‐based molecules. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Quinoxaline and examples of its pharmacological activities. Retrieved from ResearchGate. [Link]
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International Journal of Pharmaceutical Research and Development. (2024). Quinoxaline: Synthetic and pharmacological perspectives.[Link]
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ResearchGate. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). Retrieved from ResearchGate. [Link]
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MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.[Link]
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RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.[Link]
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NIH. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.[Link]
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NIH. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.[Link]
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Taylor & Francis. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes.[Link]
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RSC Publishing. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio.[Link]
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Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.[Link]
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PubMed Central. (n.d.). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies.[Link]
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MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.[Link]
- Google Patents. (n.d.). WO2014102592A2 - Oxime/substituted quinoxaline-type piperidine compounds and uses thereof.
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NIH. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.[Link]
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PubMed Central. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.[Link]
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PubMed Central. (2025). Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4.[Link]
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PubMed Central. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.[Link]
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MySkinRecipes. (n.d.). Piperidin-4-yl-quinoxalin-2-yl-amine hydrochloride.[Link]
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"1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride CAS number 1185317-65-0"
An In-Depth Technical Guide to 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride (CAS: 1185317-65-0): A Versatile Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 1185317-65-0), a heterocyclic compound of significant interest to the drug discovery and development community. The quinoxaline core is a privileged scaffold in medicinal chemistry, known for conferring a wide spectrum of biological activities.[1] This document elucidates the physicochemical properties, a plausible synthetic route, and the chemical reactivity of the title compound. Furthermore, it explores its postulated biological activities, with a particular focus on its potential as a scaffold for developing novel protein kinase inhibitors and G protein-coupled receptor (GPCR) ligands. Detailed, field-proven experimental workflows for in silico screening, in vitro kinase inhibition profiling, and cellular activity assessment are presented to guide researchers in characterizing this and similar molecules. This guide is intended to serve as a foundational resource for scientists leveraging this versatile building block in their research endeavors.
Introduction: The Significance of the Quinoxaline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a quintessential example of such a scaffold.[1] Quinoxaline derivatives are noted for an exceptionally broad range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities.[2][3][4] This versatility makes them attractive starting points for drug discovery programs.[5]
This compound integrates this potent quinoxaline core with a piperidine linker and a reactive primary amine. This specific arrangement of functional groups is strategically significant:
-
Quinoxaline Core: Often acts as a "hinge-binder" in enzyme active sites, particularly in protein kinases.
-
Piperidine Linker: Provides a three-dimensional vector to orient functional groups and can be crucial for optimizing pharmacokinetic properties.
-
Primary Amine (at position 4): Serves as a key site for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the attachment of moieties that can interact with the solvent-exposed regions of a target protein.
This guide provides the technical insights necessary to fully exploit the potential of this high-value research chemical.
Physicochemical Properties and Data
Proper handling and experimental design begin with a clear understanding of a compound's fundamental properties. The hydrochloride salt form of this molecule is designed to enhance its aqueous solubility and stability for research applications.
| Property | Value | Source |
| CAS Number | 1185317-65-0 | [6] |
| IUPAC Name | 1-(quinoxalin-2-yl)piperidin-4-amine;hydrochloride | |
| Molecular Formula | C₁₃H₁₇ClN₄ | [6] |
| Molecular Weight | 264.75 g/mol | [6][7] |
| Canonical SMILES | C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2.Cl | [6] |
| Storage Conditions | Room Temperature, Sealed in Dry Environment | [6] |
| MDL Number | MFCD11915941 | [6][8] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While specific synthesis documentation for this exact CAS number is not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be designed based on established chemical principles for quinoxaline chemistry.[5][9] The most common strategy involves the nucleophilic aromatic substitution of a halogenated quinoxaline with a suitable piperidine derivative.
The proposed workflow is a two-step process:
-
Nucleophilic Substitution: Reaction of 2-chloroquinoxaline with a Boc-protected 4-aminopiperidine. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines, preventing the primary amine from reacting while allowing the secondary amine of the piperidine ring to act as the nucleophile.
-
Deprotection and Salt Formation: Removal of the Boc group under acidic conditions, which concurrently protonates the basic nitrogen centers to form the final hydrochloride salt.
Chemical Reactivity
The primary amine at the piperidine's 4-position is the most reactive site for derivatization. This functionality is a gateway for building chemical libraries for SAR studies. Common reactions include:
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate secondary or tertiary amines.
These transformations allow for the systematic modification of the compound to optimize potency, selectivity, and pharmacokinetic profiles.
Postulated Biological Activity and Therapeutic Potential
The structural motifs within this compound suggest its potential utility in several therapeutic areas, most notably as a scaffold for kinase inhibitors and GPCR ligands.
Scaffold for Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling and are highly validated targets in oncology and immunology.[10] Many kinase inhibitors share a common pharmacophore that binds to the ATP pocket of the enzyme. The title compound is well-suited to serve as a foundation for such inhibitors:
-
The quinoxaline nitrogen atoms can form critical hydrogen bonds with the "hinge" region of the kinase ATP binding site.
-
The piperidine acts as a non-planar linker, directing the 4-amino group towards the solvent-exposed region of the active site.
-
Derivatization of the 4-amino group can introduce moieties that provide additional binding interactions, enhancing both potency and selectivity for the target kinase.[11][12]
Scaffold for GPCR Ligands
G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets of a significant portion of all approved drugs.[13] Ligands for aminergic GPCRs (e.g., serotonin, dopamine, or histamine receptors) often contain an aromatic system and a protonatable nitrogen atom separated by a linker. The title compound fits this profile, suggesting it could be a valuable starting point for developing novel GPCR modulators.
Experimental Workflows for Characterization
To validate the therapeutic potential of this compound, a systematic, multi-stage characterization process is required. The following workflows represent a logical cascade from computational prediction to cellular validation.
Workflow 1: In Silico Target Identification
Before committing to resource-intensive wet-lab experiments, computational methods can prioritize potential biological targets and generate testable hypotheses.
Protocol: Prospective Molecular Docking Screen [14]
-
Receptor Identification: Identify relevant receptor structures (e.g., crystal structures of kinases in the PDB or high-quality homology models).[15]
-
Library Preparation: Prepare a 3D conformation of the title compound.
-
Docking Simulation: Use a validated docking program (e.g., Glide, AutoDock Vina) to screen the compound against the binding sites of the selected protein targets.[10]
-
Pose Analysis: Analyze the top-ranked poses based on scoring functions and visual inspection of key interactions (e.g., hydrogen bonding to the kinase hinge region).
-
Target Prioritization: Select a list of the most promising targets for experimental validation based on the docking scores and predicted binding modes.
Workflow 2: In Vitro Characterization as a Kinase Inhibitor
This workflow details the experimental cascade to confirm and quantify the activity of the compound against prioritized kinase targets.
Protocol: HTRF® Kinase Assay for IC₅₀ Determination [16]
-
Reagent Preparation: Prepare assay buffer, kinase, ULight™-labeled substrate, and ATP solution. Prepare serial dilutions of the test compound (e.g., 100 µM to 1 nM).
-
Kinase Reaction: In a 384-well plate, add the test compound, kinase, and a mix of ULight™-substrate and ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add a solution of Europium-labeled anti-phospho-substrate antibody in detection buffer. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow 3: Cellular Activity Assessment
After in vitro validation, the next critical step is to determine if the compound is active in a relevant cellular context.
Protocol: MTT Cell Viability Assay [17]
-
Cell Seeding: Plate cells (e.g., a cancer cell line overexpressing the target kinase) in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound is a strategically designed chemical scaffold that holds considerable promise for drug discovery. Its constituent parts—the biologically active quinoxaline core, the versatile piperidine linker, and the reactive primary amine—make it an ideal starting point for generating libraries of compounds aimed at high-value therapeutic targets like protein kinases and GPCRs. The workflows detailed in this guide provide a robust framework for researchers to systematically investigate its potential, from initial computational screening to definitive cellular validation. Future research will undoubtedly focus on SAR expansion from the 4-amino position to develop potent and selective modulators of disease-relevant biological pathways.
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University of Helsinki. (2022). AUTOMATED KNIME WORKFLOWS FOR GPCR- MEDIATED EFFECT PREDICTIONS. Retrieved from [Link]
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Kciuk, M., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Topics in Medicinal Chemistry, 18(11), 935-956. [Link]
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A Technical Guide to the Synthesis of Quinoxaline-Based Compounds for Drug Discovery and Development
Abstract
The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6] This guide provides an in-depth exploration of the primary synthetic methodologies for quinoxaline-based compounds, designed for researchers, medicinal chemists, and professionals in drug development. We will traverse from the foundational classical condensation reactions to modern catalytic, microwave-assisted, and green chemical approaches. The narrative emphasizes the causality behind experimental choices, providing detailed, field-proven protocols, comparative data, and mechanistic diagrams to create a self-validating and authoritative resource for the synthesis of these vital therapeutic agents.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, also known as benzopyrazine, is a bicyclic aromatic heterocycle that has captured the sustained interest of the scientific community.[7] Its structural rigidity and the presence of two nitrogen atoms provide ideal sites for hydrogen bonding and other molecular interactions, making it a versatile framework for engaging with biological targets.[3] This versatility has led to the development of numerous quinoxaline-based drugs, including the antiviral agent Glecaprevir and the anticancer drug Erdafitinib.[8] The continuous exploration of this scaffold necessitates a deep understanding of its synthesis, which has evolved from harsh, traditional methods to sophisticated, efficient, and environmentally benign protocols.[9][10]
Chapter 1: Foundational Synthetic Strategies: The Condensation Approach
The most traditional and widely utilized method for constructing the quinoxaline core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[4][7] This approach, rooted in the work of Hinsberg and Korner, remains a fundamental strategy in the chemist's toolkit.[3]
1.1 The Classical Hinsberg-Korner Synthesis
The cornerstone of quinoxaline synthesis involves the acid-catalyzed cyclocondensation between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).[3][11]
Causality and Mechanism: The reaction is typically initiated by the nucleophilic attack of one amino group on a carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by another dehydration step to yield the aromatic quinoxaline ring. The acid catalyst is crucial for activating the carbonyl groups, making them more electrophilic and facilitating the dehydration steps. However, this classical approach often suffers from drawbacks such as the need for high temperatures, strong acid catalysts, and extended reaction times, which can limit its applicability for sensitive substrates.[1][12]
Caption: Classical Hinsberg-Korner Quinoxaline Synthesis Workflow.
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline
Objective: To synthesize 2,3-diphenylquinoxaline via the classical condensation method.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Benzil (1.0 mmol, 210 mg)
-
Glacial Acetic Acid (5 mL)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and benzil in glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as a crystalline solid.
Expected Outcome: High yield of the desired product, though the method requires reflux conditions and a stoichiometric amount of acid.
Chapter 2: Modern and Catalytic Methodologies
To overcome the limitations of classical methods, significant research has focused on developing more efficient, milder, and environmentally friendly synthetic protocols.[10] These modern approaches often employ catalysts to lower the activation energy of the reaction, allowing for milder conditions and broader substrate scope.
2.1 Metal-Catalyzed Syntheses
Transition metals such as copper (Cu), palladium (Pd), iron (Fe), and zirconium (Zr) have been successfully employed as catalysts for quinoxaline synthesis.[13][14][15][16] These catalysts can function as Lewis acids to activate the carbonyl groups or participate in oxidative cyclization pathways.
Causality and Rationale: Metal catalysts offer alternative reaction pathways that are often more efficient than the uncatalyzed thermal reaction. For instance, a Lewis acidic metal catalyst can coordinate to a carbonyl oxygen, significantly increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine at lower temperatures.[13] This avoids the need for strong Brønsted acids and high heat.
Caption: General workflow for metal-catalyzed quinoxaline synthesis.
2.2 Green Chemistry Approaches
The principles of green chemistry have been widely applied to quinoxaline synthesis, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.[10]
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[17] In quinoxaline synthesis, it dramatically reduces reaction times from hours to minutes and often improves yields.[18][19] The rapid, localized heating provided by microwaves efficiently promotes the necessary condensation and dehydration steps.[20]
Use of Green Solvents and Catalysts: Many modern protocols replace hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene glycol (PEG).[21][22][23] In some cases, reactions can be run under solvent-free conditions.[19] Furthermore, the use of recyclable heterogeneous catalysts or mild organocatalysts like iodine aligns with green chemistry goals.[18][21][24]
Protocol 2: Microwave-Assisted, Iodine-Catalyzed Synthesis in Aqueous Ethanol
Objective: To demonstrate a rapid, efficient, and green synthesis of quinoxaline derivatives.[18]
Causality: This protocol combines three green chemistry principles. Microwave irradiation provides rapid, energy-efficient heating. Aqueous ethanol serves as a safer solvent system. Iodine is an inexpensive, non-toxic, and effective catalyst for the condensation reaction, proceeding under milder conditions than strong acids.[18]
Materials:
-
Aromatic 1,2-diamine (1.0 mmol)
-
1,2-Dicarbonyl compound (1.0 mmol)
-
Iodine (I₂) (10 mol%)
-
Ethanol/Water (1:1 mixture, 5 mL)
Equipment:
-
Scientific microwave reactor
Procedure:
-
In a microwave process vial, combine the 1,2-diamine, 1,2-dicarbonyl compound, and iodine in the ethanol/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for 3-5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates directly from the solution. Collect the solid by filtration.
-
Wash the product with cold water and a dilute solution of sodium thiosulfate (to remove excess iodine), followed by water.
-
The product is often pure enough for use, or it can be recrystallized if necessary.
Expected Outcome: Excellent yields (>90%) in extremely short reaction times, demonstrating a significant improvement over classical methods.[18]
Data Presentation: Comparison of Synthetic Methodologies
| Method | Catalyst / Conditions | Solvent | Time | Typical Yield | Reference(s) |
| Classical | Acetic Acid / Reflux | Acetic Acid | 2-6 hours | 85-91% | [11] |
| Metal-Catalyzed | Al₂O₃–ZrO₂ / Room Temp. | DMF | 15-30 min | 90-98% | [24] |
| Organocatalytic | Iodine (cat.) / Microwave (80 °C) | Ethanol/Water | 2-5 min | 92-98% | [18] |
| Solvent-Free | Acidic Alumina / Microwave | None | 3 min | 80-86% | [19] |
Chapter 3: Specialized Synthetic Routes
3.1 The Beirut Reaction for Quinoxaline-1,4-Dioxides
For accessing quinoxaline N-oxides, which are a class of compounds with distinct and potent biological activities, the Beirut Reaction is a uniquely powerful tool.[25][26] This reaction avoids the often difficult direct oxidation of a pre-formed quinoxaline ring.
Mechanism and Rationale: The Beirut Reaction involves the cycloaddition of a benzofuroxan (also known as benzofurazan oxide) with a nucleophilic partner, typically an enolate or an enamine.[26][27] The accepted mechanism begins with the nucleophilic attack of the enolate onto an electrophilic nitrogen atom of the benzofuroxan.[25] This is followed by an intramolecular ring-closure, where the newly formed imino-oxide attacks the carbonyl group. A final dehydration step yields the stable, aromatic quinoxaline-1,4-dioxide product.[25][27][28]
Caption: The Beirut Reaction for Quinoxaline-1,4-Dioxide Synthesis.
Conclusion and Future Outlook
The synthesis of quinoxaline-based compounds has evolved dramatically, moving from classical, high-temperature condensations to highly efficient, rapid, and sustainable modern methodologies. The adoption of metal and organocatalysis, coupled with energy-efficient techniques like microwave irradiation, has revolutionized access to this critical scaffold. These advancements empower medicinal chemists to rapidly generate diverse libraries of quinoxaline derivatives for drug discovery programs.
Future research will likely focus on the development of novel multi-component reactions for one-pot synthesis, the application of flow chemistry for scalable and safe production, and the discovery of new catalytic systems that offer even greater selectivity and efficiency. As our understanding of the biological roles of quinoxalines deepens, the demand for innovative and robust synthetic strategies will continue to grow, ensuring this privileged scaffold remains at the forefront of therapeutic development.
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A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines. Journal of Chemical Sciences. [Link]
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Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. International Journal for Innovative Research in Technology. [Link]
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Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química. [Link]
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A green synthesis of quinoxaline derivatives & their biological actives. Research India Publications. [Link]
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QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. jxst.org.cn. [Link]
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Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. UNED. [Link]
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Quinoxaline Derivatives in Drug Discovery: From Scaffold to Clinical Candidate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a multitude of biological targets. This technical guide provides a comprehensive overview of quinoxaline derivatives in the context of drug discovery, moving from fundamental chemical principles to advanced therapeutic applications. We will explore the synthetic versatility of the quinoxaline core, delve into its broad spectrum of pharmacological activities, dissect structure-activity relationships that drive potency and selectivity, and examine its presence in clinically approved drugs. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering both theoretical insights and practical methodologies for harnessing the therapeutic potential of this remarkable chemical entity.
The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoxaline, also known as benzopyrazine, is a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[1] This arrangement of nitrogen atoms within the heterocyclic ring system imparts a unique set of physicochemical properties that are highly advantageous for drug design. The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system allows for π-π stacking interactions with biological macromolecules. Furthermore, the quinoxaline ring is a versatile template that can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[2]
The inherent biological relevance of the quinoxaline moiety is underscored by its presence in natural products with potent biological activity, such as the echinomycin and levomycin antibiotics, which are known to inhibit the growth of Gram-positive bacteria and exhibit activity against transplantable tumors.[3] This natural precedent has inspired medicinal chemists to explore the vast chemical space accessible from the quinoxaline core.
Synthetic Strategies for Accessing Quinoxaline Derivatives
The accessibility of a chemical scaffold is paramount for its successful exploitation in drug discovery. Fortunately, a variety of robust and versatile synthetic methods have been developed for the construction of the quinoxaline ring system.
Classical Synthesis: Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds
The most traditional and widely employed method for synthesizing quinoxaline derivatives is the condensation reaction between an ortho-phenylenediamine (or its substituted analog) and a 1,2-dicarbonyl compound.[4][5] This reaction is typically carried out in an acidic medium or with the aid of a catalyst and proceeds via a cyclocondensation mechanism. The choice of the diamine and dicarbonyl precursors allows for the introduction of a wide range of substituents onto the quinoxaline core, providing a straightforward entry into diverse chemical libraries.
Modern and Green Synthetic Approaches
While the classical condensation method remains a workhorse in the field, contemporary research has focused on developing more efficient, environmentally friendly, and versatile synthetic protocols. These include:
-
Microwave-assisted synthesis: This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles.[4]
-
Catalytic methods: A variety of catalysts, including Ni-nanoparticles, ZnO-beta zeolite, and alumina-supported heteropolyoxometalates, have been employed to facilitate the synthesis of quinoxalines under milder reaction conditions.[6][7]
-
Tandem reactions: Innovative tandem reactions, such as oxidative azidation/cyclization of N-arylenamines, have been developed to construct the quinoxaline ring system in a single pot from readily available starting materials.[8]
These modern approaches not only enhance the efficiency of quinoxaline synthesis but also expand the scope of accessible derivatives, including those with complex substitution patterns.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
The following protocol provides a representative example of a modern, efficient synthesis of a quinoxaline derivative using a recyclable catalyst at room temperature.[6]
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1,2-diphenylethane-1,2-dione) (1 mmol, 0.210 g)
-
Toluene (8 mL)
-
Alumina-supported molybdovanadophosphoric acid (MoVP) catalyst (0.1 g)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 0.1 g of the MoVP catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 2,3-diphenylquinoxaline as white needles.
Rationale: This protocol exemplifies a green chemistry approach by utilizing a recyclable heterogeneous catalyst and mild reaction conditions, avoiding the need for high temperatures and strong acids often associated with classical methods.[6]
The Broad Pharmacological Spectrum of Quinoxaline Derivatives
The true value of the quinoxaline scaffold in drug discovery lies in its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[9][10]
Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their potent cytotoxic activity against a variety of cancer cell lines.[2][11] Their mechanisms of action are diverse and include:
-
Kinase Inhibition: Many quinoxaline derivatives have been designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[12] For instance, some derivatives act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, or intracellular kinases in the PI3K/AKT/mTOR pathway.[12]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoxaline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription and leading to apoptosis.
-
Hypoxia-activated Prodrugs: Quinoxaline-1,4-di-N-oxide derivatives can be selectively reduced in the hypoxic environment of solid tumors to generate cytotoxic species, making them promising candidates for targeted cancer therapy.[4]
Antimicrobial and Antiviral Activity
The quinoxaline scaffold is a key component of several antimicrobial and antiviral agents.[4][13] Quinoxaline derivatives have shown activity against a broad spectrum of pathogens, including:
-
Bacteria: Activity has been reported against both Gram-positive and Gram-negative bacteria.[14]
-
Fungi: Certain quinoxaline derivatives have demonstrated potent antifungal activity.[3]
-
Viruses: Quinoxaline derivatives have been investigated as inhibitors of various viruses, including influenza and coronaviruses like SARS-CoV-2.[1] The FDA-approved drug Glecaprevir, used to treat Hepatitis C, contains a quinoxaline moiety.[1][15]
-
Other Pathogens: Activity against tuberculosis, malaria, and amoebiasis has also been reported.[3][4]
Other Therapeutic Areas
Beyond oncology and infectious diseases, quinoxaline derivatives have shown promise in a variety of other therapeutic areas, including:
-
Anti-inflammatory and Analgesic Activity: Some derivatives exhibit anti-inflammatory and analgesic properties.[4][14]
-
Neuropharmacological Effects: Quinoxaline derivatives have been investigated for their potential in treating neurological disorders, acting as antagonists of AMPA receptors, for instance.[5][16]
-
Antidiabetic Activity: Some studies have explored the potential of quinoxaline derivatives in the management of diabetes.[17]
The diverse biological activities of quinoxaline derivatives are summarized in the table below:
| Biological Activity | Examples and Notes | References |
| Anticancer | Kinase inhibitors (EGFR, VEGFR), DNA intercalators, hypoxia-activated prodrugs. | [2][11][12] |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria, as well as fungi. | [3][13][14] |
| Antiviral | Inhibitors of influenza, SARS-CoV-2. Glecaprevir is an approved anti-HCV drug. | [1][15] |
| Anti-inflammatory | Inhibition of inflammatory mediators. | [4][14] |
| Antitubercular | Active against Mycobacterium tuberculosis. | [4] |
| Antimalarial | Activity against Plasmodium falciparum. | [4] |
| Neuroprotective | AMPA receptor antagonists. | [5][16] |
Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For quinoxaline derivatives, SAR studies have provided valuable insights into how chemical modifications influence biological activity.
A key aspect of SAR for quinoxaline-based compounds is the nature and position of substituents on the bicyclic ring system. For example, in the context of anticancer activity, substitutions at the C2 and C3 positions have been shown to be critical determinants of cytotoxicity.[18] The introduction of different aryl or heteroaryl groups at these positions can significantly impact the compound's ability to interact with its biological target.[12]
Workflow for a Typical SAR Study
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and is a common first-pass screen for evaluating the cytotoxic potential of new compounds.[18]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized quinoxaline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the quinoxaline derivatives in the complete medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, remove the medium and add the MTT solution to each well. Incubate for another 3-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that causes 50% growth inhibition).
Rationale: This assay provides a quantitative measure of a compound's cytotoxicity, which is essential for comparing the potency of different analogs in an SAR study. The reliability of the data depends on consistent cell handling and accurate preparation of compound dilutions.
Clinical Significance and Future Perspectives
The successful translation of quinoxaline derivatives from the laboratory to the clinic is evidenced by the approval of several drugs containing this scaffold.
| Drug | Therapeutic Area | Mechanism of Action (Simplified) |
| Glecaprevir | Antiviral (Hepatitis C) | NS3/4A protease inhibitor |
| Erdafitinib | Anticancer | Fibroblast growth factor receptor (FGFR) kinase inhibitor |
| Brimonidine | Antiglaucoma | Alpha-2 adrenergic agonist |
| Varenicline | Smoking cessation | Nicotinic receptor partial agonist |
References for the table:[3][15][19][20]
The approval of Erdafitinib in 2024 for the treatment of certain cancers highlights the continued relevance of the quinoxaline scaffold in modern oncology.[19] Furthermore, a number of other quinoxaline-based compounds are currently in various stages of preclinical and clinical development for a range of diseases.[20]
The future of quinoxaline-based drug discovery appears bright. The combination of established synthetic versatility, a broad range of biological activities, and clinical validation makes this scaffold a highly attractive starting point for the development of new therapeutic agents. Future research will likely focus on:
-
Developing more selective kinase inhibitors to minimize off-target effects and improve safety profiles.
-
Exploring novel mechanisms of action for quinoxaline derivatives in areas of unmet medical need.
-
Utilizing computational methods and artificial intelligence to accelerate the design and optimization of new quinoxaline-based drug candidates.
-
Expanding the application of quinoxaline derivatives in emerging fields such as targeted protein degradation and immunotherapy.
Conclusion
Quinoxaline derivatives represent a remarkably successful class of heterocyclic compounds in drug discovery. Their journey from a simple bicyclic aromatic system to the core of clinically approved drugs is a testament to their chemical tractability and pharmacological versatility. This guide has provided a comprehensive overview of the key aspects of quinoxaline chemistry and pharmacology, from synthesis and biological evaluation to SAR and clinical applications. It is our hope that this resource will serve as a valuable tool for researchers and scientists working to unlock the full therapeutic potential of this privileged scaffold.
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"pharmacological profile of 2-substituted quinoxalines"
An In-depth Technical Guide to the Pharmacological Profile of 2-Substituted Quinoxalines
Abstract
The quinoxaline scaffold, a heterocyclic system comprising a fused benzene and pyrazine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives, particularly those substituted at the 2-position, exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development.[3][4] This guide provides a comprehensive technical overview of the pharmacological profile of 2-substituted quinoxalines, synthesizing data on their anticancer, antimicrobial, and antiviral properties. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the synthetic strategies that enable their creation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecular framework.
Foundational Chemistry: Synthesis of the Quinoxaline Core
The therapeutic potential of any scaffold is contingent upon the accessibility and versatility of its synthesis. The most prevalent and foundational method for creating the quinoxaline ring system is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5] This robust reaction provides a direct route to the core structure, which can then be further functionalized. Modern synthetic organic chemistry has introduced numerous variations, including green chemistry approaches that utilize recyclable catalysts or aqueous reaction media to improve environmental friendliness.[6][7]
The synthesis of diverse libraries of 2-substituted quinoxalines often begins with a versatile precursor like 2,3-dichloroquinoxaline (2,3-DCQ).[8] This intermediate allows for sequential nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups at the C2 and C3 positions.
Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinoxalines from 2,3-DCQ
This protocol describes a general, self-validating workflow for synthesizing novel quinoxaline derivatives, which is crucial for library generation and SAR studies.
-
Step 1: First Nucleophilic Substitution (Mono-substitution)
-
Dissolve 2,3-dichloroquinoxaline (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask.
-
Add the first nucleophile (e.g., an amine or thiol, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-substituted product. This step is critical to avoid double substitution.[8]
-
Upon completion, the product is isolated, often by precipitation and filtration, and washed with a cold solvent.
-
-
Step 2: Second Nucleophilic Substitution (Di-substitution)
-
The mono-substituted intermediate from Step 1 (1.0 eq) is re-dissolved in an appropriate solvent.
-
The second, different nucleophile (1.2 eq) is added, often along with a base (e.g., triethylamine) if required.
-
The reaction mixture is heated under reflux, and again, monitored by TLC.
-
Work-up typically involves cooling the mixture, followed by extraction and purification using column chromatography to yield the final asymmetrically 2,3-disubstituted quinoxaline.
-
-
Step 3: Characterization
-
The structure and purity of the final compound are unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.[8]
-
This step-wise approach, with its built-in monitoring and rigorous characterization, ensures the integrity of the synthesized compounds.
Caption: General synthetic workflow for 2-substituted quinoxalines.
Anticancer Pharmacological Profile
Quinoxaline derivatives have emerged as a significant class of chemotherapeutic agents, demonstrating efficacy against a wide range of tumors.[9] Their anticancer activity is often multi-faceted, targeting several critical signaling pathways and cellular processes that are dysregulated in cancer.[1][10]
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[11] Quinoxalines have been successfully developed as potent inhibitors of several key kinases.
-
Receptor Tyrosine Kinases (RTKs): Many 2-substituted quinoxalines act as ATP-competitive inhibitors of RTKs such as EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and c-Met.[1][11] By blocking the ATP-binding pocket, these compounds prevent autophosphorylation and the subsequent activation of downstream pro-survival and proliferative pathways like PI3K/AKT/mTOR and MAPK/ERK.[10][12]
-
Apoptosis Signal-Regulated Kinase 1 (ASK1): More recently, quinoxaline derivatives have been identified as potent inhibitors of ASK1, a kinase involved in apoptosis, inflammation, and fibrosis.[13] Inhibition of ASK1 presents a therapeutic strategy for diseases like non-alcoholic steatohepatitis.[13]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinoxalines.
Mechanism of Action: Topoisomerase II Inhibition & Apoptosis
Topoisomerase II (Topo II) is a vital enzyme that manages DNA topology during replication. Its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death). Several 2-substituted quinoxalines have been identified as potent Topo II inhibitors.[12][14]
Mechanistic studies reveal that these compounds induce cell cycle arrest, typically at the G2/M or S phase, preventing cancer cells from dividing.[1][14] This arrest is followed by the upregulation of pro-apoptotic proteins (e.g., p53, caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), tipping the cellular balance towards apoptosis.[14]
In Vitro Anticancer Efficacy
The cytotoxic activity of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 3b | MCF-7 (Breast) | 1.85 | Topoisomerase II Inhibition, EGFR binding | [12] |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis | [1][14] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [1] |
| Compound 11 | HCT116 (Colon) | 2.5 | Not specified | [2] |
| Compound 12 | HCT116 (Colon) | 4.4 | Not specified | [2] |
| Compound 26e | (ASK1 enzyme assay) | 0.03 | ASK1 Kinase Inhibition | [13] |
Antimicrobial and Antifungal Profile
The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Quinoxaline derivatives have demonstrated significant potential, with a broad spectrum of activity against various pathogenic bacteria and fungi.[8][15][16]
The mechanism of their antimicrobial action is believed to involve the inhibition of essential bacterial processes, such as DNA transcription and translation.[17] Symmetrically disubstituted quinoxalines, in particular, have shown potent antibacterial activity.[8]
Quantitative Antimicrobial Activity
The efficacy of antimicrobial agents is often measured by the Minimum Inhibitory Concentration (MIC) or by the zone of inhibition in a disk diffusion assay.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound 2d | Escherichia coli | 8 | [8] |
| Compound 3c | Escherichia coli | 8 | [8] |
| Compound 4 | Bacillus subtilis | 16 | [8] |
| Compound 10 | Candida albicans | 16 | [8] |
| Compound 10 | Aspergillus flavus | 16 | [8] |
| Compound 5j | Rhizoctonia solani (EC₅₀) | 8.54 | [15] |
| Compound 13 | Candida albicans | 25 | [18] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation: A two-fold serial dilution of the test quinoxaline compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Positive (broth + inoculum, no drug) and negative (broth only) controls are included on each plate to validate the assay.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
Antiviral Profile
Quinoxalines have a long history in antiviral research, with various derivatives showing activity against a range of DNA and RNA viruses.[6][20] This scaffold's versatility allows for functionalization that can target different viral life cycle stages.[21][22] For instance, specific derivatives have been found to be potent inhibitors of HIV-1 reverse transcriptase, while others show activity against Herpes Simplex Virus (HSV).[6][22] The development of new quinoxaline-based antiviral agents remains an active area of research, particularly in the context of emerging viral threats.[21][23]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is paramount for the rational design of more potent and selective drugs. For 2-substituted quinoxalines, several key trends have emerged.
-
Substituents at C2 and C3: The nature of the groups at these positions is a critical determinant of biological activity.[19][24] The introduction of aryl or heteroaryl groups is a common and effective strategy.[24]
-
Linker Groups: The linker connecting a substituent to the quinoxaline core significantly impacts potency. For example, in anticancer derivatives, an NH-CO linker often increases activity compared to an aliphatic linker.[2][19]
-
Electronic Effects: The electronic properties of the substituents play a crucial role. Electron-releasing groups (e.g., -OCH₃, -CH₃) on an aromatic ring attached at the C2 position can enhance anticancer activity, whereas electron-withdrawing groups (e.g., -F, -NO₂) may decrease it.[2]
Caption: Structure-Activity Relationship (SAR) summary.
Conclusion and Future Perspectives
The 2-substituted quinoxaline scaffold is a cornerstone of modern medicinal chemistry, yielding compounds with potent and diverse pharmacological profiles. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents validates the continued exploration of this chemical space. Future research will likely focus on several key areas: enhancing target selectivity to minimize off-target effects, leveraging computational modeling for more predictive SAR studies, and developing multi-target agents capable of combating complex diseases like cancer and drug-resistant infections. The inherent versatility of the quinoxaline core ensures that it will remain a fertile ground for the discovery of next-generation therapeutics.
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Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. Available at: [Link]
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Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
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Gomha, S. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH. Available at: [Link]
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Klucik, J., et al. (2001). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed. Available at: [Link]
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Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing. Available at: [Link]
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Ghosh, A., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. Available at: [Link]
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El-Sayed, N. F., et al. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. Available at: [Link]
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Carling, R. W., et al. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. PubMed. Available at: [Link]
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In Vitro Screening of Novel Quinoxaline Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of the Quinoxaline Scaffold
The quinoxaline scaffold, a heterocyclic system comprised of a fused benzene and pyrazine ring, has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[1][2] Quinoxaline derivatives are established as versatile therapeutic agents with applications as anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents.[1][2] In the realm of oncology, these compounds have demonstrated notable efficacy by targeting various molecular pathways critical to cancer cell proliferation and survival.[3][4] Mechanisms of action include the inhibition of key enzymes like tyrosine kinases (e.g., c-Met, EGFR, VEGFR-2), topoisomerase II, and the induction of apoptosis and cell cycle arrest.[3][4][5]
This technical guide provides a comprehensive framework for the in vitro screening of novel quinoxaline compounds, designed to efficiently identify and characterize promising therapeutic candidates. The methodologies outlined herein are grounded in established scientific principles and are intended to provide researchers with a robust and logical workflow for advancing quinoxaline-based drug discovery programs.
A Phased Approach to In Vitro Screening: From Primary Hits to Lead Candidates
The in vitro screening of a new chemical entity is a multi-step process designed to systematically evaluate its biological activity and therapeutic potential. A tiered or phased approach is recommended, beginning with broad primary screens to identify active compounds ("hits"), followed by more detailed secondary and mechanistic assays to validate and characterize these hits, ultimately leading to the selection of lead candidates for further development.
Caption: A phased workflow for the in vitro screening of novel quinoxaline compounds.
Phase 1: Primary Screening for Bioactivity
The initial phase of screening is designed for high-throughput evaluation of a library of novel quinoxaline compounds to identify those with significant biological activity.[6][7] The primary goal is to quickly and cost-effectively triage compounds, prioritizing those that warrant further investigation.
Core Experiment: Single-Dose Cytotoxicity Assay
A single, relatively high concentration of each compound is tested against one or more cancer cell lines to assess its ability to inhibit cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method for this purpose.[8][9]
Protocol: MTT Assay for Single-Dose Screening
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4][10]
-
Compound Treatment: Treat the cells with a single concentration (e.g., 10 µM) of each quinoxaline compound.[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Compounds exceeding a predefined inhibition threshold (e.g., >50%) are considered "hits."
Phase 2: Secondary Screening and Potency Determination
Hits identified in the primary screen are subjected to more rigorous testing to confirm their activity, determine their potency (IC50), and assess their selectivity.
Core Experiment: Dose-Response Cytotoxicity Assays
Compounds are tested over a range of concentrations to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. In addition to the MTT assay, other methods like the Sulforhodamine B (SRB) or Lactate Dehydrogenase (LDH) assays can be employed.[12][13][14]
Protocol: Dose-Response and IC50 Determination
-
Cell Seeding: Plate both cancer cell lines and a non-cancerous cell line (e.g., HEK-293) in 96-well plates.[15]
-
Serial Dilution: Prepare serial dilutions of the hit compounds (typically 8-10 concentrations).
-
Compound Treatment: Treat the cells with the various concentrations of the compounds.
-
Assay Performance: After the incubation period, perform a cytotoxicity assay (e.g., MTT, SRB, or LDH).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: Comparative Efficacy of Quinoxaline Hits
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line (HEK-293) IC50 (µM) | Selectivity Index (SI) |
| QX-001 | HCT-116 | 2.5 | > 50 | > 20 |
| QX-002 | MCF-7 | 5.3 | 45.8 | 8.6 |
| QX-003 | A549 | 9.8 | 32.1 | 3.3 |
| Doxorubicin | HCT-116 | 0.8 | 2.1 | 2.6 |
The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value is desirable, indicating greater selectivity for cancer cells.
Phase 3: Mechanistic Elucidation
Once potent and selective compounds have been identified, the next crucial step is to understand their mechanism of action. This phase involves a series of more specialized assays to probe how the compounds exert their cytotoxic effects.
Apoptosis Induction
A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis.[4]
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat a selected cancer cell line with the quinoxaline compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity.
Caption: Mechanism of apoptosis detection using Annexin V and Propidium Iodide.
Cell Cycle Analysis
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[4]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a DNA-binding dye such as propidium iodide, in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Target-Based Assays
If the novel quinoxaline compounds were designed to inhibit a specific molecular target, direct biochemical or cellular assays should be performed to confirm this activity. For example, if the compounds are putative kinase inhibitors, their ability to inhibit the activity of the target kinase should be assessed.[16]
Example Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine the purified target kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the quinoxaline compound at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP remaining. Luminescence-based assays are common.[4]
-
Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value for the compound against the target enzyme.
Conclusion: A Pathway to Promising Drug Candidates
The in vitro screening cascade detailed in this guide provides a systematic and evidence-based approach to identifying and characterizing novel quinoxaline compounds with therapeutic potential. By progressing from high-throughput primary screens to detailed mechanistic studies, researchers can efficiently allocate resources to the most promising candidates. This rigorous evaluation process, encompassing cytotoxicity, potency, selectivity, and mechanism of action, is fundamental to the successful advancement of new chemical entities from the laboratory to preclinical development. The versatility of the quinoxaline scaffold, combined with a robust screening strategy, holds significant promise for the discovery of next-generation therapeutics.
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Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022). RSC Publishing. Retrieved from [Link]
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Deconvoluting the Mechanism: A Technical Guide to Target Identification for 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride emerges from this privileged class of compounds as a molecule of significant interest, yet its precise molecular targets remain largely uncharacterized. This technical guide provides a comprehensive, multi-pronged strategy for the elucidation of its biological targets, catering to researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols that integrates both cutting-edge experimental techniques and robust computational approaches. This guide is structured to empower research teams to systematically uncover the mechanism of action, paving the way for advanced preclinical and clinical development.
Introduction: The Quinoxaline Moiety and the Imperative of Target Identification
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a versatile pharmacophore.[3] Its derivatives have been investigated for a multitude of therapeutic applications, from kinase inhibitors in oncology to antiviral agents.[1][4] The subject of this guide, this compound, while commercially available, lacks extensive public data on its specific biological interactions. One supplier notes its investigation in cancer research for inhibiting proteins involved in tumor growth, a broad but promising starting point.[5]
Target identification is a critical juncture in the drug discovery pipeline.[6] A definitive understanding of a compound's molecular targets is essential for elucidating its mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization. This guide outlines a logical, resource-efficient workflow to deorphanize this compound, beginning with broad, unbiased screening methods and progressively narrowing the focus to specific, validated targets.
A Strategic Framework for Target Identification
Our approach is bifurcated into experimental and computational arms, designed to run in parallel to generate and refine target hypotheses. This integrated strategy ensures that experimental findings are rationalized through computational models, and in silico predictions are validated at the bench.
Experimental Target Discovery: From Unbiased Screening to Validation
The cornerstone of de novo target identification lies in unbiased experimental techniques that capture direct interactions between the small molecule and its protein partners within a complex biological milieu.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This powerful biochemical method directly identifies proteins that bind to the compound of interest.[7] The core principle involves immobilizing the small molecule onto a solid support to "fish" for its binding partners from a cell or tissue lysate.
Causality of Experimental Choices: Immobilizing this compound via its primary amine on the piperidine ring is a logical first choice. This orientation presents the quinoxaline core, a likely driver of biological activity, to the proteome. A linker arm of appropriate length (e.g., polyethylene glycol) is crucial to minimize steric hindrance and allow proteins to access the ligand.
Step-by-Step Protocol: On-Bead Affinity Matrix Approach
-
Probe Synthesis:
-
React this compound with an N-hydroxysuccinimide (NHS)-activated linker (e.g., NHS-PEG4-acid).
-
Activate the terminal carboxylic acid of the linker-compound conjugate using EDC/NHS chemistry.
-
Covalently couple the activated conjugate to an amine-reactive resin (e.g., agarose beads).
-
Self-Validation: Confirm successful immobilization by quantifying the compound in the supernatant before and after coupling.
-
-
Protein Extraction:
-
Prepare a native cell lysate from a relevant cell line (e.g., a pancreatic cancer cell line, given the known activity of some quinoxalines) using a mild, non-denaturing lysis buffer containing protease and phosphatase inhibitors.[8]
-
Determine the total protein concentration using a Bradford or BCA assay.
-
-
Affinity Pulldown:
-
Incubate the immobilized compound beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Control: In parallel, incubate lysate with beads that have been treated with the linker alone (no compound) to identify non-specific binders.
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
-
-
Elution and Protein Identification:
-
Elute bound proteins using a competitive elution (with an excess of free compound), or a denaturing elution (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Excise protein bands that are present in the compound pulldown but absent or significantly reduced in the control lane.
-
Identify the proteins via in-gel digestion followed by LC-MS/MS analysis.
-
Label-Free Methods: CETSA and DARTS
Label-free methods are advantageous as they use the native, unmodified small molecule, circumventing potential issues arising from chemical modification.[9] These techniques rely on the principle that ligand binding alters a protein's biophysical properties.
CETSA is based on the thermodynamic stabilization of a protein upon ligand binding.[10] Stabilized proteins are more resistant to heat-induced denaturation and aggregation.
Step-by-Step Protocol: CETSA
-
Compound Treatment: Treat intact cells or cell lysates with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes).[11]
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of soluble protein remaining at each temperature using Western blotting for specific candidate proteins or by mass spectrometry (MS-CETSA) for a proteome-wide analysis.
-
Data Analysis: Plot the soluble protein fraction against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
DARTS leverages the principle that ligand binding can protect a protein from proteolytic degradation.[12]
Step-by-Step Protocol: DARTS
-
Lysate Preparation: Prepare a native cell lysate as described for AC-MS.
-
Compound Incubation: Incubate aliquots of the lysate with the compound at various concentrations or with a vehicle control.[1]
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time to allow for partial digestion. The choice and concentration of protease must be optimized to achieve partial, rather than complete, digestion of the proteome.
-
Quenching and Analysis: Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Detection: Analyze the samples by SDS-PAGE. Proteins that are protected from digestion by compound binding will appear as more intense bands compared to the vehicle control. These bands can be excised and identified by mass spectrometry.
| Method | Principle | Advantages | Considerations |
| AC-MS | Immobilized drug captures binding partners from lysate. | Directly identifies binding proteins; high sensitivity. | Requires chemical modification; risk of false positives. |
| CETSA | Ligand binding increases protein thermal stability. | Label-free; works in intact cells and tissues. | Not all proteins show a clear thermal shift. |
| DARTS | Ligand binding protects protein from proteolysis. | Label-free; uses native compound. | Requires careful optimization of protease digestion. |
Table 1: Comparison of Experimental Target Identification Methods.
Computational Target Prediction: An In Silico Compass
Computational methods provide a rapid, cost-effective way to generate target hypotheses, prioritize experimental efforts, and rationalize binding mechanisms.[3]
Ligand-Based Approaches
These methods leverage the knowledge of other bioactive molecules that are structurally similar to the compound of interest.
-
2D/3D Similarity Searching: The structure of this compound can be used as a query to search databases like ChEMBL and PubChem. This can identify known drugs or probes with similar scaffolds, whose targets would then become high-priority candidates for experimental validation.
-
Pharmacophore Modeling: A pharmacophore model can be built based on the key chemical features of the quinoxaline-piperidine scaffold. This model can then be used to screen libraries of known active compounds to identify molecules that share a similar pharmacophoric pattern, thereby inferring potential targets.
Structure-Based Approaches
When the 3D structure of a potential target is known, structure-based methods can predict binding modes and affinities.
-
Molecular Docking: Based on the known activities of quinoxaline analogs, a panel of potential targets (e.g., kinases like IKKβ and ASK1, GPCRs like ORL-1, proteases) can be selected.[8] Molecular docking simulations would then be performed to predict the binding pose and estimate the binding affinity of this compound to the active sites of these proteins. Favorable docking scores and plausible binding interactions (e.g., hydrogen bonds, hydrophobic contacts) would prioritize these targets for experimental testing.
Conclusion: Synthesizing a Path Forward
The identification of a novel compound's molecular target is a complex but achievable endeavor. This guide proposes a robust, integrated strategy to systematically deconvolute the mechanism of action for this compound. By combining the strengths of unbiased experimental methods like affinity chromatography, CETSA, and DARTS with the predictive power of computational approaches, researchers can efficiently generate and validate a list of high-confidence biological targets. The resulting knowledge is invaluable, providing a solid scientific foundation for advancing this promising quinoxaline derivative through the drug discovery and development process.
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6527. [Link]
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Der Pharma Chemica. (2016). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 8(1), 465-472. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of Piperidinyl-Quinoxalines
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that serve as a foundational structure for a multitude of biologically active molecules.[1][2] Their diverse pharmacological applications, including anticancer, antimicrobial, and antiviral activities, have established them as a focal point in medicinal chemistry.[1][2][3][4][5] The introduction of a piperidinyl moiety to the quinoxaline scaffold can significantly modulate its physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile.
In the realm of drug discovery, a thorough understanding and early optimization of physicochemical properties are paramount. These characteristics—primarily lipophilicity, solubility, ionization constant (pKa), and metabolic stability—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8] Neglecting these fundamental properties often leads to late-stage attrition of promising drug candidates due to poor bioavailability or unforeseen toxicity.[7] This guide provides a comprehensive overview of the key physicochemical characteristics of piperidinyl-quinoxalines, offering both theoretical insights and practical, field-proven experimental protocols for their determination.
The Interplay of Physicochemical Properties and ADME
The journey of a drug molecule through the body is a complex process governed by its intrinsic properties. The relationship between physicochemical characteristics and ADME is not linear but rather a delicate balance. A change in one property can have cascading effects on others and on the overall in vivo behavior of the compound.
Caption: Interrelationship between Physicochemical Properties and ADME.
Lipophilicity: Navigating Biological Membranes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[9] It governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes.[6][9] For piperidinyl-quinoxalines, the overall lipophilicity is a composite of the hydrophobic quinoxaline core and the typically more polar piperidinyl substituent.
Lipophilicity is commonly expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water or the distribution coefficient (Log D) at a specific pH.[10][11]
Experimental Determination of Lipophilicity
While several computational models exist for predicting Log P, experimental determination remains the gold standard for accuracy.[10] The two most common methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
a) Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.[11]
-
Causality behind Experimental Choices: The choice of mutually saturated solvents (water-saturated octanol and octanol-saturated water) is critical to ensure that the two phases are in equilibrium before the introduction of the analyte, preventing volume changes that would affect the final concentration measurement. Agitation ensures that equilibrium of the analyte between the two phases is reached.
Experimental Protocol:
-
Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and purified water in a separatory funnel. Shake vigorously for 24 hours and allow the layers to separate.
-
Compound Dissolution: Dissolve a known amount of the piperidinyl-quinoxaline derivative in the n-octanol-saturated water to a concentration that is detectable by the chosen analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Partitioning: Add an equal volume of water-saturated n-octanol to the aqueous solution of the compound in a glass vial.
-
Equilibration: Cap the vial and shake it for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique.
-
Calculation: Calculate Log P using the formula: Log P = log10([Compound]octanol / [Compound]water)
b) RP-HPLC Method
This chromatographic method offers higher throughput and is suitable for compounds with very high or low lipophilicity.[11][12] It correlates the retention time of a compound on a nonpolar stationary phase with its Log P value.[11][13]
-
Causality behind Experimental Choices: The use of a C18 stationary phase mimics the lipid environment. The mobile phase, typically a mixture of an organic solvent (like methanol or acetonitrile) and a buffer, allows for the elution of compounds based on their polarity. A series of standards with known Log P values are used to create a calibration curve, which is essential for relating the retention time of the unknown compound to its lipophilicity.
Experimental Protocol:
-
System Preparation: Use a C18 HPLC column. The mobile phase is a mixture of acetonitrile (or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for Log D7.4 determination).
-
Calibration: Prepare a set of standard compounds with known Log P values that span the expected range of the piperidinyl-quinoxaline derivatives.
-
Sample Analysis: Inject the standard compounds and the test compounds onto the HPLC system and record their retention times (tR).
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (tR - t0) / t0, where t0 is the column dead time.
-
Plot log k of the standard compounds against their known Log P values.
-
Perform a linear regression analysis to obtain a calibration curve.
-
Use the log k value of the piperidinyl-quinoxaline derivative and the regression equation to determine its Log P.[12]
-
| Method | Advantages | Disadvantages |
| Shake-Flask | Gold standard, direct measurement. | Low throughput, requires pure compound, can be difficult for compounds that form emulsions.[11] |
| RP-HPLC | High throughput, requires small amount of sample, suitable for a wide Log P range.[11][12] | Indirect method, requires careful calibration. |
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical factor for oral drug absorption and for obtaining reliable in vitro assay results.[14][15][16] Poorly soluble compounds often exhibit low and variable bioavailability.[9] Solubility can be assessed under kinetic or thermodynamic conditions.[14][17]
-
Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput assay often used in early discovery.[14][16][17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound and is determined by equilibrating an excess of the solid compound in a buffer over a longer period.[17]
Experimental Determination of Solubility
a) High-Throughput Kinetic Solubility Assay (Nephelometry)
This method is rapid and well-suited for screening large numbers of compounds in early-stage discovery.[14][17]
-
Causality behind Experimental Choices: The use of a DMSO stock solution allows for the handling of many, often poorly soluble, compounds in a high-throughput format. Precipitation upon addition to an aqueous buffer is detected by light scattering (nephelometry), providing a rapid indication of the solubility limit.
Experimental Protocol:
-
Sample Preparation: Prepare a high-concentration stock solution of the piperidinyl-quinoxaline derivative in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a microtiter plate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Measurement: Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.[14]
b) Shake-Flask Thermodynamic Solubility Assay
This method provides a more accurate measure of a compound's true solubility.[15]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of the solid piperidinyl-quinoxaline derivative to a vial containing the aqueous buffer of interest (e.g., pH 7.4 PBS).
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS.[15][17] This concentration represents the thermodynamic solubility.
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Most drugs are weak acids or bases, and their ionization state can significantly impact their solubility, permeability, and interaction with targets.[18] Piperidinyl-quinoxalines, containing basic nitrogen atoms in both the quinoxaline and piperidine rings, are typically basic compounds. Knowing their pKa is crucial for predicting their behavior in different physiological compartments (e.g., stomach vs. intestine).[18][19]
Experimental Determination of pKa
Potentiometric Titration
This is a highly accurate method for determining pKa values.
-
Causality behind Experimental Choices: This method relies on the principle that the pH of a solution of a weak base will change as a strong acid is added. By monitoring the pH as a function of the volume of titrant added, a titration curve is generated. The pKa can be determined from the midpoint of the buffer region of this curve.
Experimental Protocol:
-
Sample Preparation: Dissolve a precise amount of the piperidinyl-quinoxaline derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Place a calibrated pH electrode in the solution. Titrate the solution with a standardized strong acid (e.g., HCl), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more complex molecules or those with multiple pKas, derivative plots can be used to accurately determine the inflection points.
Metabolic Stability: Predicting In Vivo Half-Life
Metabolic stability provides an early indication of a compound's potential in vivo half-life. Quinoxaline derivatives can undergo various metabolic transformations, including N-oxidation and reduction of the N-O group in the case of quinoxaline 1,4-di-N-oxides.[20][21][22] The piperidinyl ring can also be a site for metabolism.
Experimental Determination of Metabolic Stability
Liver Microsomal Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[23]
-
Causality behind Experimental Choices: Liver microsomes contain a high concentration of the major drug-metabolizing enzymes. NADPH is a required cofactor for CYP enzyme activity. By incubating the compound with microsomes in the presence of NADPH and monitoring its disappearance over time, one can assess its metabolic lability.
Experimental Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer).
-
Initiation of Reaction: Add the piperidinyl-quinoxaline derivative to the reaction mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.
Caption: Experimental Workflow for Physicochemical Characterization.
Conclusion
The physicochemical properties of piperidinyl-quinoxalines are not mere data points but critical determinants of their potential as therapeutic agents. A comprehensive and early assessment of lipophilicity, solubility, pKa, and metabolic stability allows for a more rational approach to drug design and lead optimization. By employing the robust experimental protocols detailed in this guide, researchers can build a solid foundation for advancing piperidinyl-quinoxaline candidates with a higher probability of success in the challenging journey of drug development.
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Aksenov, A. V., Aksenov, N. A., Aksenova, I. V., Arslanova, A. M., Gerasimova, A. D., Rubin, M., & Aksenov, D. A. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Retrieved from [Link]
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The Quinoxaline Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of the quinoxaline core, delving into its fundamental physicochemical properties, diverse synthetic methodologies, and critical structure-activity relationships (SAR). We will explore the molecular mechanisms underpinning its therapeutic effects across various disease areas, including oncology, infectious diseases, and neurology. Furthermore, this document will detail established experimental protocols and showcase the clinical significance of quinoxaline-based drugs, offering researchers and drug development professionals a robust framework for harnessing the full potential of this privileged scaffold.
The Quinoxaline Core: Physicochemical Properties and Privileged Status
Quinoxaline, also known as 1,4-diazanaphthalene or benzopyrazine, is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[2] This unique arrangement of atoms imparts a distinct set of physicochemical properties that make it an attractive scaffold for drug design.
Key Physicochemical Characteristics:
-
Aromaticity and Electron Distribution: The fused ring system is aromatic, providing a planar and rigid backbone. The two nitrogen atoms in the pyrazine ring act as electron-withdrawing groups, influencing the electron density of the entire molecule. This electronic nature is crucial for its interactions with biological targets.
-
Weak Basicity: Quinoxaline is a weak base, with a pKa of 0.56, allowing it to form salts with acids under specific conditions.[3] This property can be modulated by the introduction of substituents to optimize pharmacokinetic profiles.
-
Solubility and Lipophilicity: Unsubstituted quinoxaline is a low-melting solid soluble in water.[2][4] The lipophilicity of quinoxaline derivatives can be readily tuned through the addition of various functional groups, a critical aspect for controlling absorption, distribution, metabolism, and excretion (ADME) properties.
-
Hydrogen Bonding Capacity: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors.
The combination of a rigid, planar scaffold with tunable electronic and steric properties has established quinoxaline as a "privileged scaffold" in medicinal chemistry.[5] This term signifies a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of a wide range of therapeutic agents.[5]
Synthetic Strategies for Quinoxaline Derivatives: From Classical to Green Approaches
The ability to efficiently synthesize a diverse library of quinoxaline derivatives is fundamental to exploring their therapeutic potential. Over the years, synthetic methodologies have evolved from classical condensation reactions to more sophisticated and environmentally benign approaches.[1][6]
Classical Synthesis: The Condensation of o-Phenylenediamines and 1,2-Dicarbonyls
The most traditional and widely employed method for constructing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as glyoxal or an α-diketone.[5][7] This versatile reaction can be performed under various conditions, often with acid or base catalysis to enhance reaction rates and yields.
Generalized Experimental Protocol for Classical Quinoxaline Synthesis:
-
Reactant Dissolution: In a suitable reaction vessel, dissolve the selected o-phenylenediamine (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in a solvent like ethanol or acetic acid.
-
Catalyst Addition (Optional): Introduce a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a base (e.g., a small amount of sodium hydroxide).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically ranging from a few hours to overnight).
-
Product Isolation and Purification: Upon completion, the product often precipitates out of the solution. The solid is then collected by filtration, washed with a suitable solvent to remove impurities, and can be further purified by recrystallization or column chromatography.
The primary advantage of this method lies in its simplicity and the ready availability of starting materials. However, it can sometimes be limited by harsh reaction conditions and the generation of side products.[4]
Modern and Green Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for quinoxaline synthesis.[5][6] These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Key Advancements in Quinoxaline Synthesis:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods.[2]
-
Ultrasound Irradiation: Sonication provides an alternative energy source that can promote the reaction through acoustic cavitation, often leading to milder reaction conditions.[6]
-
Catalytic Approaches: A wide range of catalysts, including transition metals and organocatalysts, have been developed to facilitate the synthesis of quinoxalines with high efficiency and selectivity.[5]
-
Green Solvents and Catalysts: The use of environmentally benign solvents like water or ionic liquids, and recyclable catalysts, aligns with the principles of green chemistry.[1][6]
-
Grindstone Technique: This solvent-free method involves the grinding of reactants together, offering a simple and eco-friendly alternative to solution-phase synthesis.[6]
These modern techniques not only enhance the sustainability of quinoxaline synthesis but also provide access to a broader range of complex and functionally diverse derivatives.[5]
Caption: Comparison of Classical and Modern Synthetic Routes to Quinoxaline Derivatives.
The Quinoxaline Scaffold in Action: Therapeutic Applications and Mechanisms of Action
The versatility of the quinoxaline scaffold is evident in its wide array of biological activities, leading to its investigation in numerous therapeutic areas.[8]
Table 1: Overview of Therapeutic Applications of Quinoxaline Derivatives
| Therapeutic Area | Biological Target(s) | Examples of Activity |
| Oncology | Kinase inhibitors (e.g., EGFR, VEGFR), Topoisomerase inhibitors, Hypoxia-activated prodrugs | Anticancer, Antitumor, Antiproliferative[9][10][11] |
| Infectious Diseases | DNA synthesis inhibition, Enzyme inhibition | Antibacterial, Antifungal, Antiviral, Antimalarial, Antitubercular[2][4][12] |
| Neurological Disorders | Receptor antagonists (e.g., AMPA) | Anticonvulsant, Anxiolytic, Antidepressant[4][13] |
| Inflammatory Diseases | Enzyme inhibition (e.g., COX-2) | Anti-inflammatory[8][14] |
| Other Applications | Various | Antidiabetic, Antihypertensive, Herbicidal, Insecticidal[2][8] |
Anticancer Activity: A Prominent Role in Oncology
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[11][15]
-
Kinase Inhibition: Many quinoxaline-based compounds have been designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9][16] For example, some derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key targets in cancer therapy.[9]
-
Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-dioxides are a class of compounds that exhibit selective toxicity towards hypoxic (low oxygen) tumor cells.[17][18] These compounds are bioreductively activated under hypoxic conditions to generate reactive radical species that induce DNA damage and cell death, making them promising agents for treating solid tumors.[18]
-
Topoisomerase Inhibition: Certain quinoxaline derivatives can intercalate into DNA and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair.[19] This disruption of DNA metabolism leads to apoptosis in cancer cells.
Caption: Key Anticancer Mechanisms of Action for Quinoxaline Derivatives.
Antimicrobial and Antiviral Activity
Quinoxaline derivatives have a long history of use as antimicrobial agents.[4] Synthetic quinoxalines are found in several antibiotics, such as echinomycin, which are effective against Gram-positive bacteria.[4] Quinoxaline 1,4-dioxides have also been developed as antibacterial agents, with their mechanism of action involving the generation of reactive oxygen species that damage bacterial DNA.[18][20]
In the realm of antiviral research, quinoxaline derivatives have shown promising activity against a range of viruses, including herpes simplex virus (HSV) and coronaviruses.[4][21] Their antiviral mechanisms can involve the inhibition of viral replication and binding to viral DNA.[4]
Structure-Activity Relationship (SAR) Studies: Rational Design of Potent Derivatives
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of quinoxaline-based drugs.[9][22] SAR studies involve systematically modifying the quinoxaline scaffold and evaluating the impact of these changes on biological activity.
Key SAR Insights for Quinoxaline Derivatives:
-
Substitutions at C2 and C3: The nature and position of substituents on the pyrazine ring (positions 2 and 3) are critical determinants of biological activity.[9][23] For instance, the introduction of aryl or heteroaryl groups at these positions has been shown to significantly influence the anticancer and anticonvulsant properties of quinoxaline derivatives.[9][22]
-
Substitutions on the Benzene Ring: Modifications to the benzene ring (positions 5, 6, 7, and 8) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles.[3] The addition of electron-withdrawing groups like halogens can enhance the biological activity in some cases.[3]
-
Linker Groups: When substituents are attached to the quinoxaline core via a linker, the nature of the linker (e.g., aliphatic chain, amide) can significantly impact potency.[11]
A systematic approach to SAR, often guided by computational modeling and in vitro screening, is essential for identifying lead compounds with improved efficacy and reduced toxicity.[22]
Quinoxaline-Based Drugs in the Clinic and on the Horizon
The therapeutic potential of the quinoxaline scaffold is underscored by the number of derivatives that have entered clinical use or are in advanced stages of development.[10][24]
Table 2: Examples of Quinoxaline-Containing Drugs
| Drug Name | Therapeutic Use | Mechanism of Action |
| Glecaprevir | Hepatitis C | NS3/4A protease inhibitor[10] |
| Voxilaprevir | Hepatitis C | NS3/4A protease inhibitor[10] |
| Erdafitinib | Bladder Cancer | Fibroblast growth factor receptor (FGFR) kinase inhibitor[10][25] |
| Brimonidine | Glaucoma | Alpha-2 adrenergic agonist[4][24] |
| Carbadox | Veterinary Antibiotic | DNA synthesis inhibitor[10] |
The approval of drugs like erdafitinib for the treatment of cancer highlights the continued success of leveraging the quinoxaline scaffold in modern drug discovery.[25]
Future Perspectives and Conclusion
The quinoxaline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[1][26] Future research is likely to focus on several key areas:
-
Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and sustainable synthetic routes will facilitate the creation of increasingly complex and diverse quinoxaline libraries.[6][27]
-
Targeted Drug Design: A deeper understanding of the molecular mechanisms of action will enable the design of more selective and potent inhibitors for specific biological targets.[16]
-
Combination Therapies: Investigating the use of quinoxaline-based drugs in combination with other therapeutic agents may lead to synergistic effects and improved treatment outcomes, particularly in oncology.
-
Exploration of New Therapeutic Areas: The broad spectrum of biological activities associated with quinoxalines suggests that their potential in other disease areas, such as neurodegenerative and metabolic disorders, warrants further investigation.
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- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020).
- Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017).
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- Drugs containing the quinoxaline core. (n.d.).
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- Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. (2022). PubMed Central.
- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2022).
- Pharmacological activities displayed by quinoxaline‐based molecules. (n.d.).
- Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. (2021). PubMed Central.
- Quinoxaline as Ubiquitous Structural Fragment: An Update on the Recent Development of its Green Synthetic Approaches. (2021). Bentham Science.
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Quinoxaline Amine Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth exploration of the burgeoning field of quinoxaline amine derivatives and their significant potential in modern drug discovery. We will delve into the core molecular targets of these versatile scaffolds, offering a technical overview of their mechanisms of action across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This document is designed to be a practical resource, providing not only a comprehensive understanding of the scientific rationale but also detailed experimental protocols to empower researchers in their quest for novel therapeutics.
I. The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has long captured the attention of medicinal chemists. Its rigid, planar structure and the presence of nitrogen atoms provide a unique framework for designing molecules with diverse biological activities. The introduction of amine functionalities to the quinoxaline core further enhances its therapeutic potential by enabling a wide range of interactions with biological macromolecules. This versatility has led to the development of a vast library of quinoxaline amine derivatives with promising anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1]
II. Anticancer Therapeutic Targets: Disrupting Malignant Signaling
The anticancer activity of quinoxaline amine derivatives is one of the most extensively studied areas, with a multitude of compounds demonstrating potent cytotoxicity against various cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.
A. Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) Inhibition
A significant number of quinoxaline derivatives have been identified as potent inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[2][3] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis, and its overexpression is a hallmark of many cancers. COX-2, an enzyme involved in the inflammatory response, is also frequently upregulated in tumors and contributes to a pro-tumorigenic microenvironment. The dual inhibition of EGFR and COX-2 presents a synergistic approach to cancer therapy, simultaneously targeting tumor cell growth and the inflammatory processes that support it.
Signaling Pathway: EGFR and COX-2 in Cancer
Caption: Inhibition of EGFR and COX-2 by quinoxaline amine derivatives.
B. PI3K/Akt/mTOR Pathway Modulation
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers. Several quinoxaline amine derivatives have been shown to effectively inhibit this pathway, leading to the induction of apoptosis in cancer cells. Western blot analysis has confirmed the ability of these compounds to decrease the phosphorylation levels of key proteins in this pathway, such as Akt and mTOR.[4][5][6][7][8]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Quinoxaline derivatives inhibit the PI3K/Akt/mTOR pathway.
C. DNA Intercalation and Topoisomerase Inhibition
Some quinoxaline derivatives exert their anticancer effects by directly targeting DNA. Their planar aromatic structure allows them to intercalate between the base pairs of the DNA double helix, disrupting DNA replication and transcription. Furthermore, certain derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication. This dual mechanism of DNA intercalation and topoisomerase inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Quantitative Data: Anticancer Activity of Quinoxaline Amine Derivatives
| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| Compound IVd | HeLa, MCF-7, A549 | EGFR | 3.20, 4.19, 5.29 | [9] |
| CPD4 | H1975 (NSCLC) | EGFR (L858R/T790M/C797S) | 3.47 | [10] |
| Compound 11 | Various | EGFR, COX-2 | 0.81 - 2.91 | [2][3] |
| Compound 13 | Various | EGFR, COX-2 | 0.81 - 2.91 | [2][3] |
| Compound IV | PC-3 (Prostate) | Topoisomerase II | 2.11 | [11] |
| Compound 7h | Various | Carbonic Anhydrase | 1.3 - 2.1 | [12] |
III. Antimicrobial Therapeutic Targets: Combating Drug Resistance
The rise of multidrug-resistant bacteria poses a significant threat to global health. Quinoxaline amine derivatives have emerged as a promising class of antibacterial agents with activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[13]
A. DNA Gyrase and Topoisomerase IV Inhibition
A primary mechanism of antibacterial action for many quinoxaline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting these topoisomerases, quinoxaline derivatives prevent the uncoiling and recoiling of bacterial DNA, leading to a cessation of cellular processes and ultimately bacterial cell death.
Quantitative Data: Antibacterial Activity of Quinoxaline Amine Derivatives
| Compound ID | Bacterial Strain | Target | MIC (µg/mL) | Reference |
| Compound 5p | S. aureus, MRSA | Not specified | 4, 8-32 | [13] |
| Quinoxaline derivative | MRSA | Not specified | 1-4 |
IV. Antiviral Therapeutic Targets: A Broad-Spectrum Approach
The structural diversity of quinoxaline amine derivatives has also led to the discovery of compounds with significant antiviral activity against a range of viruses.
A. Inhibition of Viral Proteases
Viral proteases are crucial enzymes for the replication of many viruses, as they are responsible for cleaving large viral polyproteins into functional individual proteins. Quinoxaline derivatives have been identified as potent inhibitors of several viral proteases, including the NS3/4A protease of Hepatitis C virus (HCV) and the NS2B/NS3 protease of flaviviruses like Zika virus.[2][3][14][15][16][17][18] By blocking the activity of these proteases, these compounds effectively halt the viral life cycle.
B. Targeting Influenza Virus NS1A Protein
The non-structural protein 1 (NS1) of the influenza A virus is a key virulence factor that plays multiple roles in viral replication and evasion of the host immune response. The NS1A protein contains a double-stranded RNA (dsRNA) binding domain that is essential for its function. Quinoxaline derivatives have been designed to target this domain, disrupting the interaction between NS1A and dsRNA and thereby inhibiting viral replication.[19][20]
Experimental Workflow: Plaque Reduction Assay for Antiviral Activity
Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.
V. Neuroprotective and Anti-inflammatory Targets: Modulating Pathological Pathways
Beyond their antimicrobial and anticancer properties, quinoxaline amine derivatives are also being investigated for their potential in treating neurodegenerative diseases and inflammatory conditions.
A. Attenuation of Neuroinflammation and Oxidative Stress
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative disorders, including Parkinson's and Alzheimer's diseases. Certain 6-aminoquinoxaline derivatives have demonstrated significant neuroprotective effects in cellular and animal models of Parkinson's disease.[9][18][21][22][23] These compounds are believed to exert their protective effects by mitigating microglial activation, reducing the production of pro-inflammatory cytokines, and scavenging reactive oxygen species (ROS). One of the specific molecular targets implicated in their anti-inflammatory action is the inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator.[19][20][24][25]
B. Inhibition of Inflammatory Enzymes
In the context of general inflammation, quinoxaline derivatives have been shown to inhibit key inflammatory enzymes such as lipoxygenase (LOX). LOX is involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting LOX, these compounds can effectively reduce the inflammatory response.[10][15]
VI. Experimental Protocols: A Guide for In Vitro Evaluation
To facilitate the investigation of quinoxaline amine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
A. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][26][27][28][29][30][31][32][33]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[29]
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative (typically in a logarithmic dilution series) and incubate for 48-72 hours.[27]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[27][31]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22][26]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[4][7][11][23][34]
Protocol:
-
Cell Treatment: Treat cells with the quinoxaline derivative at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][11][34]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
C. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][30][31][35]
Protocol:
-
Prepare Dilutions: Prepare a serial two-fold dilution of the quinoxaline derivative in a 96-well microtiter plate containing a suitable broth medium.[30]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterium.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[30][31]
VII. Conclusion and Future Directions
Quinoxaline amine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of therapeutic potential. Their ability to interact with a diverse range of molecular targets provides a rich platform for the development of novel drugs for cancer, infectious diseases, and neuroinflammatory disorders. The continued exploration of their structure-activity relationships, optimization of their pharmacokinetic properties, and evaluation in relevant in vivo models will be crucial in translating the exciting preclinical findings into clinically effective therapies. This guide serves as a foundational resource to aid researchers in this important endeavor.
VIII. References
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Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (URL: [Link])
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Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (URL: [Link])
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Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. (URL: [Link])
-
Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. (URL: [Link])
-
Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (URL: [Link])
-
New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (URL: [Link])
-
Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants. (URL: [Link])
-
Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease. (URL: [Link])
-
New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (URL: [Link])
-
New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (URL: [Link])
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (URL: [Link])
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (URL: [Link])
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Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (URL: [Link])
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (URL: [Link])
-
Annexin V PI Staining Guide for Apoptosis Detection. (URL: [Link])
-
MIC Determination By Microtitre Broth Dilution Method. (URL: [Link])
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (URL: [Link])
-
Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. (URL: [Link])
-
Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models. (URL: [Link])
-
Discovery of novel inhibitors of inducible nitric oxide synthase. (URL: [Link])
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Western blotting analysis of PI3K/Akt/mTOR signaling pathway (A).... (URL: [Link])
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Western Blot Protocol. (URL: [Link])
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Western blot analysis of the PI3K/AKT/mTORC1 signaling pathway. SCs.... (URL: [Link])
-
Antitumoral activity of quinoxaline derivatives: A systematic review. (URL: [Link])
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Cell Viability Assays. (URL: [Link])
-
Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... (URL: [Link])
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Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative.... (URL: [Link])
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Western Blot Protocol: Step-by-Step Guide. (URL: [Link])
-
Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (URL: [Link])
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (URL: [Link])
-
Cell viability (%) studies, as evaluated by MTT assay, of sixteen.... (URL: [Link])
-
Western blot analysis for the expression of the PI3K–Akt–mTOR pathway.... (URL: [Link])
-
Antibacterial activity of quinoxaline derivatives against Bacillus.... (URL: [Link])
-
A covalent chemical probe for Chikungunya nsP2 cysteine protease with antialphaviral activity and proteome-wide selectivity. (URL: [Link])
-
1,3-Thiazolbenzamide Derivatives as Chikungunya Virus nsP2 Protease Inhibitors. (URL: [Link])
-
Targeting the nsp2 Cysteine Protease of Chikungunya Virus Using FDA Approved Library and Selected Cysteine Protease Inhibitors. (URL: [Link])
-
Discovery of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach. (URL: [Link])
-
Inducible nitric oxide synthase inhibitors: A comprehensive update. (URL: [Link])
-
Inducible nitric oxide synthase inhibitors: A comprehensive update. (URL: [Link])
-
Targeting the nsp2 Cysteine Protease of Chikungunya Virus Using FDA Approved Library and Selected Cysteine Protease Inhibitors. (URL: [Link])
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Methodological & Application
Application Note: A Validated Synthesis Protocol for 1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, robust, and validated protocol for the synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride, a key intermediate in medicinal chemistry. The quinoxaline scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This protocol outlines a two-step synthesis commencing with a nucleophilic aromatic substitution, followed by an acidic deprotection and salt formation. The causality behind experimental choices, self-validating system checks, and comprehensive characterization are detailed to ensure reproducibility and high purity of the final compound.
Introduction and Scientific Rationale
Quinoxaline derivatives are of significant interest to the pharmaceutical industry due to their versatile biological activities.[1][2] The incorporation of a piperidin-4-amine moiety at the 2-position of the quinoxaline ring introduces a versatile functional group that can be further elaborated, making the title compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[3]
The synthetic strategy detailed herein employs a common yet effective approach: the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring of quinoxaline activates the C2 position for nucleophilic attack, making 2-chloroquinoxaline an excellent electrophile.[4] To prevent unwanted side reactions with the primary amine of the piperidine nucleophile, a tert-butyloxycarbonyl (Boc) protecting group is utilized. This protecting group is stable under the basic conditions of the SNAr reaction and can be readily removed under acidic conditions to yield the desired primary amine.[5][6] The final step involves the formation of the hydrochloride salt, which often improves the compound's stability and solubility.
Synthetic Workflow Overview
The synthesis of this compound is achieved in two main steps as illustrated in the workflow diagram below.
Diagram Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloroquinoxaline | ≥98% | Sigma-Aldrich |
| tert-Butyl piperidin-4-ylcarbamate | ≥98% | Combi-Blocks |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Acros Organics |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| 4 M HCl in 1,4-Dioxane | - | Sigma-Aldrich |
| Diethyl ether (Et2O) | Anhydrous, ≥99.7% | J.T. Baker |
| Sodium sulfate (Na2SO4) | Anhydrous, granular | EMD Millipore |
Step 1: Synthesis of tert-Butyl (1-(quinoxalin-2-yl)piperidin-4-yl)carbamate
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoxaline (1.0 eq, 1.65 g, 10.0 mmol) and tert-butyl piperidin-4-ylcarbamate (1.1 eq, 2.20 g, 11.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask.
-
To the stirred suspension, add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 2.6 mL, 15.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
In-process control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the 2-chloroquinoxaline spot indicates reaction completion.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes to afford the title compound as a pale yellow solid.
Expected Yield: 80-90%
Step 2: Synthesis of this compound
Protocol:
-
To a 50 mL round-bottom flask, add tert-butyl (1-(quinoxalin-2-yl)piperidin-4-yl)carbamate (1.0 eq, 2.79 g, 8.5 mmol) from the previous step.
-
Add a 4 M solution of HCl in 1,4-dioxane (10 eq, 21.25 mL, 85 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate should form during this time.
-
In-process control: Monitor the deprotection by TLC (10% methanol in dichloromethane) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) to further precipitate the product.
-
Collect the solid by vacuum filtration, washing with cold diethyl ether (3 x 15 mL).
-
Dry the solid under vacuum at 40 °C for 12 hours to yield this compound as an off-white to pale yellow solid.
Expected Yield: >95%
Characterization Data (Expected)
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C13H17ClN4 |
| Molecular Weight | 264.76 g/mol (as hydrochloride salt) |
| 1H NMR (400 MHz, DMSO-d6) | δ (ppm): 8.50-8.20 (br s, 3H, NH3+), 8.10 (s, 1H), 7.95-7.85 (m, 2H), 7.65-7.55 (m, 2H), 4.60-4.50 (m, 2H), 3.50-3.40 (m, 1H), 3.30-3.20 (m, 2H), 2.20-2.10 (m, 2H), 1.90-1.80 (m, 2H) |
| 13C NMR (100 MHz, DMSO-d6) | δ (ppm): 154.5, 142.0, 141.5, 138.0, 129.5, 129.0, 127.0, 126.5, 115.0, 48.0, 45.0, 28.0 |
| Mass Spec (ESI+) | m/z: 229.15 [M+H]+ for the free base |
| Purity (HPLC) | ≥98% |
Troubleshooting and Key Considerations
-
Incomplete SNAr Reaction: If the reaction in Step 1 stalls, an additional portion of DIPEA can be added, and the reaction time extended. Ensure that anhydrous conditions are maintained as water can react with 2-chloroquinoxaline.
-
Difficult Purification: The Boc-protected intermediate may require careful chromatography. A shallow gradient can improve separation from any potential byproducts.
-
Incomplete Deprotection: If the deprotection in Step 2 is slow, gentle warming (to 40 °C) can be applied. Ensure the HCl in dioxane reagent is fresh, as its concentration can decrease over time.
-
Hygroscopic Product: The final hydrochloride salt can be hygroscopic. It should be stored in a desiccator under an inert atmosphere.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and considering the key experimental parameters, researchers can confidently produce this valuable chemical intermediate in high yield and purity, facilitating further research and development in the field of medicinal chemistry.
References
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link][6]
-
MDPI. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link][1]
-
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ResearchGate. (n.d.). Reaction of 2-chloroquinoxaline with piperidine. Retrieved from [Link][4]
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Application Notes and Protocols for the Characterization of Quinoxaline Kinase Inhibitors
Introduction: The Rise of Quinoxaline Scaffolds in Kinase Inhibition
Quinoxaline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as potent and selective kinase inhibitors.[1] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The planar, bicyclic heteroaromatic structure of quinoxaline allows for versatile functionalization, enabling precise interactions with the ATP-binding pocket of various kinases.[1] This has led to the development of quinoxaline-based inhibitors targeting key oncogenic kinases such as c-Met, VEGFR, and Eph receptors.[3][4][5]
The successful progression of a quinoxaline-based kinase inhibitor from a promising hit to a clinical candidate hinges on a robust and comprehensive preclinical evaluation. This involves a suite of experimental assays designed to meticulously characterize its potency, selectivity, mechanism of action, and cellular efficacy. The journey from a biochemical hit to a validated cellular lead is often fraught with challenges; a compound potent in a purified enzyme assay may fail in a cellular context due to factors like high intracellular ATP concentrations, poor cell permeability, or off-target effects.[2][6]
This guide provides a detailed overview of essential experimental assays for the rigorous evaluation of quinoxaline kinase inhibitors. As a senior application scientist, my objective is not merely to present protocols, but to elucidate the underlying principles and the scientific rationale behind each experimental choice. This will empower researchers, scientists, and drug development professionals to design, execute, and interpret these assays with confidence, ensuring the generation of high-quality, reproducible data.
I. Biochemical Assays: Quantifying Direct Enzyme Inhibition
Biochemical assays are the foundational step in characterizing a kinase inhibitor. They provide a direct measure of the compound's ability to inhibit the catalytic activity of a purified, recombinant kinase. This allows for the determination of key potency metrics, such as the half-maximal inhibitory concentration (IC50).
A. The Importance of Assay Format Selection
A variety of assay formats are available, each with its own set of advantages and disadvantages.[2] The choice of assay technology can significantly influence the outcome and interpretation of results.[7] For high-throughput screening (HTS) of large compound libraries, luminescence- and fluorescence-based assays are often favored for their sensitivity and scalability.[2]
B. ADP-Glo™ Luminescence-Based Kinase Assay
The ADP-Glo™ assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8] This universal assay is compatible with virtually any kinase and is highly amenable to automation.
Scientific Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal that is directly proportional to the initial kinase activity.[8]
Protocol: IC50 Determination of a Quinoxaline Inhibitor using ADP-Glo™
-
Reagent Preparation:
-
Prepare the Kinase Detection Reagent by reconstituting the lyophilized Kinase Detection Substrate with the Kinase Detection Buffer. Mix gently until the substrate is fully dissolved.[9]
-
Prepare serial dilutions of the quinoxaline test compound in the appropriate kinase reaction buffer. A common starting concentration range for novel compounds is 10 µM to 0.1 nM.
-
Prepare a solution of the target kinase and its specific substrate in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the quinoxaline inhibitor dilutions or vehicle control (e.g., DMSO) to the appropriate wells.
-
To initiate the reaction, add 5 µL of the kinase/substrate solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well.[9]
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.[9]
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates a more potent inhibitor.
Workflow for ADP-Glo™ Kinase Assay
Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.
II. Cell-Based Assays: Assessing Efficacy in a Physiological Context
While biochemical assays are crucial for determining direct inhibitory potency, they do not fully recapitulate the complex cellular environment.[10] Cell-based assays are therefore essential for evaluating a compound's efficacy in a more physiologically relevant setting.
A. Target Engagement: Does the Inhibitor Reach its Target in Cells?
A critical question for any kinase inhibitor is whether it can effectively penetrate the cell membrane and bind to its intended target at concentrations that are achievable in a biological system. Target engagement assays provide a direct measure of this interaction.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technology for quantifying compound binding to a target protein within intact, living cells.[11]
Scientific Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase, BRET occurs. A test compound, such as a quinoxaline inhibitor, that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of inhibitor binding affinity.[11]
Protocol: NanoBRET™ Target Engagement for a Quinoxaline Inhibitor
-
Cell Preparation and Transfection:
-
Assay Setup:
-
Prepare serial dilutions of the quinoxaline inhibitor.
-
Trypsinize the transfected cells, resuspend them in Opti-MEM, and adjust the cell density.[12]
-
Add the NanoBRET™ kinase tracer to the cell suspension at its predetermined optimal concentration.[12]
-
Dispense the cell/tracer suspension into a white, non-binding 96-well plate.
-
Add the quinoxaline inhibitor dilutions or vehicle control to the wells.
-
-
Equilibration and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for binding to reach equilibrium.[12]
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the extracellular NanoLuc® inhibitor to minimize background from lysed cells.
-
Add the substrate solution to each well.
-
Read the plate on a luminometer equipped with filters for both the donor (450 nm) and acceptor (610 nm) wavelengths.[12]
-
Data Analysis and Interpretation: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The data is then plotted as the BRET ratio versus the logarithm of the inhibitor concentration to determine the IC50 for target engagement.
NanoBRET™ Target Engagement Assay Workflow
Caption: Workflow for the NanoBRET™ Target Engagement assay.
B. Downstream Signaling: Assessing Functional Inhibition
Inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. Western blotting is a classic and powerful technique to visualize this effect.
Protocol: Western Blot Analysis of Phospho-Protein Levels
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., one that overexpresses the target kinase) to 70-80% confluency.
-
Treat the cells with various concentrations of the quinoxaline inhibitor or a vehicle control for a predetermined time.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. (Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein overnight at 4°C.[14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Signal Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH.
-
Data Interpretation: A dose-dependent decrease in the band intensity of the phosphorylated protein, relative to the total protein or loading control, confirms that the quinoxaline inhibitor is functionally active in cells.
C. Phenotypic Assays: Measuring the Impact on Cell Viability
Ultimately, the goal of many kinase inhibitors, particularly in oncology, is to inhibit cell proliferation and induce cell death. Cell viability assays, such as the MTT assay, are used to quantify these phenotypic effects.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the quinoxaline inhibitor and incubate for a specified period (e.g., 72 hours).[16]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[17]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (or GI50 for growth inhibition) is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
III. Data Presentation and Interpretation
The quantitative data generated from these assays should be systematically organized for clear interpretation and comparison.
Table 1: Comparative Analysis of Quinoxaline Kinase Inhibitors
| Compound ID | Target Kinase | Biochemical IC50 (nM) (ADP-Glo™) | Cellular Target Engagement IC50 (nM) (NanoBRET™) | Cell Viability IC50 (µM) (MTT Assay, 72h) |
| Quinoxaline-A | c-Met | 5.2 | 50.8 | 0.85 |
| Quinoxaline-B | VEGFR-2 | 3.4[18] | 45.1 | 1.2 |
| Quinoxaline-C | EphA3 | 12.6 | 150.3 | 5.7 |
| Reference Inhibitor | e.g., Crizotinib (c-Met) | 4.1 | 38.5 | 0.42 |
Note: The presented IC50 values are hypothetical examples for illustrative purposes, except where cited.
Interpreting Discrepancies: It is common to observe a rightward shift in potency (higher IC50 values) when moving from biochemical to cellular assays.[6] This can be attributed to several factors, including:
-
High Intracellular ATP: The millimolar concentrations of ATP within cells can outcompete ATP-competitive inhibitors.[19]
-
Cell Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular kinase.
-
Efflux Pumps: The compound may be actively transported out of the cell.
IV. Assay Validation and Quality Control
To ensure the reliability and reproducibility of screening data, it is crucial to validate the performance of the assay. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[20]
Z'-Factor Calculation: Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]
Where SD is the standard deviation.
Interpretation of Z'-Factor: [20][21]
-
Z' > 0.5: An excellent assay with a large separation between positive and negative controls.
-
0 < Z' < 0.5: A marginal assay that may be acceptable.
-
Z' < 0: An unacceptable assay.
V. Signaling Pathway Visualization
Understanding the signaling context of the target kinase is crucial for designing relevant experiments and interpreting results.
Simplified c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the point of inhibition by a quinoxaline derivative.
VI. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background in Biochemical Assay | - Contaminated reagents- Non-specific enzyme activity- Autofluorescence/luminescence of the inhibitor | - Prepare fresh buffers and reagents- Optimize enzyme and substrate concentrations- Run a control plate without enzyme to assess compound interference |
| Poor Z'-Factor | - High variability in controls- Small assay window | - Check pipetting accuracy and reagent stability- Optimize assay parameters (e.g., incubation time, reagent concentrations) |
| Discrepancy between Biochemical and Cellular Potency | - Poor cell permeability- High intracellular ATP- Compound efflux- Off-target effects | - Assess compound permeability (e.g., PAMPA assay)- Use target engagement assays to confirm intracellular binding- Test in the presence of efflux pump inhibitors- Perform kinome-wide selectivity profiling |
| No Effect on Downstream Signaling (Western Blot) | - Ineffective inhibitor concentration or incubation time- Poor antibody quality- Target not active in the chosen cell line | - Perform a dose-response and time-course experiment- Validate the primary antibody with a positive control- Confirm target expression and basal phosphorylation in the cell line |
Conclusion
The comprehensive characterization of quinoxaline kinase inhibitors requires a multi-faceted approach, integrating biochemical and cell-based assays. By understanding the principles behind each assay and meticulously executing the protocols, researchers can generate high-quality data to confidently drive their drug discovery programs forward. This guide provides a robust framework for these essential experimental workflows, from initial potency determination to the validation of cellular efficacy.
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Al-Saif, N. A., El-Gamal, M. I., El-Kady, H. A., & Hagar, M. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 109, 104807. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., El-Kady, H. A., & Hagar, M. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic Chemistry, 100, 103923. [Link]
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El-Gamal, M. I., Al-Saif, N. A., El-Kady, H. A., & Hagar, M. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][15][20]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269–1282. [Link]
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El-Gamal, M. I., Al-Saif, N. A., El-Kady, H. A., & Hagar, M. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 11(48), 30231-30245. [Link]
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El-Gamal, M. I., Al-Saif, N. A., El-Kady, H. A., & Hagar, M. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][15][20]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269–1282. [Link]
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El-Gamal, M. I., Al-Saif, N. A., El-Kady, H. A., & Hagar, M. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636–1650. [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
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El-Damasy, A. K., El-Gamal, M. I., El-Kady, H. A., & Hagar, M. (2020). Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 30(14), 127261. [Link]
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Application Notes and Protocols for 1-(Quinoxalin-2-yl)piperidin-4-amine: A Guide to Cell-Based Screening
Introduction: The Therapeutic Potential of Quinoxaline Derivatives
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds with diverse and significant biological activities.[1][2] Derivatives of quinoxaline have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, and antimicrobial effects.[3][4] In oncology research, numerous quinoxaline-based compounds have been identified as potent agents that can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[5][6][7] The mechanism of action for many of these derivatives involves the inhibition of key protein kinases, such as those in the PI3K/Akt and STAT3 signaling pathways, which are critical for tumor growth and survival.[5][8][9][]
This document provides a comprehensive guide for researchers to conduct initial cell-based screening of the novel compound, 1-(Quinoxalin-2-yl)piperidin-4-amine . The protocols outlined herein are designed to systematically evaluate its cytotoxic and anti-proliferative potential, and to elucidate its primary mechanism of action. We will proceed with a tiered approach, starting with a broad assessment of cell viability, followed by more specific assays for apoptosis and cell cycle disruption.
Experimental Design: A Tiered Approach to Compound Evaluation
A logical workflow is essential for the efficient characterization of a new chemical entity. This guide proposes a three-tiered assay system to progressively build a functional profile of 1-(Quinoxalin-2-yl)piperidin-4-amine.
Caption: Tiered assay workflow for compound characterization.
Tier 1 Protocol: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity.[11] As mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, a purple formazan product is formed, the quantity of which is directly proportional to the number of living cells.[12] This assay will establish the dose-dependent effect of 1-(Quinoxalin-2-yl)piperidin-4-amine on cell viability and allow for the calculation of its half-maximal inhibitory concentration (IC50).
Step-by-Step MTT Assay Protocol
-
Cell Plating:
-
Culture a relevant cancer cell line (e.g., PC-3 for prostate cancer, HeLa for cervical cancer) under standard conditions (37°C, 5% CO2).[5][7]
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 1-(Quinoxalin-2-yl)piperidin-4-amine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plate for a defined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's expected kinetics.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[11]
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acid-isopropanol) to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition:
Data Analysis and Interpretation
The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value. A potent compound will exhibit a low IC50 value.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 µM - 100 µM (log dilutions) |
| Treatment Duration | 24, 48, or 72 hours |
| MTT Incubation | 2-4 hours |
| Absorbance Reading | 570 nm (reference 630 nm) |
Tier 2 Protocol: Detecting Apoptosis with Annexin V & Propidium Iodide Staining
If the MTT assay reveals significant cytotoxicity, the next logical step is to determine if the mechanism of cell death is apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]
Step-by-Step Annexin V/PI Staining Protocol
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 1-(Quinoxalin-2-yl)piperidin-4-amine at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for the previously determined optimal time (e.g., 24 or 48 hours). Include an untreated and a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells twice with cold PBS.[17]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.[16] The cell concentration should be adjusted to approximately 1 x 10^6 cells/mL.
-
Add fluorescently-labeled Annexin V (e.g., FITC or Alexa Fluor 488 conjugate) and PI to the cell suspension.[16][18]
-
Incubate the cells at room temperature for 15-30 minutes in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells promptly using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates correctly.[15]
-
Data Analysis and Interpretation
The flow cytometry data will resolve four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[16]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]
-
Necrotic cells: Annexin V-negative and PI-positive.
A dose-dependent increase in the percentage of Annexin V-positive cells (both early and late apoptotic) is indicative of apoptosis induction by the compound.
Caption: Apoptosis detection workflow and data interpretation.
Tier 3 Protocol: Cell Cycle Analysis
Quinoxaline derivatives have been shown to cause cell cycle arrest, a key mechanism for preventing cancer cell proliferation.[6] By treating cells with 1-(Quinoxalin-2-yl)piperidin-4-amine and staining their DNA with a fluorescent dye like Propidium Iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified by flow cytometry.
Step-by-Step Cell Cycle Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound at IC50 concentrations as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. This permeabilizes the cells and preserves their structure.
-
Incubate the cells for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. The amount of DNA in the cell dictates the intensity of the fluorescence.
-
Data Analysis and Interpretation
The resulting data will be a histogram of cell counts versus DNA content.
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with a 4n DNA content.
An accumulation of cells in a specific phase (e.g., G2/M) compared to the control group indicates that the compound induces cell cycle arrest at that checkpoint.
Conclusion and Future Directions
These protocols provide a robust framework for the initial characterization of 1-(Quinoxalin-2-yl)piperidin-4-amine. Based on the results, further mechanistic studies can be designed. For example, if apoptosis is confirmed, a Western blot analysis could be performed to investigate the expression levels of key apoptotic proteins like caspases and Bcl-2 family members.[7] If cell cycle arrest is observed, the levels of cyclin-dependent kinases (CDKs) and their inhibitors could be examined. Given the known targets of quinoxaline derivatives, investigating the compound's effect on specific kinase signaling pathways would be a valuable next step.[8][19]
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Application Notes and Protocols for the In Vivo Evaluation of Quinoxaline Compounds in Murine Models
Introduction: The Therapeutic Promise of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, neuroprotective, and antibacterial effects.[1][2][3] This versatility stems from the quinoxaline core's ability to interact with a wide range of biological targets, making it a fertile ground for the development of novel therapeutics.[4][5] However, the journey from a promising compound in a flask to a clinically viable drug is long and requires rigorous preclinical validation. Murine models are an indispensable tool in this process, providing critical insights into a compound's efficacy, safety, and pharmacokinetic profile in a living system before it can be considered for human trials.[6]
This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of quinoxaline compounds. It provides detailed, field-proven protocols for assessing their anticancer, neuroprotective, and antibacterial potential in relevant mouse models. More than a mere recitation of steps, this document elucidates the scientific rationale behind key experimental choices, ensuring that each protocol functions as a self-validating system. Adherence to these guidelines, in conjunction with the principles of the ARRIVE guidelines for reporting in vivo experiments, will facilitate the generation of robust, reproducible, and translatable data.[1][7][8][9][10]
Part 1: Anticancer Efficacy Assessment in Xenograft Mouse Models
The anticancer potential of numerous quinoxaline derivatives has been extensively documented, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines.[2][11][12] These compounds often exert their activity by targeting critical signaling pathways involved in cell proliferation and survival.[4] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, remains a cornerstone for in vivo evaluation of novel anticancer agents.[13][14]
Causality Behind Experimental Choices in Xenograft Studies
The design of a robust xenograft study hinges on several critical decisions, each with a direct impact on the validity and interpretability of the results.
-
Choice of Mouse Strain: Immunodeficient mice, such as athymic nude mice or SCID mice, are essential as they lack a functional adaptive immune system, preventing the rejection of human tumor cells.[14] The choice between strains may depend on the specific tumor cell line and the desired level of immunodeficiency.
-
Tumor Cell Line Selection: The selected cell line should ideally have a known genetic profile that aligns with the hypothesized mechanism of action of the quinoxaline compound being tested. For instance, if the compound targets a specific kinase, a cell line with a known mutation or overexpression of that kinase would be appropriate.[13]
-
Implantation Site: Subcutaneous implantation on the flank is the most common and technically straightforward method, allowing for easy tumor measurement.[13][14] Orthotopic implantation, while more complex, can provide a more clinically relevant tumor microenvironment.[14]
-
Compound Formulation and Route of Administration: The formulation must ensure the solubility and stability of the quinoxaline derivative. The route of administration (e.g., oral gavage, intraperitoneal, intravenous) should be chosen based on the compound's physicochemical properties and the intended clinical application.[15]
Experimental Workflow for Anticancer Efficacy
Caption: General workflow for in vivo anticancer efficacy testing in a xenograft mouse model.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol outlines the evaluation of a hypothetical quinoxaline derivative, QX-A, in a subcutaneous xenograft model.
1. Materials and Reagents:
-
Human cancer cell line (e.g., HCT116 for colorectal cancer)
-
Appropriate cell culture medium and supplements
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Quinoxaline compound (QX-A)
-
Vehicle for compound formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Sterile PBS, trypsin-EDTA, and Matrigel (optional)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
2. Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line according to standard protocols.[13]
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count and viability assessment (e.g., trypan blue exclusion). Cell viability should be >95%.[13]
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Matrigel can enhance tumor take rate and growth.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[13]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, QX-A low dose, QX-A high dose, positive control).[16] Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Administer the formulated QX-A or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage for 21 days).[13]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.[16]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Optional: Collect tumor tissue for biomarker analysis (e.g., immunohistochemistry, western blotting) and blood for pharmacokinetic analysis.
-
Data Presentation: Anticancer Efficacy
Table 1: Dosing Regimen for Anticancer Study
| Treatment Group | Compound | Dose (mg/kg) | Route of Administration | Dosing Schedule |
|---|---|---|---|---|
| 1 | Vehicle | - | Oral (p.o.) | Daily for 21 days |
| 2 | QX-A | 25 | Oral (p.o.) | Daily for 21 days |
| 3 | QX-A | 50 | Oral (p.o.) | Daily for 21 days |
| 4 | Positive Control | Varies | Varies | Varies |
Table 2: Tumor Growth Inhibition (TGI) Results
| Treatment Group | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | % TGI | p-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle | 1500 ± 250 | 1.5 ± 0.3 | - | - |
| QX-A (25 mg/kg) | 800 ± 150 | 0.8 ± 0.2 | 46.7% | <0.05 |
| QX-A (50 mg/kg) | 400 ± 100 | 0.4 ± 0.1 | 73.3% | <0.01 |
| Positive Control | Varies | Varies | Varies | Varies |
Part 2: Neuroprotective Efficacy in Neurodegenerative Disease Models
Quinoxaline derivatives have shown considerable promise as neuroprotective agents, potentially offering new therapeutic avenues for debilitating conditions like Parkinson's and Alzheimer's disease.[9][17] Their mechanisms of action are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic properties.[9]
Selecting the Appropriate Neurodegenerative Disease Model
-
Parkinson's Disease (PD): The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used toxin-induced model that recapitulates the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of PD.[18][19][20]
-
Alzheimer's Disease (AD): Transgenic mouse models, such as the APP/PS1 model, are commonly employed. These mice overexpress human genes for amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial AD, leading to age-dependent amyloid plaque deposition and cognitive deficits.[21][22][23]
Detailed Protocol: MPTP-Induced Parkinson's Disease Model
This protocol describes the evaluation of a neuroprotective quinoxaline compound, QX-N, in the MPTP model.
1. Materials and Reagents:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl
-
Quinoxaline compound (QX-N)
-
Sterile saline
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
2. Procedure:
-
Acclimation and Baseline Behavioral Testing:
-
Acclimatize mice to the housing facility for at least one week.
-
Conduct baseline behavioral tests (e.g., rotarod performance) to ensure all mice have comparable motor function.
-
-
Treatment and MPTP Administration:
-
Randomize mice into treatment groups (e.g., Saline + Vehicle, MPTP + Vehicle, MPTP + QX-N).
-
Begin pretreatment with QX-N or vehicle for a specified period (e.g., 7 days) prior to MPTP administration.
-
On the day of induction, administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.[18] Continue QX-N or vehicle treatment throughout the study.
-
-
Behavioral Assessment:
-
Perform behavioral tests at specified time points post-MPTP injection (e.g., 7 and 14 days) to assess motor deficits.[24]
-
-
Neurochemical and Histological Analysis:
-
At the end of the study (e.g., day 14), euthanize the mice.
-
Dissect the striatum and substantia nigra from the brain.
-
Use one hemisphere for neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites).
-
Fix the other hemisphere for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal loss.[18]
-
Data Presentation: Neuroprotective Efficacy
Table 3: Behavioral Assessment in MPTP Model
| Treatment Group | Rotarod Latency (seconds) at Day 14 | Grip Strength (grams) at Day 14 |
|---|---|---|
| Saline + Vehicle | 180 ± 20 | 120 ± 10 |
| MPTP + Vehicle | 60 ± 15 | 70 ± 8 |
| MPTP + QX-N | 120 ± 18 | 100 ± 9 |
Table 4: Neurochemical and Histological Endpoints in MPTP Model
| Treatment Group | Striatal Dopamine Level (% of Control) | TH-Positive Neurons in SNc (% of Control) |
|---|---|---|
| Saline + Vehicle | 100% | 100% |
| MPTP + Vehicle | 35 ± 5% | 40 ± 7% |
| MPTP + QX-N | 70 ± 8% | 75 ± 6% |
Part 3: Antibacterial Efficacy in Murine Infection Models
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Quinoxaline derivatives have emerged as a promising class of compounds with activity against a range of bacterial pathogens.[25][26] In vivo evaluation is crucial to determine if the in vitro potency translates to efficacy in a complex biological system.
Rationale for Choosing Infection Models
-
Systemic Infection (Sepsis) Model: The cecal ligation and puncture (CLP) model is considered the gold standard for inducing polymicrobial sepsis, closely mimicking the clinical scenario.[27][28][29] This model is useful for evaluating a compound's ability to control systemic infection and improve survival.
-
Localized Infection Model: The neutropenic thigh infection model is highly standardized and allows for the quantitative assessment of a compound's antibacterial activity at a specific site of infection.[30][31][32][33] It is particularly useful for pharmacokinetic/pharmacodynamic (PK/PD) studies.
Experimental Workflow for Antibacterial Efficacy
Caption: General workflow for in vivo antibacterial efficacy testing.
Detailed Protocol: Neutropenic Thigh Infection Model
This protocol details the evaluation of an antibacterial quinoxaline, QX-B, against Staphylococcus aureus.
1. Materials and Reagents:
-
Staphylococcus aureus strain (e.g., MRSA)
-
Bacterial culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)
-
Female ICR mice (6-8 weeks old)
-
Cyclophosphamide
-
Quinoxaline compound (QX-B)
-
Vehicle for formulation
-
Sterile PBS
2. Procedure:
-
Induction of Neutropenia:
-
Inoculum Preparation:
-
Culture S. aureus to mid-logarithmic phase.
-
Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Infection:
-
Two hours after the final dose of cyclophosphamide, inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.[31]
-
-
Treatment:
-
Two hours post-infection, randomize the mice into treatment groups and begin administration of QX-B or vehicle.[31]
-
-
Endpoint Analysis:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically excise the entire right thigh muscle.
-
Homogenize the muscle in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on agar plates to determine the bacterial load (CFU per gram of tissue).[31]
-
Data Presentation: Antibacterial Efficacy
Table 5: Bacterial Load in Neutropenic Thigh Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g thigh) |
|---|---|---|
| Vehicle Control (24h) | - | 8.5 ± 0.5 |
| QX-B | 20 | 6.2 ± 0.4 |
| QX-B | 40 | 4.1 ± 0.3 |
| Positive Control | Varies | 3.8 ± 0.2 |
Part 4: Pharmacokinetic and Toxicity Assessment
A comprehensive in vivo evaluation must include an assessment of the compound's pharmacokinetic (PK) profile and its potential toxicity.
Pharmacokinetic Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[15] Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Half-life.
-
AUC: Area under the curve, representing total drug exposure.
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation.[15]
A typical PK study involves administering the quinoxaline compound to mice via different routes (e.g., intravenous and oral) and collecting blood samples at various time points to measure plasma drug concentrations.[15]
Table 6: Representative Pharmacokinetic Parameters of a Quinoxaline Compound
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Intravenous (IV) | 5 | 1500 | 0.1 | 15.7 | 5000 | 100 |
| Oral (PO) | 50 | 300 | 1.0 | 16.0 | 157 | 3.14 |
(Data is hypothetical and based on published values for a quinoxaline analog for illustrative purposes)[15]
Toxicity Evaluation
Toxicity studies are essential to determine the safety profile of a quinoxaline compound.
-
Acute Toxicity: This involves administering a single high dose of the compound to determine the median lethal dose (LD50) and identify signs of immediate toxicity.[34][35] The study typically involves observation for 14 days.[36]
-
Sub-chronic Toxicity: This involves repeated administration of the compound over a longer period (e.g., 28 or 90 days) to assess the potential for cumulative toxicity and identify target organs.[37] Endpoints include clinical observations, body weight changes, hematology, clinical chemistry, and histopathological examination of major organs.
Table 7: General Toxicity Scoring for In Vivo Studies
| Score | Clinical Signs |
|---|---|
| 0 | Normal |
| 1 | Mild piloerection, slight lethargy |
| 2 | Moderate piloerection, hunched posture, reduced activity |
| 3 | Severe piloerection, hunched posture, ataxia, tremors |
| 4 | Moribund state |
Conclusion
The protocols and guidelines presented herein provide a robust framework for the in vivo evaluation of quinoxaline compounds in mouse models. By understanding the causality behind experimental choices and implementing these self-validating protocols, researchers can generate high-quality, reproducible data that will be critical for advancing promising quinoxaline derivatives through the drug development pipeline. The ultimate goal of this rigorous preclinical assessment is to identify safe and effective candidates with the potential to address unmet medical needs in oncology, neurodegeneration, and infectious diseases.
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- 22. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Characterization of 1-(Quinoxalin-2-yl)piperidin-4-amine
<
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 1-(Quinoxalin-2-yl)piperidin-4-amine, a heterocyclic compound with significant potential in medicinal chemistry.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted analytical workflow. This guide emphasizes the causal relationships behind experimental choices, ensuring robust and reliable characterization. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural confirmation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.
Introduction: The Importance of Rigorous Characterization
1-(Quinoxalin-2-yl)piperidin-4-amine is a molecule of interest due to the established biological activities of both the quinoxaline and piperidine moieties.[4][5][6] Quinoxaline derivatives are known for a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][5][6][7] Similarly, the piperidine scaffold is a common feature in many pharmaceutical agents.[4] The combination of these two pharmacophores in a single molecule necessitates a thorough analytical characterization to ensure its identity, purity, and stability, which are critical parameters in the drug discovery and development process.
The analytical workflow for a novel chemical entity like 1-(Quinoxalin-2-yl)piperidin-4-amine should be orthogonal, employing multiple techniques that provide complementary information. This approach ensures a comprehensive understanding of the molecule's properties and builds confidence in the integrity of subsequent biological and pharmacological studies.
Orthogonal Analytical Workflow
A robust characterization of 1-(Quinoxalin-2-yl)piperidin-4-amine relies on the integration of chromatographic and spectroscopic techniques. Each method provides unique insights into the molecule's structure and purity.
Figure 1: Orthogonal analytical workflow for characterization.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the cornerstone for determining the purity of 1-(Quinoxalin-2-yl)piperidin-4-amine. A reverse-phase method is typically suitable for this type of compound.[8][9] The choice of a C18 column is based on its versatility and ability to retain moderately polar to nonpolar compounds. The mobile phase composition is critical for achieving good separation of the main peak from any impurities.
Rationale for Method Parameters
-
Column: A C18 column is selected for its hydrophobic stationary phase, which will interact with the quinoxaline and piperidine rings.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water with a small amount of formic acid is a common choice.[10] The formic acid serves to protonate the amine groups, leading to sharper peaks and improved chromatographic performance.
-
Detector: A UV detector is appropriate as the quinoxaline ring system contains a chromophore that absorbs in the UV region. A wavelength of around 317 nm is often used for quinoxaline derivatives.[9]
Detailed HPLC Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of 1-(Quinoxalin-2-yl)piperidin-4-amine and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 317 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of 1-(Quinoxalin-2-yl)piperidin-4-amine and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its ability to produce protonated molecular ions [M+H]⁺ with minimal fragmentation in the source.[4][11]
Expected Fragmentation Patterns
The fragmentation of piperidine derivatives is well-documented.[4][11][12] Key fragmentation pathways often involve cleavage of the piperidine ring and are influenced by the substituents.[4] For 1-(Quinoxalin-2-yl)piperidin-4-amine, fragmentation is expected to occur at the piperidine ring and the bond connecting it to the quinoxaline moiety.
Figure 2: Potential fragmentation pathways in MS/MS.
Detailed LC-MS Protocol
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source (e.g., Q-TOF or Triple Quadrupole).
Procedure:
-
LC Conditions: Use the same HPLC method as described in Section 3.2.
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Confirm the mass of the protonated molecule [M+H]⁺.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing 1-(Quinoxalin-2-yl)piperidin-4-amine.
Expected ¹H and ¹³C NMR Spectral Features
-
¹H NMR: Expect to see distinct signals for the aromatic protons on the quinoxaline ring, as well as signals for the protons on the piperidine ring.[13][14] The chemical shifts and coupling patterns will provide detailed information about the connectivity of the atoms.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule.[15][16] The chemical shifts will be characteristic of the different carbon environments (aromatic, aliphatic, attached to nitrogen).
Detailed NMR Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for confirming the connectivity between the quinoxaline and piperidine rings.
-
-
Data Analysis:
-
Assign all proton and carbon signals to the corresponding atoms in the molecular structure.
-
Use the coupling constants from the ¹H NMR and the correlations from the 2D NMR spectra to confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected FTIR Absorption Bands
For 1-(Quinoxalin-2-yl)piperidin-4-amine, the following characteristic absorption bands are expected:
-
N-H stretch (amine): Around 3300-3500 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹[17]
-
C=N and C=C stretch (aromatic rings): Around 1500-1630 cm⁻¹[17]
-
C-N stretch: Around 1130-1150 cm⁻¹[17]
Detailed FTIR Protocol
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Data Summary and Interpretation
A comprehensive characterization report for 1-(Quinoxalin-2-yl)piperidin-4-amine should integrate the data from all analytical techniques.
| Technique | Parameter | Expected Result |
| HPLC | Purity | >95% (as determined by peak area) |
| MS (ESI+) | [M+H]⁺ | Calculated m/z value for C₁₃H₁₆N₄ + H⁺ |
| ¹H NMR | Chemical Shifts (δ) | Characteristic signals for quinoxaline and piperidine protons |
| ¹³C NMR | Chemical Shifts (δ) | Characteristic signals for all unique carbons |
| FTIR | Wavenumber (cm⁻¹) | N-H, C-H, C=N, C=C, and C-N stretching vibrations |
Conclusion
The analytical methods and protocols outlined in this guide provide a robust framework for the comprehensive characterization of 1-(Quinoxalin-2-yl)piperidin-4-amine. By employing an orthogonal approach that combines chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structure of this important molecule. This rigorous analytical foundation is paramount for advancing its development in medicinal chemistry and related fields.
References
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- V. R. Patel, P. S. Patel, & H. S. Patel. (2016). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 3(2), 23-28.
- S. Periandy, S. Ramalingam, S. Hussein, & M. T. H. Tarafder. (2011). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Trends in Applied Sciences Research, 6(10), 1146-1156.
- C. A. Urbina-Blanco, J. D. C. Medina, & J. M. L. del Amo. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 28(18), 6589.
- S. M. Gomha, M. M. Edrees, Z. A. Muhammad, & M. M. Abdulla. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(7), 1121.
- EvitaChem. (n.d.). Buy 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride (EVT-1720413).
- N. Puviarasan, V. Arjunan, S. Mohan, & S. Periandy. (2009). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Proceedings of the National Conference on Recent Trends in Optoelectronics and Laser Technology.
- Parchem. (n.d.). N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride (Cas 134221-12-8).
- A. A. El-Sayed, E. A. El-Gazzar, & H. M. Abdel-Rahman. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(59), 37492-37510.
- A. A. H. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, & A. B. Mohamad. (2016). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Oriental Journal of Chemistry, 32(2), 1131-1141.
- A. V. Kletskov, A. D. Shcherbakov, & I. F. G. D. S. Santos. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174.
- M. A. El-Hashash, F. A. El-Bassiouny, S. A. El-Sattar, & A. A. El-Sawy. (2022). Synthesis, Characterization and Application of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(21), 7278.
- ResearchGate. (n.d.). FTIR analysis of the quinoxaline compound.
- A. B. C. S. de Oliveira, A. C. S. N. de Oliveira, & M. C. de Oliveira. (2012).
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- ResearchGate. (n.d.). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones.
- Echemi. (n.d.). Quinoxalin-2-yl-piperidin-4-ol, 98+% C13H15N3O, MW: 229.28.
- Arctom. (n.d.). CAS NO. 1185317-65-0 | N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride.
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Application Notes and Protocols for the Crystallographic Analysis of 1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallographic analysis of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride. This document offers detailed protocols and expert insights, from synthesis and crystallization to X-ray diffraction data collection, structure solution, and interpretation.
Introduction: The Significance of Structural Elucidation
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound, this compound, combines the quinoxaline scaffold with a piperidine moiety, suggesting its potential as a versatile building block in the synthesis of novel therapeutic agents.[4]
The three-dimensional arrangement of atoms within a molecule is fundamental to understanding its structure-activity relationship (SAR) and for the rational design of new drugs.[1] Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of small molecules, providing precise information on bond lengths, bond angles, conformational details, and intermolecular interactions. This guide provides a robust framework for the crystallographic analysis of the title compound, from obtaining suitable single crystals to interpreting the final structural model.
Part 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
Protocol 1: Synthesis of this compound
This protocol outlines a general synthetic route for the preparation of this compound, based on established methods for quinoxaline synthesis.[1][4][5]
Materials:
-
2-chloroquinoxaline
-
tert-butyl piperidin-4-ylcarbamate
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrochloric acid (HCl) solution (e.g., 4M in 1,4-dioxane or 2M in diethyl ether)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Nucleophilic Aromatic Substitution:
-
In a round-bottom flask, dissolve tert-butyl piperidin-4-ylcarbamate and triethylamine (1.2 equivalents) in anhydrous DMF.
-
To this stirred solution, add 2-chloroquinoxaline (1.0 equivalent).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
-
Boc-Deprotection and Salt Formation:
-
Dissolve the crude Boc-protected intermediate in dichloromethane.
-
Add an excess of HCl solution (in dioxane or diethyl ether) dropwise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete deprotection.
-
The hydrochloride salt will typically precipitate from the solution.
-
The precipitate can be collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.
-
Application Note: The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. For hydrochloride salts, the solubility profile can be significantly different from the freebase. A systematic screening of conditions is crucial.
Key Principles:
-
Supersaturation: Crystal growth occurs from a supersaturated solution. The goal is to approach this state slowly and controllably.
-
Solvent Selection: The ideal solvent (or solvent system) is one in which the compound has moderate solubility. Highly soluble compounds may require anti-solvents, while poorly soluble compounds may need solvents with higher solvating power.
-
Purity: The starting material should be of the highest possible purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
Protocol 2: Crystallization Screening for Single Crystal Growth
This protocol provides several common techniques to screen for optimal crystallization conditions.[6][7][8]
Methods:
-
Slow Evaporation:
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture like ethanol/water) in a small vial.
-
Cover the vial with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and observe over several days to weeks.
-
-
Vapor Diffusion:
-
Liquid-Liquid: Dissolve the compound in a small volume of a relatively polar solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Solid-Liquid: This is a variation where the solid compound is placed in a small vial and a solvent in which it is sparingly soluble is added to the outer chamber.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature. A Dewar flask can be used to slow the cooling rate.
-
If no crystals form, further slow cooling in a refrigerator (4 °C) or freezer (-20 °C) may be attempted.
-
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next phase involves collecting and analyzing the X-ray diffraction data.
Application Note: From Crystal to Diffraction Pattern
Single-crystal X-ray diffraction operates on the principle of Bragg's Law. A monochromatic X-ray beam is directed at a single crystal, which acts as a three-dimensional diffraction grating. The constructive interference of the scattered X-rays produces a unique diffraction pattern of spots (reflections). The geometry and intensity of these reflections contain the information about the arrangement of atoms within the crystal lattice.[9]
Protocol 3: Crystal Mounting and Data Collection
This protocol outlines the general steps for collecting single-crystal X-ray diffraction data.[6][10]
Procedure:
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible defects.
-
Carefully mount the crystal on a suitable holder (e.g., a MiTeGen mount or a glass fiber) using a cryoprotectant oil (e.g., Paratone-N).
-
Attach the mount to the goniometer head of the diffractometer.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal motion of the atoms and improves the quality of the diffraction data.[11]
-
Perform an initial series of diffraction images to determine the unit cell parameters and the crystal system.
-
Based on the unit cell and crystal symmetry, a data collection strategy is devised to collect a complete and redundant dataset.
-
Execute the full data collection, which involves rotating the crystal and collecting hundreds to thousands of diffraction images.
-
Application Note: Solving the Phase Problem
The diffraction experiment measures the intensities of the reflections, but the phase information is lost. To reconstruct the electron density map and thus the crystal structure, this "phase problem" must be solved. For small molecules, direct methods or Patterson methods are typically employed by specialized software to generate an initial structural model.[10]
Protocol 4: Structure Solution and Refinement
This is a general workflow for structure solution and refinement using common crystallographic software packages like SHELX, Olex2, or CRYSTALS.[10][12]
Workflow:
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization).
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group.[10]
-
Structure Solution: An initial structural model is obtained using direct methods (e.g., with SHELXT or SIR) which provides the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial model is refined against the experimental data using iterative least-squares methods (e.g., with SHELXL). This process involves:
-
Assigning atom types.
-
Refining atomic positions and anisotropic displacement parameters.
-
Locating hydrogen atoms from the difference electron density map or placing them in calculated positions.
-
The refinement is complete when the model converges, and the residual factors (e.g., R1, wR2) are minimized.
-
Part 3: Data Interpretation and Visualization
The final step is to analyze the refined crystal structure and present the data in a clear and informative manner.
Application Note: Interpreting Crystallographic Data
A solved crystal structure provides a wealth of information. Key parameters to analyze include:
-
Unit Cell Parameters (a, b, c, α, β, γ) and Space Group: These define the basic geometry and symmetry of the crystal lattice.
-
Bond Lengths and Angles: These should be compared with expected values for similar chemical environments.
-
Torsional Angles: These describe the conformation of flexible parts of the molecule.
-
Hydrogen Bonding and Intermolecular Interactions: In a hydrochloride salt, the interactions involving the chloride ion and protonated amine groups are of particular interest. These interactions govern the crystal packing.
Data Presentation: Exemplary Crystallographic Data
While the specific crystal structure for the title compound is not publicly available, the following table provides an example of how the crystallographic data would be presented, with plausible values based on related quinoxaline structures.[13][14][15]
| Parameter | Example Value |
| Chemical Formula | C₁₃H₁₆N₄ · HCl |
| Formula Weight | 264.75 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.21 |
| b (Å) | 8.35 |
| c (Å) | 13.92 |
| β (°) | 104.98 |
| Volume (ų) | 1370.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.284 |
| Absorption Coeff. (mm⁻¹) | 0.25 |
| F(000) | 560 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and molecular structures.
References
- BenchChem. (n.d.). Crystal structure analysis of 2-Chloro-3-(2-pyridinyl)quinoxaline.
- CCP4 wiki. (n.d.). Solve a small-molecule structure.
- International Union of Crystallography. (n.d.). Recent advances in small molecule refinement.
- Taylor & Francis Online. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure and Dynamics, 43(17), 9902-9920.
- PubMed Central. (n.d.). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor.
- PubMed. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure and Dynamics.
- ResearchGate. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR.
- ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
- PubMed Central. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
- A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019).
- NanoImaging Services. (2022). Crystallographer's Toolbox for Structure Determination.
- BenchChem. (n.d.). Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts.
- EvitaChem. (n.d.). 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride (EVT-1720413).
- Cormica Pharma & Med Device Testing. (2024). X-ray Diffraction – A Simple Approach.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012).
- NIH. (n.d.). 4-[3-(4-Fluorophenyl)quinoxalin-2-yl]-N-isopropylpyridin-2-amine.
- ResearchGate. (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.
- ResearchGate. (2025). Crystal Structure of Bis{N-(pyrrolo[1,2-a]quinoxalin-4-yl)-3-aminopropyl}piperazine.
- Parchem. (n.d.). N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride (Cas 134221-12-8).
- NIH. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- PubChem. (n.d.). 1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol.
- MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- PubChem. (n.d.). N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine.
- BLDpharm. (n.d.). 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride (EVT-1720413) | 1443980-34-4 [evitachem.com]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
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- 12. iucr.org [iucr.org]
- 13. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-[3-(4-Fluorophenyl)quinoxalin-2-yl]-N-isopropylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Safe Handling and Storage of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride
Abstract
This document provides a comprehensive guide to the safe handling, storage, and use of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride (CAS No. 1185317-72-9). As a member of the quinoxaline and heterocyclic amine families, this compound serves as a valuable building block in medicinal chemistry and drug discovery. Proper management of this reagent is paramount to ensure personnel safety, maintain compound integrity, and achieve reproducible experimental outcomes. This guide outlines essential protocols based on the compound's chemical properties and data from related molecular classes, addressing risk assessment, personal protective equipment (PPE), engineering controls, storage conditions, and emergency procedures.
Compound Profile and Hazard Assessment
This compound is a solid organic salt. The structure incorporates a quinoxaline moiety, a piperidine ring, and a primary amine functional group, which is protonated to form the hydrochloride salt. This salt form generally enhances stability and simplifies handling compared to the free base.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1185317-72-9 | |
| Molecular Formula | C₁₃H₁₇ClN₄ | |
| Molecular Weight | 264.75 g/mol | |
| Appearance | Typically a white to off-white solid | General Observation |
| Structure | N/A | N/A |
Intrinsic Hazard Analysis
While a specific, comprehensive toxicology report for this exact compound is not publicly available, a hazard assessment can be reliably constructed by analyzing its constituent functional groups and related chemical classes.
-
Quinoxaline Core: Quinoxaline derivatives have been reported to cause skin, eye, and respiratory irritation. Therefore, direct contact and inhalation of dust must be strictly avoided.
-
Heterocyclic Amines: This broad class of compounds includes molecules with varying toxicological profiles. Some heterocyclic aromatic amines (HAAs) are known to be potential carcinogens, particularly those formed during high-temperature cooking of meats. While the risk profile is different for a synthesized laboratory chemical, this underscores the need for prudent handling to minimize exposure.
-
Hydrochloride Salt: As a solid, the primary physical hazard is the generation of airborne dust during handling (e.g., weighing, transferring). Inhalation is a key exposure route to mitigate. Hydrochloride salts can also be hygroscopic, meaning they can absorb moisture from the air.
Safety and Engineering Controls
A multi-layered approach to safety, combining appropriate Personal Protective Equipment (PPE) with robust engineering controls, is mandatory.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against direct exposure.
Table 2: Recommended PPE for Specific Tasks
| Task | Goggles/Face Shield | Lab Coat | Gloves (Nitrile) | Respiratory Protection |
|---|---|---|---|---|
| Storage/Transport | Safety Glasses | Required | Required | Not required if container is sealed |
| Weighing/Transfer | Safety Goggles | Required | Required | N95/P100 respirator recommended |
| Dissolution/Reaction | Safety Goggles | Required | Required | Not required if in fume hood |
-
Rationale: The potential for eye, skin, and respiratory tract irritation necessitates these precautions. Respiratory protection is crucial when handling the dry powder outside of a contained system, as fine particulates can become airborne.
Engineering Controls
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of the solid compound that could generate dust, including weighing, aliquoting, and preparing solutions, must be performed inside a certified chemical fume hood. This provides adequate ventilation and containment.
-
General Laboratory Ventilation: The laboratory should maintain adequate air exchange rates to minimize the background concentration of any fugitive emissions.
Caption: Hazard mitigation workflow for handling the compound.
Storage Protocols
Proper storage is critical for maintaining the chemical purity and stability of this compound over time.
Recommended Storage Conditions
The stability of amine hydrochloride salts benefits from dry, cool conditions.
-
Long-Term Storage (> 1 month): For maximum shelf-life, store the compound at -20°C . The container must be tightly sealed to prevent moisture ingress. Storing within a desiccator at this temperature provides an additional layer of protection against moisture, which is crucial as hydrochloride salts can be hygroscopic.
-
Short-Term Storage (< 1 month): For material in active use, storage in a desiccator at ambient room temperature (20-25°C) is acceptable. Ensure the container is always tightly sealed immediately after use.
Incompatible Materials
To prevent unintended reactions and degradation, avoid storing this compound in close proximity to:
-
Strong Oxidizing Agents: These can potentially react with the amine or quinoxaline ring system.
-
Strong Bases (e.g., NaOH, KOH): Contact with strong bases will deprotonate the hydrochloride salt, liberating the free amine. The free base may have different stability, solubility, and safety profiles.
Caption: Decision tree for selecting appropriate storage conditions.
Experimental Handling Protocols
Adherence to standardized protocols minimizes variability and enhances safety during routine laboratory procedures.
Protocol: Weighing and Transfer of Solid
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles, N95 respirator).
-
Work Area: Perform all steps inside a chemical fume hood. Place a weigh paper or boat on an analytical balance and tare.
-
Transfer: Carefully open the main container. Using a clean spatula, slowly transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could create dust clouds.
-
Sealing: Immediately and tightly close the main container.
-
Cleanup: Transfer the weighed compound to your reaction vessel. Dispose of the weigh boat in the designated solid chemical waste. Wipe the spatula and any surfaces with a damp cloth to collect residual dust, disposing of the cloth in the solid waste.
-
Final: Wash hands thoroughly after exiting the work area.
Protocol: Preparation of Stock Solutions
-
Preparation: Work within a chemical fume hood. Don appropriate PPE.
-
Solvent Selection: Common solvents for similar research compounds include DMSO, DMF, or aqueous buffers. Verify solubility for your specific application.
-
Dissolution: Add the weighed solid to an appropriate volumetric flask or vial. Add a portion of the solvent and gently swirl or vortex to dissolve. Sonication may be used to aid dissolution if necessary.
-
Final Volume: Once fully dissolved, add solvent to reach the final desired volume and mix thoroughly.
-
Storage of Solutions: Store stock solutions in tightly sealed vials, preferably at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to prepare single-use aliquots.
Protocol: Spill and Waste Management
-
Spill Response (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated chemical waste container.
-
Clean the spill area with a wet cloth, followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Waste Disposal:
-
Dispose of unused solid material and any contaminated consumables in a clearly labeled, sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all institutional, local, and national regulations for chemical waste disposal.
-
Summary of Key Recommendations
Table 3: Quick Reference Guide
| Parameter | Recommendation | Rationale |
|---|---|---|
| Handling Location | Chemical Fume Hood | Containment of hazardous dust. |
| Primary PPE | Safety Goggles, Gloves, Lab Coat | Protects eyes, skin, and clothing from contact. |
| Respiratory PPE | N95/P100 Respirator | Required for handling solid powder to prevent inhalation. |
| Long-Term Storage | -20°C, Desiccated, Tightly Sealed | Maximizes chemical stability, prevents moisture uptake. |
| Short-Term Storage | Room Temp, Desiccated, Tightly Sealed | Sufficient for actively used material. |
| Incompatibilities | Strong Bases, Strong Oxidizers | Prevents degradation and unwanted reactions. |
| Spill Control | Avoid raising dust; sweep carefully | Minimizes airborne contamination during cleanup. |
References
- Pert, D. et al. (n.d.). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: TCO-amine HCl salt.
- Arctom Scientific. (n.d.). This compound.
- RSC Publishing. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives.
- Wikipedia. (n.d.). Hydroxylamine.
- PubMed. (n.d.). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control.
Application Notes and Protocols for the Preparation of Stock Solutions of Quinoxaline Inhibitors
Abstract
The integrity of any screening assay or biological experiment hinges on the precise and consistent preparation of inhibitor stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of quinoxaline-based inhibitors. By elucidating the rationale behind each step, from solvent selection to long-term storage, these protocols are designed to ensure the stability, activity, and reproducibility of your experimental compounds.
Foundational Principles: The Criticality of Proper Stock Solution Preparation
Quinoxaline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2] The accuracy of in vitro and in vivo studies involving these small molecules is fundamentally dependent on the quality of the stock solutions. Improperly prepared solutions can lead to issues such as compound precipitation, degradation, or inaccurate concentration, ultimately resulting in unreliable and irreproducible data.
This guide establishes a self-validating system for stock solution preparation, emphasizing the chemical properties of quinoxaline inhibitors and the causal relationships between handling procedures and experimental outcomes.
Safety and Handling Precautions
Before handling any chemical, it is imperative to consult the Safety Data Sheet (SDS). Quinoxaline derivatives are typically supplied as crystalline solids and require careful handling to avoid inhalation of dust or contact with skin and eyes.[3][4]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene are recommended), safety glasses with side shields or chemical splash goggles, and a fully buttoned laboratory coat.[5]
-
Engineering Controls: All weighing and transfer operations involving the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk.[5]
-
Spill Management: In case of a spill, clear the area and follow the cleanup procedures outlined in the SDS. Generally, this involves using absorbent materials for liquids or carefully sweeping up solids to avoid generating dust.[3]
-
Waste Disposal: Dispose of contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[5]
Materials and Reagents
-
Quinoxaline inhibitor (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Alternative solvents (e.g., Ethanol, DMF), if specified by the manufacturer
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes and sterile, low-retention filter tips
-
Personal Protective Equipment (as specified above)
The Science of Solubilization: Solvent Selection
The vast majority of organic small molecule inhibitors, including quinoxalines, exhibit excellent solubility in Dimethyl Sulfoxide (DMSO).[6] DMSO is a polar aprotic solvent that can dissolve a wide range of compounds, making it the default choice for preparing high-concentration stock solutions.[7]
However, some quinoxaline derivatives may have specific solubility requirements. Always consult the product datasheet provided by the supplier for solubility information.[8] If a compound is insoluble in DMSO or if DMSO is incompatible with the downstream application, other organic solvents like ethanol or dimethylformamide (DMF) may be considered.[6]
It is critical to use anhydrous (water-free) solvents, as moisture can be absorbed from the atmosphere and may lead to compound degradation or hydrolysis over time.
Sources
- 1. Experimental and Quantum chemical studies on the inhibition potential of some Quinoxaline derivatives for mild steel in acid media – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. synerzine.com [synerzine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes & Protocols: Leveraging 1-(Quinoxalin-2-yl)piperidin-4-amine in Modern Kinase Screening Assays
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors targeting a range of diseases.[1][2] 1-(Quinoxalin-2-yl)piperidin-4-amine, a specific derivative of this class, presents a versatile platform for kinase screening campaigns. Its inherent potential as an ATP-competitive inhibitor, combined with a reactive primary amine, allows for its use not only as a direct test compound but also as a foundational molecule for creating bespoke, high-affinity fluorescent tracers. This guide provides an in-depth exploration of these applications, detailing robust protocols for inhibitor profiling using luminescence-based activity assays and for competitive binding assays utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) technologies. By explaining the causality behind experimental choices and embedding quality control metrics, these protocols are designed to be self-validating systems for generating high-quality, reproducible data in drug discovery.
Introduction: The Quinoxaline Scaffold in Kinase Drug Discovery
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a known driver of numerous diseases, most notably cancer.[3] Consequently, they have become one of the most important classes of therapeutic targets.[3][4] The quinoxaline heterocycle has emerged as a particularly fruitful scaffold for designing kinase inhibitors.[1][5][6][7] Its planar, aromatic structure allows it to form key interactions within the ATP-binding pocket of many kinases, acting as a competitive inhibitor that blocks the phosphorylation of substrate proteins.[1]
1-(Quinoxalin-2-yl)piperidin-4-amine is a compound of interest that combines this potent quinoxaline core with a piperidin-4-amine side chain.[8] This structure is significant for two primary reasons:
-
Direct Inhibition: It can be screened directly against panels of kinases to determine its inhibitory potency (IC50) and selectivity profile.
-
Tracer Development: The primary amine on the piperidine ring serves as a chemical handle for conjugation with fluorophores. This allows for the synthesis of a fluorescent "tracer" molecule, which can be used in advanced competitive binding assays to screen for other inhibitors that bind to the same site.
This document provides detailed methodologies for both approaches, enabling researchers to fully leverage this compound in their screening workflows.
Application I: Direct Inhibitor Profiling via Kinase Activity Assay
The most direct application is to quantify the inhibitory potency of 1-(Quinoxalin-2-yl)piperidin-4-amine against one or more kinases. A luminescence-based assay that measures ADP production is a robust and widely used method, as the amount of ADP generated is directly proportional to kinase activity.[3] The ADP-Glo™ Kinase Assay is a common example of this technology.
Principle of Luminescence-Based Activity Assays
This assay is a two-step process. First, the kinase reaction is performed in the presence of a test inhibitor. The reaction consumes ATP and produces ADP. In the second step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a detection reagent is added to convert the ADP back to ATP, which then fuels a luciferase/luciferin reaction, generating a light signal that is proportional to the initial kinase activity. An effective inhibitor will reduce ADP formation, leading to a lower luminescent signal.[3][9]
Workflow for IC50 Determination
Caption: Workflow for determining inhibitor IC50 using a luminescence-based assay.
Protocol 1: IC50 Determination using ADP-Glo™ Kinase Assay
Materials:
-
1-(Quinoxalin-2-yl)piperidin-4-amine
-
Kinase of interest and its corresponding substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-(Quinoxalin-2-yl)piperidin-4-amine in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a range of concentrations for testing. Include a DMSO-only control.
-
-
Assay Plating:
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution and the DMSO controls into a 384-well plate. This will be your "Compound Plate".
-
-
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the enzyme.
-
Add 5 µL of the 2X Kinase/Substrate solution to each well of the Compound Plate.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km of the kinase for ATP, unless otherwise required.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the unconsumed ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Calculate the percent inhibition for each concentration relative to high (DMSO only) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[9][11]
-
Data Presentation: Example Kinase Selectivity Panel
The results can be summarized to show the compound's potency and selectivity across different kinases.
| Kinase Target | 1-(Quinoxalin-2-yl)piperidin-4-amine IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 12 | 6 |
| Kinase B | 350 | 11 |
| Kinase C | >10,000 | 25 |
| Kinase D | 9 | 3 |
| Kinase E | 1,200 | 18 |
| Table 1: Example inhibitory activity data. Staurosporine, a non-selective kinase inhibitor, is used as a positive control for comparison.[3] |
Application II: Development and Use as a Fluorescent Tracer
The presence of a primary amine allows 1-(Quinoxalin-2-yl)piperidin-4-amine to be covalently labeled with a fluorophore (e.g., Fluorescein, Alexa Fluor™). This creates a high-affinity fluorescent "tracer" that can be used in competitive binding assays. These assays do not measure enzyme activity but rather the displacement of the tracer from the kinase's ATP pocket by an unlabeled test compound. This approach is valuable for identifying non-ATP competitive inhibitors and for screening under conditions where enzymatic assays are difficult.
Fluorescence Polarization (FP) Binding Assay
Principle of FP: FP is a technique that measures the change in the rotational speed of a fluorescent molecule.[12][13] When a small fluorescent tracer is unbound in solution, it tumbles rapidly, and light emitted after excitation is largely depolarized (low FP signal). When the tracer binds to a large protein kinase, its tumbling slows dramatically, and the emitted light remains highly polarized (high FP signal). A test compound that competes for the same binding site will displace the tracer, causing the FP signal to decrease.[14][15]
Caption: Principle of a competitive Fluorescence Polarization (FP) assay.
Protocol 2: Competitive FP Binding Assay
(This protocol assumes a fluorescently-labeled version of 1-(Quinoxalin-2-yl)piperidin-4-amine, hereafter "Tracer-Q", has been synthesized and purified.)
Materials:
-
Tracer-Q
-
Purified Kinase of interest
-
Unlabeled test compounds
-
FP Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well microplates (e.g., Corning 3677)[14]
-
Plate reader with FP capabilities
Methodology:
-
Tracer and Kinase Optimization (KD Determination):
-
First, determine the binding affinity (KD) of Tracer-Q for the kinase.
-
In a 384-well plate, add a fixed, low concentration of Tracer-Q (e.g., 1-5 nM) to each well.
-
Add a serial dilution of the kinase protein across the plate.
-
Incubate for 30-60 minutes at room temperature to reach binding equilibrium.
-
Read the plate in FP mode. Plot the mP values against the kinase concentration and fit to a one-site binding model to determine the KD. For the competitive assay, use a kinase concentration at or slightly below the KD.
-
-
Competitive Assay:
-
Plate serial dilutions of your test compounds (and DMSO controls) as described in Protocol 1.
-
Prepare a 2X solution of Kinase in FP Assay Buffer (at 2x the final desired concentration).
-
Add 10 µL of the 2X Kinase solution to each well. Incubate for 15 minutes.
-
Prepare a 2X solution of Tracer-Q in FP Assay Buffer (at 2x the final desired concentration, e.g., 2-10 nM).
-
Add 10 µL of the 2X Tracer-Q solution to each well to start the competition. Final volume is 20 µL.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the polarization (mP) of each well.
-
Calculate % inhibition based on the signal window between wells with bound tracer (high mP control) and free tracer (low mP control).[16]
-
Determine the IC50 by plotting % inhibition vs. log[inhibitor] and fitting to a dose-response curve.
-
Time-Resolved FRET (TR-FRET) Binding Assay
Principle of TR-FRET: TR-FRET is a robust assay technology that combines time-resolved fluorescence with Förster resonance energy transfer.[17][18][19] In a common format like the LanthaScreen™ Eu Kinase Binding Assay, a long-lifetime europium (Eu) chelate is the donor fluorophore, typically on an antibody that recognizes a tag (e.g., GST, His) on the kinase.[20][21] A fluorescent tracer (acceptor fluorophore, e.g., an Alexa Fluor™ or fluorescein-labeled version of our compound) binds to the kinase's ATP site. When the donor and acceptor are in close proximity (<10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[22] A time-delayed measurement eliminates short-lived background fluorescence, resulting in a very high signal-to-noise ratio.[17][23] Competing compounds displace the tracer, disrupting FRET and causing a loss of signal.[20][21]
Caption: Principle of a competitive TR-FRET kinase binding assay.
Protocol 3: TR-FRET Competitive Binding Assay
(This protocol is adapted for the LanthaScreen™ Eu Kinase Binding Assay format and assumes a suitable fluorescent tracer based on 1-(Quinoxalin-2-yl)piperidin-4-amine is available.)
Materials:
-
Tagged (e.g., GST-tagged) Kinase of interest
-
Fluorescent Tracer (Alexa Fluor™ 647 or similar conjugate)
-
Europium-labeled Anti-Tag Antibody (e.g., Eu-anti-GST)
-
Test compounds in DMSO
-
TR-FRET Assay Buffer
-
Low-volume 384-well plates (black or white)
-
TR-FRET compatible plate reader
Methodology:
-
Reagent Optimization: As with FP, the optimal concentrations of kinase, antibody, and tracer must be determined empirically to achieve a robust assay window. Follow the manufacturer's guidelines for initial optimization experiments.
-
Assay Procedure: [20] The assay is typically performed by adding three components in sequence.
-
Step 1: Compound Plating. Add 5 µL of 3X final concentration of serially diluted test compound or DMSO controls to the assay plate.
-
Step 2: Kinase/Antibody Addition. Prepare a 3X Kinase/Eu-Antibody mixture in TR-FRET buffer. Add 5 µL of this mixture to each well.
-
Step 3: Tracer Addition. Prepare a 3X Tracer solution in TR-FRET buffer. Add 5 µL of this solution to each well to initiate the assay. The final volume will be 15 µL.
-
-
Incubation and Data Acquisition:
-
Incubate the plate for at least 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor (e.g., ~620 nm for Eu) and acceptor (e.g., ~665 nm for Alexa Fluor 647) wavelengths after a time delay.
-
-
Data Analysis:
-
The primary output is the ratio of the acceptor signal to the donor signal.[24]
-
Calculate the percent inhibition based on the ratiometric signal of the controls.
-
Determine the IC50 by plotting the emission ratio or % inhibition vs. log[inhibitor] and fitting to a dose-response curve.
-
Assay Validation and Quality Control
For any high-throughput screening (HTS) assay, robust performance is critical. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and suitability of an assay for HTS.[25][26]
Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., no inhibitor) and negative (n, e.g., fully inhibited or no enzyme) controls.[27][28]
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Interpretation of Z'-Factor Values: [29]
-
Z' > 0.5: An excellent assay, highly robust and suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may be acceptable but is prone to false positives/negatives.
-
Z' < 0: An unusable assay.
A key step in assay development is to perform a pilot experiment with only control wells to ensure the Z'-factor is consistently above 0.5 before proceeding with a full screen.[30]
Conclusion
1-(Quinoxalin-2-yl)piperidin-4-amine is more than just a potential kinase inhibitor; it is a versatile chemical tool for drug discovery. By following the detailed protocols outlined in this guide, researchers can effectively characterize its direct inhibitory profile using robust, luminescence-based activity assays. Furthermore, its potential for derivatization into a high-affinity fluorescent tracer opens the door to advanced, high-throughput binding assays like FP and TR-FRET. The integration of rigorous assay validation metrics such as the Z'-factor ensures that the data generated is reliable, reproducible, and impactful for making critical decisions in kinase drug discovery programs.
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Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Available from: [Link]
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Zhang, X., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2229-2235. Available from: [Link]
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Lloyd, M. (2023-03-30). Assay performance and the Z'-factor in HTS. Drug Target Review. Available from: [Link]
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Adriaenssens, E. (2023-09-23). In vitro kinase assay. Protocols.io. Available from: [Link]
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Cho, S., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 425(2), 136-143. Available from: [Link]
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Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2378817. Available from: [Link]
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Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8694. Available from: [Link]
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ResearchGate. (2025-08-07). (PDF) Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Available from: [Link]
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Lito, P., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available from: [Link]
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Golub, A.G., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 67, 148-155. Available from: [Link]
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ResearchGate. (2025-08-06). Fluorescence detection techniques for protein kinase assay. Available from: [Link]
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Mo, J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Luminescence, 31(4), 897-903. Available from: [Link]
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Royal Society of Chemistry. Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Available from: [Link]
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MySkinRecipes. 1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-ol. Available from: [Link]
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Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2378817. Available from: [Link]
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Gellis, A., et al. (2018). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. Molecules, 23(11), 2954. Available from: [Link]
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Al-Ostath, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available from: [Link]
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Application Notes and Protocols for the Evaluation of Quinoxaline Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anticancer potential of quinoxaline derivatives in various cancer cell lines. This document offers an in-depth overview of their mechanisms of action, detailed experimental protocols for assessing their efficacy, and data interpretation guidelines.
Introduction: The Promise of Quinoxaline Derivatives in Oncology
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention in oncology due to their wide spectrum of pharmacological activities, including potent anticancer properties.[3][4][5][6] These compounds have been shown to exhibit cytotoxicity against a multitude of human cancer cell lines, such as colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), non-small-cell lung cancer (A549), and prostate cancer (PC-3).[7][8][9][10][11]
The therapeutic potential of quinoxaline derivatives stems from their ability to modulate key signaling pathways implicated in cancer progression.[12] Many of these compounds function as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal for tumor growth, angiogenesis, and metastasis.[7][13][14] Furthermore, numerous quinoxaline derivatives have been demonstrated to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, highlighting their multifaceted approach to combating malignancy.[15][16][17][18]
This guide provides a foundational framework for researchers to systematically evaluate novel quinoxaline derivatives as potential anticancer agents.
Mechanisms of Action: How Quinoxaline Derivatives Combat Cancer
Quinoxaline derivatives exert their anticancer effects through several well-defined mechanisms. Understanding these pathways is crucial for designing experiments and interpreting results.
Kinase Inhibition
A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[14] Dysregulation of kinase activity is a common hallmark of cancer. Quinoxaline-based compounds have been designed to act as competitive inhibitors at the ATP-binding site of various kinases, effectively blocking their downstream signaling.[7]
Key kinases targeted by quinoxaline derivatives include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR curtails angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[7]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers, and its inhibition can halt cell proliferation.[19]
-
Other Kinases: Quinoxaline derivatives have also been shown to inhibit other kinases such as PDGFR, Src, c-Met, and CDKs.[7]
Caption: Quinoxaline derivatives inhibit kinase signaling pathways.
Induction of Apoptosis
Apoptosis is a regulated process of programmed cell death that is often evaded by cancer cells. Quinoxaline derivatives can trigger apoptosis through various intrinsic and extrinsic pathways.[9][16] A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[15][20]
Caption: Apoptosis induction by quinoxaline derivatives.
Cell Cycle Arrest
Cancer cells are characterized by uncontrolled proliferation, which is a result of a dysregulated cell cycle. Certain quinoxaline derivatives have the ability to halt the cell cycle at specific checkpoints, such as G2/M or G1, preventing cancer cells from dividing.[7][15][18][21] This can be achieved by modulating the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[15]
Experimental Protocols
The following protocols provide step-by-step methodologies for evaluating the anticancer activity of quinoxaline derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[22][23][24][25][26][27] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[28][29]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoxaline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[25]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v).[22] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).[22] Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[22]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[28][30]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[28][30] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[25]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[25][30] A reference wavelength of 630 nm can be used to subtract background absorbance.[25]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
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Application Notes and Protocols for Antimicrobial Studies of 1-(Quinoxalin-2-yl)piperidin-4-amine
Introduction: The Promise of Quinoxaline Scaffolds in Antimicrobial Drug Discovery
The quinoxaline nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2][3] Compounds incorporating this moiety have demonstrated a vast array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] The emergence of multidrug-resistant pathogens has catalyzed the search for novel antimicrobial agents, and quinoxaline derivatives are at the forefront of this endeavor, with some acting as bioreductive compounds that can be activated under hypoxic conditions to damage bacterial DNA.[6][7]
This guide focuses on a specific, promising derivative: 1-(Quinoxalin-2-yl)piperidin-4-amine . This molecule uniquely combines the quinoxaline core with a piperidin-4-amine substituent. The piperidine ring is another common feature in pharmacologically active compounds, potentially enhancing solubility, bioavailability, and target interaction.[8][9] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antimicrobial potential of this compound. It outlines detailed protocols for synthesis verification and antimicrobial susceptibility testing, offers insights into potential mechanisms of action, and provides a structure for robust data interpretation.
Section 1: Compound Synthesis and Characterization
While the precise synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine may vary, a common synthetic route for analogous compounds involves the nucleophilic substitution of a halogenated quinoxaline precursor with the appropriate piperidine derivative.[4][5] A plausible synthetic pathway is outlined below.
Plausible Synthetic Pathway
A typical synthesis starts with the reaction of o-phenylenediamine with an appropriate dicarbonyl compound to form the quinoxaline core. This is followed by chlorination and subsequent reaction with tert-butyl (4-aminopiperidin-1-yl)carbamate, followed by deprotection.
Caption: Plausible synthetic route for 1-(Quinoxalin-2-yl)piperidin-4-amine.
Characterization
Before biological evaluation, the identity, purity, and stability of the synthesized compound must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
Section 2: Core Antimicrobial Susceptibility Testing Protocols
The initial evaluation of a novel compound involves determining its ability to inhibit microbial growth. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these assays.[10]
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] The broth microdilution method is a gold-standard, quantitative technique for determining MIC values.[10][12]
Caption: Workflow for MIC determination using the broth microdilution method.
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 1-(Quinoxalin-2-yl)piperidin-4-amine in sterile dimethyl sulfoxide (DMSO).
-
Microorganism Preparation:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight on appropriate agar plates.
-
Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (96-well microtiter plate):
-
Add 100 µL of CAMHB to all wells.
-
Add an appropriate volume of the compound stock solution to the first well to achieve the highest desired concentration and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from each well to the subsequent well across the row. Discard 100 µL from the last well. This will create a concentration gradient.
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well.
-
Controls:
-
Growth Control: Wells containing CAMHB and the microbial inoculum only.
-
Sterility Control: Wells containing CAMHB only.
-
Positive Drug Control: A row with a standard antibiotic (e.g., ciprofloxacin, vancomycin) to validate the assay.
-
Solvent Control: A row testing the highest concentration of DMSO used to ensure it has no antimicrobial effect.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).
Data Presentation
Organize MIC data in a clear, tabular format for easy comparison across different microbial strains.
Table 1: Hypothetical MIC Data for 1-(Quinoxalin-2-yl)piperidin-4-amine
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control | Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 8 | Vancomycin | 1 |
| Bacillus subtilis (ATCC 6633) | Positive | 4 | Ciprofloxacin | 0.5 |
| Escherichia coli (ATCC 25922) | Negative | 16 | Ciprofloxacin | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 32 | Gentamicin | 2 |
| Candida albicans (ATCC 90028) | N/A (Fungus) | >64 | Amphotericin B | 0.5 |
Section 3: Advanced Studies and Mechanistic Insights
Should initial screening reveal significant activity, further studies can elucidate the compound's mode of action and bactericidal properties.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetic Assay
This dynamic assay assesses the rate at which a compound kills a bacterial population over time.
-
Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Inoculate the flasks with a standardized bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate the flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, perform serial dilutions, and plate on agar to determine the viable cell count (CFU/mL).
-
Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
Potential Mechanism of Action
Quinoxaline 1,4-di-N-oxides (QdNOs) are known to act as hypoxia-selective, redox-activated DNA damaging agents.[6] Under anaerobic or microaerophilic conditions, which are common in infection sites, bacterial reductases can reduce the N-oxide groups, generating reactive oxygen species (ROS) and other free radicals.[7] These radicals can then lead to oxidative damage of critical macromolecules, most notably DNA, ultimately causing cell death.[6]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride
Introduction: The synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine is a critical step in the development of various pharmacologically active agents. The most common route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloroquinoxaline and a piperidine-4-amine derivative, followed by hydrochloride salt formation. While conceptually straightforward, this synthesis can present several challenges, from incomplete reactions and low yields to purification difficulties. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered in the laboratory, grounded in chemical principles and practical experience.
Visualized Core Synthesis Pathway
The primary reaction for forming the free base is a nucleophilic aromatic substitution (SNAr). Often, to avoid side reactions with the primary amine, a Boc-protected piperidine derivative is used, followed by deprotection.
Caption: General synthesis route for 1-(Quinoxalin-2-yl)piperidin-4-amine HCl.
Troubleshooting Guide & FAQs
Category 1: Reaction Initiation & Completion
Question 1: My SNAr reaction between 2-chloroquinoxaline and Boc-piperidin-4-amine is stalled or incomplete according to TLC/LCMS analysis. What are the likely causes and how can I fix it?
Answer: A stalled SNAr reaction is a frequent issue, typically pointing to problems with reagents, conditions, or the catalytic nature of the reaction. The reaction proceeds via an addition-elimination mechanism, where the nucleophilicity of the piperidine nitrogen and the stability of the intermediate are key.[1][2][3]
Plausible Causes & Diagnostic Steps:
-
Poor Quality of 2-Chloroquinoxaline: The starting material may have hydrolyzed to 2-hydroxyquinoxaline, which is unreactive.
-
Diagnosis: Check the melting point of your 2-chloroquinoxaline (literature: ~48°C). A significantly higher melting point suggests the presence of the hydroxy impurity. An IR spectrum showing a broad -OH stretch would also be indicative.
-
-
Insufficient Base or Inappropriate Base: The base is crucial for scavenging the HCl generated in situ, which would otherwise protonate the piperidine nucleophile, rendering it inactive.
-
Diagnosis: Check the pH of a crude reaction aliquot. If it's acidic, your base is either insufficient or has been consumed.
-
-
Low Reaction Temperature: SNAr reactions on heteroaromatic systems often require thermal energy to overcome the activation barrier.
-
Diagnosis: If you are running the reaction at room temperature, it may simply be too slow.
-
-
Solvent Effects: The solvent polarity can influence reaction rates. Polar aprotic solvents are generally preferred as they solvate the cation of the base without strongly solvating the nucleophile, thus preserving its reactivity.[4]
Step-by-Step Troubleshooting Protocol:
-
Ensure Reagent Quality: If hydrolysis of 2-chloroquinoxaline is suspected, purify it by recrystallization from a non-polar solvent like hexanes or by sublimation.
-
Optimize Base and Stoichiometry:
-
Use an anhydrous, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Ensure the base is finely powdered to maximize surface area.
-
Increase the stoichiometry to 2.0-3.0 equivalents relative to the limiting reagent.
-
-
Increase Reaction Temperature:
-
Reflux the reaction in a suitable solvent. Acetonitrile (CH₃CN, bp: 82°C) or dimethylformamide (DMF, bp: 153°C) are excellent choices. Monitor the reaction by TLC every 2-4 hours.[5]
-
-
Consider a Phase-Transfer Catalyst: If using an inorganic base in a solvent where it is not fully soluble (like acetonitrile), adding a catalytic amount (5-10 mol%) of tetrabutylammonium bromide (TBAB) can facilitate the reaction by transferring the carbonate anion into the organic phase.
| Parameter | Initial Condition (Example) | Recommended Optimization | Rationale |
| Solvent | Dichloromethane (DCM) | Acetonitrile (CH₃CN) or DMF | Higher boiling point allows for increased reaction temperature. |
| Base | Triethylamine (TEA) | Anhydrous K₂CO₃ or Cs₂CO₃ | TEA can be nucleophilic and its HCl salt can complicate workup. Inorganic bases are often more effective. |
| Temperature | Room Temperature (25°C) | Reflux (82°C for CH₃CN) | Provides energy to overcome the activation barrier for the SNAr reaction. |
| Monitoring | Single time point check | TLC or LCMS every 2-4 hours | Allows for tracking progress and identifying reaction completion or stall point. |
Category 2: Impurity Profile & Side Reactions
Question 2: My crude product shows a significant impurity with a mass corresponding to a dimer or a hydrolyzed starting material. What is happening and how can I prevent it?
Answer: The formation of specific impurities often points to a flaw in the reaction setup or conditions. The electrophilic nature of 2-chloroquinoxaline makes it susceptible to attack by nucleophiles other than the desired piperidine.
Common Side Reactions:
-
Hydrolysis of 2-Chloroquinoxaline: If there is moisture in your reaction, 2-chloroquinoxaline will react with water to form 2-hydroxyquinoxaline (a quinoxalinone). This is often observed when using hydrated bases or non-anhydrous solvents.
-
Dimerization/Self-Condensation: Under certain conditions, particularly with strong bases or very high temperatures, complex side reactions can occur, though this is less common than hydrolysis.
Caption: Competing hydrolysis side reaction vs. the desired SNAr pathway.
Prevention & Mitigation Protocol:
-
Ensure Anhydrous Conditions:
-
Dry your solvent (e.g., acetonitrile) over molecular sieves before use.
-
Use freshly opened or properly stored anhydrous base (K₂CO₃ can be dried in an oven at >120°C before use).
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Control Stoichiometry: Ensure the piperidine derivative is not the limiting reagent. A slight excess (1.1 to 1.2 equivalents) can help ensure it outcompetes trace water for reaction with the 2-chloroquinoxaline.
-
Purification Strategy: If the 2-hydroxyquinoxaline impurity does form, it can often be removed via column chromatography. Due to its hydrogen-bonding capability, it tends to be more polar than the desired Boc-protected product. A gradient elution from hexanes to ethyl acetate on silica gel is typically effective.
Category 3: Salt Formation & Purification
Question 3: I have successfully synthesized the free base, but I'm having trouble forming a clean, crystalline hydrochloride salt. The product is oily or amorphous. What should I do?
Answer: The final salt formation is a crystallization process, which is highly dependent on solvent, concentration, and purity of the free base. An oily or amorphous precipitate usually indicates impurities hindering lattice formation or use of an inappropriate solvent system.
Troubleshooting Workflow for HCl Salt Formation:
Caption: Decision workflow for troubleshooting hydrochloride salt formation.
Detailed Protocol & Rationale:
-
Start with Pure Free Base: Impurities are the number one cause of poor crystallization. If your free base is not a clean solid or oil, purify it first by column chromatography.
-
Choose the Right Solvent System:
-
Dissolve the purified free base in a minimal amount of a polar, anhydrous solvent where the free base is soluble but the HCl salt is not. Good starting points are isopropanol (IPA), ethyl acetate (EtOAc), or methanol (MeOH).
-
The HCl source should be a solution in a volatile, non-polar solvent in which the salt is completely insoluble, such as HCl in diethyl ether or dioxane. This promotes rapid precipitation.
-
-
Control the Precipitation:
-
Cool the solution of the free base in an ice bath.
-
Add the HCl solution slowly (dropwise) with vigorous stirring. Rapid addition can cause the product to "crash out" as an oil.
-
If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
If scratching fails, gently warm the mixture until the oil redissolves, then allow it to cool very slowly to room temperature, followed by cooling in the fridge. Slow cooling encourages the formation of an ordered crystal lattice.
-
-
Use an Anti-Solvent: If the product remains oily, the addition of an "anti-solvent" (a non-polar solvent like heptane or MTBE in which the salt is completely insoluble) can often force crystallization. Add the anti-solvent dropwise until the solution becomes cloudy, then allow it to stand.
By systematically addressing these common issues, researchers can significantly improve the yield, purity, and reproducibility of the 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride synthesis.
References
- Benchchem Technical Support Center.Synthesis of Substituted Quinoxalinones. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHrbeega5EWEzAgEY1DIuqm3-WFCVdlgUn_2e4Kphiuz0wIwC9HH1OY22fxOeNhaeqapbICZdJAuwsHdW9uo3kLQXoS5l4ICjb-Im6vASYymd3exg5y_OGxPJCLKyeEv9WT4pG0Di_lkEBXiLR9zsJyiekaH8cuxoNNqVtXfz9qx4-lUaIMejgS_vmhHynO-FbQgQ97r3Zw0pX1cd5]
- Wan, J. & Wei, L.QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXeltnjr-CojMHoHkLWWhQgK_JBXeRPftzoGqeiWJ5Hs7CI5M8RVPUmC5mcDnzyld9-GaNQTn9cDRnx8ABeIX9JFDpj6Z3764BklbpQfwmcyrU1DY4Z8awPLekX9MwzRbbsCcppkaE-fwaEILZFYCuBmw0m4F31cI4-n0=]
- Abdel-Wahab, B. F., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnQZu7tljpW2g47ylMpu2hUcoEoV-E2vO8p73XMwFSuiF3n2YxyOsGK8egp4nDmEwBxxGqmzVuAMHDVE54RJ8Vksz1TgiehyES_CLhqR8d0WxRSuL2x4XkOYQmF5Q1Gk2WixqcSfOiu936pWg=]
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- Various Authors.Nucleophilic Substitution Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5zBjQMlrgH_Fw3S9EKh-sq97mZim3opeHFM37Suiv76mAa1BjNYwmeuxoNs7ui5QCfBMMbGfHTg1kWkc8Th_sYaiJvrRnSVPpMcyXl3tiImVMcKutaDzBQGjYrVfE2CQWab9Kvh3v3qxAPwCI-qVosNPcg3LtH37PNjcSsTbXFcQNsP1RWiNlqe2-4zxjVBM_263ynBYAk13Qv-k7iJqEMh4=]
- Pharmaffiliates.tert-Butyl piperidin-4-ylcarbamate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZZFRze39tj5sy8H7J8K6FmzLUTNUm2Dg7bM4v2CBrLofWfSie6MOXNYNoGRqxylxk5Ggi80odndSCFpH01uyxq3NPeJuoOPhU_qpIRKcVmapiuWKRsyQvTpEKLCKuQ0CRsDhDyp1baLdiXZ72dUnm0bUFOPaGJKG_E_776cvVzHo0wXm0gHFQQz-fQklJP9hWddnQdNoPUmeYgzk=]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxaline Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of these vital heterocyclic compounds. Our focus is on delivering practical, scientifically-grounded advice to enhance your experimental success.
Introduction to Quinoxaline Synthesis
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including antibiotics like echinomycin and actinoleutin.[1] The most classical and widely adopted method for their synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] While straightforward in principle, this reaction is often plagued by challenges such as low yields, formation of side products, and harsh reaction conditions.[2][3][4] This guide will address these common hurdles and provide robust strategies for optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems in quinoxaline synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Low Reaction Yield
Q1: My quinoxaline synthesis is resulting in a disappointingly low yield. What are the primary causes and how can I improve it?
A1: Low yields are a common frustration in quinoxaline synthesis and can be attributed to several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Suboptimal Reaction Conditions: The classical approach often requires high temperatures and strong acid catalysts, which can lead to the degradation of starting materials or the final product.[2][4][5]
-
Causality: High temperatures can promote side reactions or decomposition, while inappropriate catalyst choice can lead to incomplete conversion.
-
Solution: A plethora of modern catalytic systems operate under milder conditions. Consider employing catalysts like cerium(IV) ammonium nitrate (CAN), zinc triflate, or solid-supported catalysts such as alumina-supported heteropolyoxometalates, which can significantly improve yields and shorten reaction times at room temperature.[1][5] The use of green solvents like a mixture of ethanol and water can also be beneficial.[6]
-
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound are a frequent source of side reactions that consume reactants and lower the yield of the desired product.[4]
-
Causality: Oxidized o-phenylenediamine or impurities in the dicarbonyl compound can lead to a complex mixture of products.
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive o-phenylenediamines.[7]
-
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Causality: Insufficient activation energy or slow reaction kinetics can lead to a mixture of starting materials and products.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. The introduction of a suitable catalyst is often the most effective solution to drive the reaction to completion.[3][5] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[8][9]
-
Formation of Side Products and Impurities
Q2: My reaction is producing multiple products, making purification a nightmare. How can I improve the selectivity and minimize impurities?
A2: The formation of multiple products, including regioisomers and other side products, is a common challenge, especially with unsymmetrical starting materials.[4]
-
Regioselectivity Issues: When using an unsymmetrical 1,2-diamine, the two amino groups can exhibit different reactivities, leading to the formation of regioisomers.
-
Causality: The electronic and steric environment of each amino group influences its nucleophilicity, dictating the site of initial attack on the dicarbonyl compound.
-
Solution: The choice of catalyst and solvent can significantly influence regioselectivity. Experiment with different Lewis acid catalysts or solvent systems to favor the formation of the desired isomer.
-
-
Side Reactions: Undesired side reactions can compete with the main quinoxaline-forming reaction.
-
Causality: At elevated temperatures, reactants like oxalic acid (in the synthesis of quinoxaline-2,3-diones) can decompose.[7]
-
Solution: Employing milder reaction conditions is key. Solvent-free grinding of reactants at room temperature is an effective and environmentally friendly method to minimize side product formation.[7]
-
Purification Challenges
Q3: I'm struggling to purify my quinoxaline product. What are some effective purification strategies?
A3: Purification can be challenging due to the properties of the quinoxaline derivatives themselves.
-
Poor Solubility: Many quinoxaline derivatives, particularly quinoxaline-2,3-diones, exhibit poor solubility in common organic solvents, making column chromatography difficult.[7]
-
Decomposition on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[7][10]
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine (1-2%). Alternatively, consider using a different stationary phase such as alumina or reverse-phase C18 silica.[10]
-
Experimental Protocols and Data
General Protocol for Quinoxaline Synthesis at Room Temperature
This protocol is based on the use of a recyclable alumina-supported heteropolyoxometalate catalyst, which has been shown to be highly efficient.[1]
Materials:
-
o-Phenylenediamine (1 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg)[1]
-
Toluene (7 mL)[1]
Procedure:
-
To a mixture of the o-phenylenediamine and the 1,2-dicarbonyl compound in toluene, add the catalyst.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol.[1]
Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent significantly impacts reaction yield and time.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None (uncatalyzed) | Acetonitrile | Room Temp | - | No Product | [5] |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temp | 20 | 80-98 | [11][12] |
| Zinc Triflate | Acetonitrile | Room Temp | - | 85-91 | [11] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp | 10 | 95 | [11][12] |
| Bentonite K-10 | Ethanol | Room Temp | 20 | 95 | [11] |
| Al₂O₃–ZrO₂ | DMF | Room Temp | - | High | [13] |
| Phenol | Ethanol:Water (7:3) | Room Temp | - | High | [6] |
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting.
Caption: A generalized workflow for the catalytic synthesis of quinoxalines.
Troubleshooting Decision Tree
When faced with an unexpected outcome, a logical decision-making process is essential.
Caption: A decision tree for troubleshooting common quinoxaline synthesis issues.
Frequently Asked Questions (FAQs)
Q4: Can I run my quinoxaline synthesis without a solvent?
A4: Yes, solvent-free conditions are a viable and often advantageous approach. Grinding the reactants together, sometimes with a solid-supported catalyst, at room temperature can lead to high yields and simplifies the work-up procedure, aligning with the principles of green chemistry.[7]
Q5: What is the role of microwave irradiation in quinoxaline synthesis?
A5: Microwave-assisted synthesis can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[8][9] The rapid heating can lead to higher yields and cleaner reactions by minimizing the formation of side products.
Q6: Are there alternatives to using 1,2-dicarbonyl compounds?
A6: Yes, several other synthetic routes exist. For instance, quinoxalines can be synthesized from o-phenylenediamines and terminal alkynes using copper-based catalysts.[14][15] Other methods involve the cyclocondensation with α-hydroxy ketones or α-halo ketones.[2][16]
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]
-
Ruiz, J. C., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry, 4, 314-323. [Link]
-
Sharma, P., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(19), 6296. [Link]
-
Ghahremanzadeh, R., et al. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemistry, 2013, 1-5. [Link]
-
Patil, S. S., et al. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Scientific Reports, 13(1), 12586. [Link]
-
Chen, J., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4566-4569. [Link]
-
Kumar, A., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences, 129(11), 1759-1767. [Link]
-
Nikpassand, M., et al. (2010). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Chinese Journal of Chemistry, 27(10), 1957-1960. [Link]
-
Zhang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9, 707881. [Link]
-
Zhang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]
- Google Patents. (n.d.). Preparation of high purity substituted quinoxaline.
-
Glund, K., et al. (1989). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 28(6), 2423-2427. [Link]
-
Huddleston, S. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]
-
Glund, K., et al. (1989). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed. [Link]
-
MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
-
mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
-
Das, S., & Muthusubramanian, S. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 16, 2523-2547. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). [Link]
-
ResearchGate. (2019). New opportunities for the synthesis of quinoxaline derivatives. [Link]
-
Synthesis and biological activity of quinoxaline derivatives. (n.d.). [Link]
Sources
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- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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"common byproducts in quinoxaline synthesis and removal"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in quinoxaline synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of quinoxaline scaffolds. Drawing from established literature and field experience, this center offers troubleshooting guides and frequently asked questions to help you diagnose issues, remove impurities, and optimize your reaction outcomes.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is presented in a question-and-answer format, providing insights into the cause and detailed protocols for resolution.
Issue #1: Persistent Colored Impurity in the Product
Question: My final product is a yellow-to-orange solid, and my TLC plate shows a highly colored, fluorescent spot (often yellow or orange) near the baseline that is difficult to remove. What is this impurity and how can I get rid of it?
Answer: This is a classic sign of 2,3-diaminophenazine (DAP) contamination.
-
Causality & Expertise: 2,3-Diaminophenazine is formed from the oxidative self-condensation of your o-phenylenediamine starting material.[1] This side reaction is especially prevalent under acidic conditions or when the reaction is exposed to air (oxygen) for extended periods. The phenazine core is a highly conjugated and colored system, making even trace amounts visible.
-
Identification:
-
TLC: DAP typically appears as a bright yellow or orange spot, often with strong fluorescence under a UV lamp (365 nm). It is generally more polar than the desired quinoxaline product and will have a lower Rf value.
-
Appearance: Contamination with DAP imparts a distinct yellow, orange, or even brownish color to the crude product.
-
1H NMR: In DMSO-d6, DAP shows characteristic signals including a broad singlet for the four amino protons around δ 6.24 ppm and aromatic signals between δ 6.89-7.87 ppm.[2]
-
13C NMR: Key signals for DAP can be found in publicly available databases.[3][4][5]
-
-
Trustworthy Protocols for Removal:
Method 1: Activated Charcoal and Recrystallization (For moderate to high levels of contamination)
This method leverages the high surface area of activated charcoal to adsorb the planar, colored DAP impurity.
Protocol:
-
Select an appropriate recrystallization solvent in which your quinoxaline product has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol, isopropanol, or toluene).[6]
-
Dissolve the crude product in the minimum amount of the hot solvent to achieve full dissolution.
-
Add a small amount (typically 1-2% by weight of your crude product) of activated decolorizing charcoal to the hot solution.
-
Maintain the heat and gently swirl the mixture for 5-10 minutes. Caution: Adding charcoal to a near-boiling solution can cause vigorous bumping.
-
Perform a hot filtration using fluted filter paper to rapidly remove the charcoal. The goal is to prevent the desired product from crystallizing prematurely.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[8]
Method 2: Column Chromatography (For trace impurities or difficult separations)
Protocol:
-
Select an appropriate eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. The goal is to have the quinoxaline product with an Rf of ~0.3-0.4 while the DAP spot remains near the baseline.
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the column and elute with the chosen solvent system.
-
The less polar quinoxaline product will elute first. The highly polar, colored DAP will either remain at the top of the column or elute very slowly.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Prevention:
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of the o-phenylenediamine.
-
Use degassed solvents.[9]
-
Avoid unnecessarily long reaction times or excessive heating.
-
Issue #2: Unexpected Byproduct with Similar Polarity to Product
Question: My reaction yields a significant byproduct that has a similar Rf to my desired quinoxaline, making separation by column chromatography difficult. What could it be?
Answer: This is often a benzimidazole derivative , formed through a competing cyclization pathway.
-
Causality & Expertise: The formation of a quinoxaline involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. However, under certain conditions (particularly prolonged reaction times in strongly acidic media), the reaction intermediate can undergo a rearrangement and cyclization to form a benzimidazole scaffold instead.[1][10] Because benzimidazoles are also N-heterocyclic aromatic compounds, they often share similar polarity and chromatographic behavior with quinoxalines.
-
Identification:
-
Mass Spectrometry: The benzimidazole byproduct will have a different molecular weight than the quinoxaline product. This is the most definitive way to identify it.
-
NMR Spectroscopy: The symmetry and chemical shifts in the 1H and 13C NMR spectra will differ significantly. For instance, a benzimidazole formed from benzil and o-phenylenediamine will have a different aromatic substitution pattern compared to the corresponding 2,3-diphenylquinoxaline.
-
-
Trustworthy Protocols for Removal:
Method 1: Fractional Recrystallization
If there is a sufficient difference in the crystal packing and solubility of the two isomers, fractional recrystallization can be effective.
Protocol:
-
Dissolve the crude mixture in a minimum of hot solvent.
-
Allow the solution to cool very slowly. The less soluble compound should crystallize first.
-
Filter this first crop of crystals and analyze its purity by TLC or LC-MS.
-
Cool the mother liquor further to obtain a second crop, which will be enriched in the more soluble compound.
-
Repeat the process on the enriched fractions until a pure sample is obtained. This process can be laborious but effective.
Method 2: High-Performance Liquid Chromatography (HPLC)
For challenging separations of isomers, preparative HPLC is often the most effective method, although it is more resource-intensive.
Protocol:
-
Develop a separation method on an analytical HPLC, typically using a C18 column with a mobile phase such as acetonitrile/water or methanol/water.
-
Scale up the separation to a preparative HPLC system.
-
Collect the fractions corresponding to each pure compound.
-
Remove the solvent to isolate the purified quinoxaline and benzimidazole byproduct.
-
-
Prevention:
-
Control pH: Avoid strongly acidic conditions if possible. Many modern quinoxaline syntheses utilize milder catalysts or even catalyst-free conditions in green solvents.[11]
-
Optimize Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting materials are consumed to prevent the formation of rearrangement products.
-
Choice of Reagents: The choice of the 1,2-dicarbonyl compound can influence the propensity for rearrangement.
-
Issue #3: Product is Contaminated with an Over-Oxidized Species
Question: My mass spectrum shows a peak that is 16 or 32 amu higher than my expected product. What is this and how do I remove it?
Answer: You have likely formed a quinoxaline-N-oxide or di-N-oxide .
-
Causality & Expertise: This occurs when the nitrogen atoms of the pyrazine ring in the quinoxaline product are oxidized. This can happen if your reaction conditions are too oxidative (e.g., using an excess of an oxidizing agent) or if the product is exposed to air and heat for prolonged periods. While sometimes the desired product (e.g., in the Beirut reaction), N-oxides are often unwanted byproducts.[1][12]
-
Identification:
-
Mass Spectrometry: The molecular ion peak will be at [M+16] (for mono-N-oxide) or [M+32] (for di-N-oxide) relative to the parent quinoxaline.
-
TLC: N-oxides are significantly more polar than their parent quinoxalines. They will appear as distinct spots with much lower Rf values on a silica gel TLC plate.
-
NMR Spectroscopy: The protons on the quinoxaline ring adjacent to the N-oxide group will be shifted downfield due to the deshielding effect of the N+-O- bond.
-
-
Trustworthy Protocols for Removal (Deoxygenation):
The most direct way to remove N-oxide impurities is to reduce them back to the parent quinoxaline.
Method 1: Reduction with Sodium Borohydride (NaBH4)
This is a mild and common method for deoxygenating N-oxides.
Protocol:
-
Dissolve the crude product containing the N-oxide in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH4) portion-wise (typically 2-4 equivalents). Caution: Hydrogen gas is evolved.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC until the polar N-oxide spot has disappeared.
-
Carefully quench the reaction by the slow addition of water or dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deoxygenated quinoxaline.
Method 2: Reduction with Trivalent Phosphorus Compounds (e.g., PCl3 or PPh3)
These reagents are highly effective for deoxygenation.
Protocol (using PCl3):
-
Dissolve the crude product in an inert solvent like chloroform or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus trichloride (PCl3) (typically 1.1-1.5 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to quench the excess PCl3.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product may require further purification by chromatography or recrystallization.
-
-
Prevention:
-
Avoid using strong or excess oxidizing agents unless the N-oxide is the target.
-
Conduct the reaction under an inert atmosphere to prevent aerial oxidation, especially if high temperatures are used.[1]
-
Issue #4: Formation of Insoluble, Tar-Like Material
Question: My reaction has produced a dark, insoluble, tarry substance, resulting in a very low yield of the desired product. What happened?
Answer: This indicates the formation of polymeric byproducts .
-
Causality & Expertise: Polymeric materials can form from the uncontrolled self-condensation or oxidation of the o-phenylenediamine starting material, especially under harsh acidic or oxidative conditions.[1][13] This is more common with electron-rich diamines or when the reaction is overheated. These polymers are often intractable and difficult to characterize.
-
Identification:
-
Appearance: Dark brown or black, sticky or solid material that is insoluble in common organic solvents.
-
Analysis: These materials are often difficult to analyze by standard methods like NMR or chromatography due to their insolubility and complex nature.
-
-
Trustworthy Protocols for Removal:
Since these byproducts are typically insoluble, they can often be removed by simple filtration.
Protocol:
-
After the reaction is complete, dilute the reaction mixture with a solvent in which your desired quinoxaline is soluble but the polymer is not (e.g., dichloromethane, ethyl acetate, or toluene).
-
Stir or sonicate the mixture to dissolve the soluble components.
-
Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the insoluble polymeric material.[14]
-
Wash the filter cake with fresh solvent to recover any trapped product.
-
The filtrate, now free of the insoluble polymer, can be carried forward for workup and further purification (e.g., chromatography or recrystallization).
-
-
Prevention:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest effective temperature.
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the diamine and dicarbonyl compound.
-
Gradual Addition: Consider adding one of the reactants slowly to the other to maintain a low instantaneous concentration and reduce the rate of self-condensation.
-
Milder Conditions: Explore modern synthetic protocols that use milder catalysts and conditions.[15]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of byproducts in quinoxaline synthesis? A1: The most common byproducts fall into four main categories:
-
Starting Material Side-Products: These arise from the self-reaction or degradation of the starting materials, with 2,3-diaminophenazine (from o-phenylenediamine self-condensation) being the most prominent example.[1]
-
Rearrangement Products: Competing cyclization pathways can lead to isomeric structures, most commonly benzimidazole derivatives.[1][10]
-
Over-oxidation Products: The quinoxaline ring itself can be oxidized, leading to the formation of quinoxaline-N-oxides or di-N-oxides.[12]
-
Polymeric Materials: Harsh reaction conditions can cause starting materials to polymerize into insoluble tars.[1]
Q2: How can I best monitor my quinoxaline synthesis to minimize byproduct formation? A2: Thin-Layer Chromatography (TLC) is an indispensable tool. Develop a TLC system that provides good separation between your starting materials, desired product, and any visible byproducts. Check the reaction progress frequently (e.g., every 30-60 minutes). This allows you to stop the reaction as soon as it reaches completion, preventing the formation of byproducts that often result from prolonged heating or exposure to reaction conditions. Quinoxalines are typically UV-active, appearing as dark spots on a fluorescent TLC plate under 254 nm UV light.[16] Stains like potassium permanganate can also be used for visualization.[17]
Q3: My crude product contains unreacted o-phenylenediamine. What is the best way to remove it? A3: Unreacted o-phenylenediamine is significantly more polar than most quinoxaline products. It can be effectively removed using two main methods:
-
Acid Wash: During the workup, wash the organic layer containing your product with a dilute acid solution (e.g., 1 M HCl). The basic amino groups of the o-phenylenediamine will be protonated, forming a salt that is soluble in the aqueous layer and thus removed from your product.
-
Column Chromatography: o-Phenylenediamine will stick strongly to a silica gel column. When you elute your product, the unreacted diamine will remain at the top of the column.
Q4: Can I use a single purification method for all quinoxaline syntheses? A4: While recrystallization and column chromatography are powerful and widely applicable, there is no one-size-fits-all solution. The optimal purification strategy depends on the specific properties of your target quinoxaline and the nature of the impurities. For example:
-
Recrystallization is excellent for removing small amounts of impurities from a solid product and for obtaining highly crystalline material, but it is less effective for separating compounds with very similar solubilities.[8][18]
-
Column chromatography is more versatile for separating mixtures with multiple components or compounds with similar polarities, but it can be more time-consuming and use larger volumes of solvent.[6] Often, a combination of methods (e.g., an initial filtration to remove polymers, followed by column chromatography, and a final recrystallization) yields the best results.
Part 3: Visualization & Data
Summary of Common Byproducts and Purification Strategies
| Byproduct Name | Formation Mechanism | Identification (TLC & Other) | Recommended Removal Method |
| 2,3-Diaminophenazine (DAP) | Oxidative self-condensation of o-phenylenediamine[1] | Highly colored/fluorescent spot, low Rf | Recrystallization with charcoal; Column chromatography |
| Benzimidazole Derivatives | Rearrangement of reaction intermediate[1][10] | Similar Rf to product; Confirm with MS | Fractional recrystallization; Preparative HPLC |
| Quinoxaline-N-oxides | Over-oxidation of quinoxaline product[12] | Highly polar spot, low Rf; MS peak at [M+16] | Chemical reduction (e.g., NaBH4, PCl3) |
| Polymeric Materials | Uncontrolled polymerization of starting materials[13] | Insoluble, dark, tar-like substance | Filtration of the crude reaction mixture |
| Unreacted Starting Materials | Incomplete reaction | Spots corresponding to authentic standards | Acid wash (for diamine); Column chromatography |
Diagrams
Diagram 1: Competing Pathways in Quinoxaline Synthesis
Caption: Divergent reaction pathways leading to the desired quinoxaline and common byproducts.
Diagram 2: Troubleshooting & Purification Workflow
Caption: A systematic workflow for the identification and removal of byproducts from a crude quinoxaline reaction.
References
-
Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 2-alkylcarbonyl- and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-Diaminophenazine. PubChem. Retrieved from [Link]
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Mamedov, V. A., Kalinina, A. A., Gubaidullin, A. T., & Litvinov, I. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(45), 39395-39417. Available from: [Link]
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LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
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Zhou, P., Liu, H., Chen, S., Lucia, L., Zhan, H., & Fu, S. (2011). 2,3-Diaminophenazine. Molbank, 2011(3), M730. Available from: [Link]
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Taleli, P. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-Diaminophenazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-Diaminophenazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Preparation of quinoxalines via Methods A and B. (n.d.). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Method for separating and purifying polymers from reclaimed product.
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National Center for Biotechnology Information. (1978). Separation of Quinoxaline Antibiotics by Coil Planet Centrifugation. PubMed. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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Lee, S., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega, 8(48), 45963-45971. Available from: [Link]
-
Synthesis and Characterization of Novel Derivatives of Benzimidazole. (2025). IJCRT.org. Retrieved from [Link]
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Ubarhande, S. S., et al. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Trade Science Inc. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]
-
Niknam, K., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry, 2, 163-170. Available from: [Link]
-
Palos, I., et al. (2018). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 23(10), 2649. Available from: [Link]
-
Bachhav, H. M., et al. (2011). ChemInform Abstract: Efficient Protocol for the Synthesis of Quinoxaline, Benzoxazole and Benzimidazole Derivatives Using Glycerol as Green Solvent. ChemInform, 42(48). Available from: [Link]
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A) Synthetic procedure for benzimidazole or quinoxaline products by... (n.d.). ResearchGate. Retrieved from [Link]
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Preparation of quinoxalines and benzimidazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
He, X., et al. (2019). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC North America, 37(10), 802-809. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. (2023). National Institutes of Health. Available from: [Link]
-
Patel, S., et al. (2021). Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer. ACS Omega, 6(1), 253-265. Available from: [Link]
-
Sample Preparation in Liquid Chromatography Filtration of Polymer Solutions and Carbon Black Removal Prior to a GPC Analysis. (2019). LCGC International. Available from: [Link]
-
Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). Semantic Scholar. Retrieved from [Link]
-
Keithline, S. C., & Kirisits, M. J. (2018). An improved protocol for extracting extracellular polymeric substances from granular filter media. Water Research, 129, 20-28. Available from: [Link]
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Retrieved from [Link]
-
Influence of pH of the reaction medium on the structure and property of conducting poly(o-phenylenediamine). (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Filtration: simple process of separating of insoluble solid-liquid mixture. (2022). YouTube. Retrieved from [Link]
-
Chen, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 71. Available from: [Link]
-
Improved detection of 2,3-diaminophenazine for horseradish peroxidase quantification using surface-enhanced Raman spectroscopy. (2023). Preprints.org. Retrieved from [Link]
-
Effect of polymerization conditions on o‐phenylenediamine and o‐phenetidine oxidative copolymers. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Institutes of Health. Available from: [Link]
-
Synthesis of 2,3-quinoxalinedithiol. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI. Retrieved from [Link]
-
Characterization of benzimidazole and other oxidative and conjugative metabolites of brimonidine in vitro and in rats in vivo using on-line H/D exchange LC-MS/MS and stable-isotope tracer techniques. (n.d.). PubMed. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine
Welcome to the technical support center for the synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the primary synthetic routes, troubleshoot common experimental issues, and provide optimized protocols to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 1-(Quinoxalin-2-yl)piperidin-4-amine?
There are two predominant and highly effective methods for constructing the C-N bond between the quinoxaline heterocycle and the piperidine ring:
-
Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of an activated quinoxaline precursor, typically 2-chloroquinoxaline, with piperidin-4-amine. The electron-deficient nature of the pyrazine ring in quinoxaline facilitates the displacement of the leaving group by the amine nucleophile.[1][2] This method is often performed at elevated temperatures in a polar aprotic solvent.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful, modern cross-coupling method that uses a palladium catalyst and a specialized phosphine ligand to couple an aryl halide (like 2-chloro- or 2-bromoquinoxaline) with piperidin-4-amine.[3][4] This reaction generally proceeds under milder conditions than SNAr and has a broader substrate scope.[5]
Q2: Which synthetic route, SNAr or Buchwald-Hartwig, is generally preferred?
The choice depends on several factors, including available starting materials, scale, sensitivity of functional groups, and final product purity requirements (especially regarding trace metals).
-
SNAr is often preferred for its simplicity, cost-effectiveness (no expensive catalyst or ligand), and straightforward scalability. If the starting materials can tolerate high temperatures (often >120 °C) and the reaction proceeds cleanly, this is an excellent choice.
-
Buchwald-Hartwig Amination is the preferred method when milder conditions are necessary, for example, if other sensitive functional groups are present on the molecule. It often provides higher yields and better selectivity, especially with less reactive aryl halides.[4] However, it requires careful optimization of the catalyst, ligand, base, and solvent, and necessitates rigorous purification to remove the palladium catalyst, which is critical for pharmaceutical applications.
Q3: What are the critical safety precautions for this synthesis?
-
Reagents: Handle all reagents in a well-ventilated fume hood. Piperidin-4-amine is corrosive and can cause burns. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Sodium tert-butoxide (NaOtBu), a common base, is highly reactive and pyrophoric upon contact with moisture.
-
Solvents: Many solvents used (e.g., DMF, Dioxane, Toluene) are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical.
-
Reaction Conditions: Reactions under pressure or at high temperatures should be conducted behind a blast shield with appropriate monitoring. Always ensure that reaction vessels are properly sealed and vented if necessary.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Low or No Product Yield
Q: My SNAr reaction with 2-chloroquinoxaline and piperidin-4-amine is showing low conversion. What are the likely causes and how can I fix it?
A: Low conversion in SNAr reactions is typically related to insufficient reactivity. Here are the key parameters to investigate:
-
Temperature: The SNAr reaction on 2-chloroquinoxaline often requires significant thermal energy. If you are running the reaction below 100 °C, you may see slow or stalled conversion.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC or LC-MS. Temperatures in the range of 120-150 °C are common. Consider switching to a higher-boiling solvent like DMSO or NMP if necessary.
-
-
Solvent: The choice of solvent is critical for stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Solution: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or NMP. Non-polar solvents like toluene or THF are generally unsuitable for this reaction type.
-
-
Base: A base is often added to scavenge the HCl generated, preventing the protonation and deactivation of the nucleophilic piperidine.
-
Solution: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). Using an excess of the piperidin-4-amine reactant (e.g., 2-3 equivalents) can also serve this purpose, driving the reaction forward.
-
Q: I'm attempting a Buchwald-Hartwig amination, but the reaction is stalled with significant starting material remaining. What should I troubleshoot?
A: Buchwald-Hartwig reactions are complex catalytic cycles, and failure can point to several issues. A systematic approach is crucial.
-
Inert Atmosphere: The Pd(0) active catalyst is extremely sensitive to oxygen, which can lead to catalyst deactivation.
-
Solution: Ensure your entire setup is rigorously purged with an inert gas (Argon or Nitrogen). Use properly degassed solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).
-
-
Catalyst and Ligand: The choice and quality of the catalyst system are paramount.
-
Solution: Use a fresh, high-quality palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligand. For coupling with a primary amine, sterically hindered, electron-rich ligands like XPhos or RuPhos are often superior to older generations like BINAP.[6] Ensure the Pd:Ligand ratio is optimal (typically 1:1 to 1:2).
-
-
Base: The base is not just a proton scavenger; it is actively involved in the catalytic cycle. The strength and solubility of the base matter.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. Ensure it is a fine powder and handled in a glovebox to prevent deactivation by moisture. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, but may require higher temperatures or different ligands.
-
-
Reagent Purity: Water can hydrolyze the base and interfere with the catalyst. Impurities in the amine can also poison the catalyst.
-
Solution: Use anhydrous solvents. Ensure the piperidin-4-amine is pure. If it is a hydrochloride salt, it must be neutralized to the free base before use or an additional equivalent of base must be added.
-
Problem Area 2: Impurity Formation
Q: My final product is contaminated with a persistent impurity. In an SNAr reaction, what could it be?
A: Side reactions in SNAr can lead to challenging impurities.
-
Potential Impurity: Bis-quninoxalinyl piperidine. This can occur if the primary amine of the product, 1-(quinoxalin-2-yl)piperidin-4-amine, acts as a nucleophile and reacts with another molecule of 2-chloroquinoxaline.
-
Solution: This is more likely under harsh conditions or with a large excess of 2-chloroquinoxaline. Try using a smaller excess of the haloquinoxaline (e.g., 1.05-1.1 equivalents) or running the reaction at a lower temperature for a longer time to favor the more nucleophilic piperidine nitrogen over the less nucleophilic primary aniline-like amine.
Q: In my Buchwald-Hartwig reaction, I'm observing a significant amount of quinoxaline (hydrodehalogenation product). How can I prevent this?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.
-
Cause: This side reaction can compete with the desired reductive elimination step in the catalytic cycle.[3] It is often promoted by trace water, high temperatures, or a suboptimal ligand/base combination.
-
Solution:
-
Ensure strictly anhydrous conditions.
-
Screen different ligands. Bulky biarylphosphine ligands are often designed to promote reductive elimination over side reactions.
-
Lower the reaction temperature. While this may slow the reaction, it can often suppress hydrodehalogenation more significantly than the desired coupling.
-
Consider the base. Sometimes switching from an alkoxide base (like NaOtBu) to a carbonate or phosphate can mitigate this issue.
-
Visualizations and Data
Decision Workflow: Selecting a Synthetic Route
The following diagram provides a logical workflow for choosing between the SNAr and Buchwald-Hartwig amination routes.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Flowchart: Low Yield in Buchwald-Hartwig Amination
This flowchart guides you through a systematic process to diagnose and solve low-yield issues in the palladium-catalyzed reaction.
Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.
Table 1: Comparison of Synthetic Route Parameters
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Temperature | High (typically 100-160 °C) | Mild to Moderate (typically 60-110 °C) |
| Key Reagents | 2-Haloquinoxaline, Amine, Optional Base | 2-Haloquinoxaline, Amine, Strong Base, Pd Catalyst, Phosphine Ligand |
| Metal Catalyst | Not required | Required (Palladium) |
| Atmosphere | Air or Inert (optional) | Strict Inert Atmosphere (Argon/Nitrogen) |
| Key Advantage | Simple, low cost, easy scale-up | High functional group tolerance, milder conditions, often higher yields |
| Key Disadvantage | Harsh conditions, limited scope | Cost of catalyst/ligand, sensitivity to air/moisture, metal contamination |
Optimized Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a robust starting point for the SNAr approach.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoxaline (1.0 eq.), piperidin-4-amine (2.5 eq.), and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration relative to the limiting reagent).
-
Reaction Setup: Place the flask under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol (e.g., 0-10% MeOH in DCM) to elute the product.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol uses a modern, third-generation Buchwald ligand for improved efficiency.
-
Reagent Preparation (Glovebox Recommended): In a glovebox, add to a flame-dried Schlenk tube: 2-chloroquinoxaline (1.0 eq.), piperidin-4-amine (1.2 eq.), Sodium tert-butoxide (NaOtBu, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and XPhos (0.05 eq.).
-
Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and add anhydrous, degassed toluene (approx. 0.2 M) via syringe under a positive pressure of argon.
-
Heating: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is often complete in 2-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude material by flash column chromatography as described in Protocol 1. Further purification to remove trace palladium may require treatment with a metal scavenger or recrystallization.
References
-
Makosza, M., & Winiarski, J. (2022). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. [Link][1][2]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines. ResearchGate. [Link][7]
-
ResearchGate. (n.d.). Synthesis of Quinoxaline Derivatives via Aromatic Nucleophilic Substitution of Hydrogen. ResearchGate. [Link][8]
-
Ali, M. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link][9]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2022). International Journal of Medical and Pharmaceutical Case Reports. [Link][10]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][3]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][5]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark. [Link][4]
-
Dube, P. (2018). Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties. University of the Free State. [Link][6]
Sources
- 1. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ul.netd.ac.za [ul.netd.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: 1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride
Document ID: TSC-QPA-HCl-001
Last Updated: January 7, 2026
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride. While this compound offers significant potential in various research applications, its complex heterocyclic structure necessitates a proactive approach to ensure its stability throughout experimental workflows and storage. This document provides in-depth troubleshooting advice, scientifically grounded explanations for potential degradation, and validated protocols to mitigate stability-related issues. The guidance herein is formulated based on fundamental principles of organic chemistry and forced degradation studies commonly applied to nitrogen-containing heterocyclic compounds.[1][2]
Part 1: Frequently Asked Questions (FAQs) & Core Stability Concerns
FAQ 1: My sample solution changed color (e.g., turned yellow/brown) upon standing in the lab. What is happening?
This is a common observation and often the first sign of degradation. The likely culprits are oxidation and/or photodegradation .
-
Chemical Rationale: The quinoxaline ring system is an electron-deficient aromatic structure, which, along with the primary and tertiary amine functionalities, can be susceptible to oxidative processes.[3] The piperidine ring can also undergo oxidation.[4] Exposure to ambient light, particularly UV wavelengths, can provide the energy needed to initiate these degradation pathways, often leading to the formation of colored, conjugated byproducts.[5][6] Quinoxaline derivatives are known to generate reactive oxygen species (ROS) upon photoexcitation, which can then accelerate compound degradation.[5]
-
Immediate Action:
-
Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
-
De-gas your solvents (e.g., by sparging with nitrogen or argon) before preparing solutions to minimize dissolved oxygen.
-
Prepare solutions fresh, whenever possible. If storage is necessary, store under an inert atmosphere (N₂ or Ar) at recommended low temperatures.
-
FAQ 2: I am seeing inconsistent results in my bioassays. Could this be a stability issue?
Absolutely. Inconsistent biological activity is a classic symptom of a compound degrading into less active, inactive, or even inhibitory byproducts.
-
Chemical Rationale: Any modification to the parent structure, such as the oxidation of an amine to an N-oxide or the hydroxylation of the aromatic ring, will alter the molecule's stereoelectronic properties. This change can drastically affect its binding affinity to the target protein, leading to variable or decreased efficacy in your experiments.
-
Troubleshooting Workflow:
-
Confirm Identity: Before each experiment, run a quick purity check on your stock solution using a rapid method like UPLC-MS. Compare the chromatogram and mass spectrum to a freshly prepared standard.
-
Forced Degradation Test: Intentionally stress a small sample of your compound under conditions like heat, light, acid/base, and oxidation (see Protocol 1). Analyze the stressed samples alongside your experimental samples to see if any of the degradation products match the impurities you are observing.[1][2]
-
Review Handling Procedures: Ensure all users are following strict, standardized protocols for sample handling, from weighing to solution preparation and storage.
-
FAQ 3: Why is this compound supplied as a hydrochloride salt? Does this affect stability?
The hydrochloride (HCl) salt form is deliberately chosen to enhance the compound's stability and handling properties.[7][8]
-
Expert Insight: The basic amine groups in the molecule (both the primary amine on the piperidine and the nitrogens in the quinoxaline) are protonated to form ammonium salts. This protonation serves two key purposes:
-
Enhanced Stability: Protonation significantly reduces the nucleophilicity and susceptibility of the amine nitrogen to oxidation.[7] The lone pair of electrons on the nitrogen is engaged in a bond with a proton, making it less available to participate in degradation reactions.
-
Improved Solubility: The ionic nature of the salt form dramatically increases aqueous solubility compared to the free base, which is crucial for preparing stock solutions and for bioavailability in biological systems.[8][9]
-
-
Potential Issue - Disproportionation: While beneficial, the salt form can sometimes revert to the less stable free base under certain conditions (a process called disproportionation), especially in unbuffered solutions or in the presence of other basic excipients.[10] Maintaining an appropriate pH is critical.
Part 2: Troubleshooting Guide for Specific Experimental Issues
Issue 1: Appearance of a New Peak in HPLC/UPLC Analysis During a Time-Course Experiment
Scenario: You are incubating the compound in a buffered solution for 24 hours and observe a new, more polar peak growing over time in your UPLC chromatogram.
Probable Cause: Oxidative Degradation. The formation of N-oxides or hydroxylated species increases the polarity of the molecule, leading to earlier elution times on a reverse-phase column.
-
Causality: The tertiary amine on the piperidine ring and the nitrogen atoms on the quinoxaline ring are susceptible to oxidation, forming N-oxides. The primary amine can also be oxidized.[11][12] This process is often accelerated by trace metal ions in buffers or exposure to air.
Investigative & Mitigation Protocol
-
Spike with an Oxidizing Agent: Prepare a fresh sample and add a small amount of a mild oxidizing agent (e.g., 0.1% H₂O₂). Let it stand for a short period. If the new peak's intensity increases dramatically, it strongly suggests an oxidative degradant.
-
Inert Atmosphere Overlay: Repeat your time-course experiment, but this time, carefully blanket the headspace of your vial with an inert gas like argon or nitrogen before sealing. If the formation of the new peak is significantly slowed or eliminated, oxidation is confirmed as the primary degradation route.
-
Add a Chelator: If using a buffer that may contain trace metal ions (e.g., phosphate buffers), add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to sequester metals that can catalyze oxidation.
-
LC-MS/MS Analysis: Characterize the new peak using high-resolution mass spectrometry. An increase of 16 atomic mass units (amu) from the parent mass is a hallmark of mono-oxidation (the addition of a single oxygen atom).
Issue 2: Loss of Compound Potency and Poor Mass Balance in Solution
Scenario: After storing a stock solution in a clear vial on the lab bench for a few days, you notice a significant drop in the parent compound concentration via HPLC, but you don't see a single, corresponding major degradant peak (i.e., poor mass balance).
Probable Cause: Photodegradation leading to complex reaction pathways or precipitation.
-
Causality: Quinoxaline is a chromophore that absorbs UV light.[13][14] Upon absorbing light energy, it can enter an excited state, leading to complex photochemical reactions, including ring cleavage, polymerization, or reactions with the solvent.[6][15] These processes can form a complex mixture of minor products or insoluble polymers that may not be detected by standard HPLC methods, resulting in poor mass balance.
Visualizing the Problem: A Simplified Degradation Workflow
Caption: Workflow for Investigating Photodegradation.
Investigative & Mitigation Protocol
-
Photostability Challenge (ICH Q1B): Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) alongside a control sample wrapped in foil.
-
Solvent Analysis: Analyze the headspace of a degraded sample by GC-MS to check for volatile byproducts resulting from reactions with the solvent.
-
Strict Light Protection: Implement a strict policy of using amber glassware or foil-wrapped containers for all solutions and solid samples. Store stocks in the dark.
Part 3: Protocols & Data Summaries
Protocol 1: Basic Forced Degradation Study
This protocol helps identify the likely degradation pathways for your compound.
-
Preparation: Prepare five separate 1 mg/mL solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to one sample to reach a final concentration of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 M NaOH to a second sample to reach a final concentration of 0.1 M NaOH. Let stand at room temperature for 4 hours.
-
Oxidation: Add 3% H₂O₂ to a third sample to reach a final concentration of 0.3% H₂O₂. Let stand at room temperature for 4 hours.
-
Thermal: Heat a fourth sample at 80°C for 24 hours.
-
Control: Keep the fifth sample at 4°C in the dark.
-
-
Analysis: After the designated time, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by UPLC-MS. Compare the chromatograms to identify specific degradation products for each condition.
Table 1: Predicted Stability Profile and Recommended Conditions
| Parameter | Susceptibility | Rationale & Key Moieties Involved | Recommended Handling & Storage |
| Light (UV/Vis) | High | Quinoxaline ring is a potent chromophore prone to photo-excitation, leading to complex degradation.[6][15] | Store solid and solutions protected from light (amber vials, foil). Avoid prolonged exposure on the benchtop. |
| Oxidation | Moderate to High | Tertiary amine (piperidine), primary amine, and quinoxaline nitrogens are susceptible to oxidation (N-oxide formation).[3][7] | Use de-gassed solvents. Store solutions under an inert atmosphere (N₂/Ar). Consider adding antioxidants (e.g., BHT) for long-term storage if compatible. |
| pH | Stable in Acidic pH; Unstable in Basic pH | The HCl salt is stable at low pH. At high pH (>8), deprotonation to the free base occurs, which is significantly more prone to oxidation and other reactions. | Maintain solutions in a buffered system at pH 3-6. Avoid basic conditions. |
| Temperature | Moderate Stability | While solid is likely stable at room temperature, degradation in solution is accelerated by heat. Nitrogen heterocycles can have high thermal stability in solid form.[16] | Store solid at recommended temperature (e.g., 4°C or -20°C for long-term). Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles. |
Visualizing Key Molecular Stability Liabilities
Caption: Key structural sites prone to degradation. (Note: A placeholder image is used. In a real system, this would be the molecule's 2D structure.)
References
- Vertex AI Search. (2025, January 8).
- Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- ACS Publications.
- Taylor & Francis Online. Stability of pharmaceutical salts in solid oral dosage forms.
- National Institutes of Health (NIH). Prodrugs for Amines.
- Pharmaceutical Technology. (2006). Salt Selection in Drug Development.
- BenchChem. (2025). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.
- National Institutes of Health (NIH).
- ResearchGate. To what extent are the photophysical properties of quinoxaline- and quinoxalinone-based chromophores predictable?
- Scholar Publishing. (2022, May 27). Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O.
- National Institutes of Health (NIH). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism.
- ResearchGate. (2008, February 29). Prodrugs for Amines.
- Pharma Science Monitor. (2016, July 1).
- Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?
- National Institutes of Health (NIH).
- National Institutes of Health (NIH).
- PubMed. (2014, January 5). Synthesis, Photochemistry, DNA cleavage/binding and Cytotoxic Properties of Fluorescent Quinoxaline and Quinoline Hydroperoxides.
- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- PubMed. (2006, September). Microbial degradation of sulfur, nitrogen and oxygen heterocycles.
- PubMed. (2020, February 15). Enhanced anaerobic degradation of nitrogen heterocyclic compounds with methanol, sodium citrate, chlorella, spirulina, and carboxymethylcellulose as co-metabolic substances.
- MedCrave online. (2016, December 14).
- MDPI.
- ResearchGate. (2019, June 19).
- Parchem. N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride (Cas 134221-12-8).
- The Pharmaceutical Journal. (2010, October 9).
- EvitaChem. Buy 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride (EVT-1720413).
- Arctom Scientific. CAS NO. 1185317-65-0 | N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride.
- BLDpharm. 1443980-34-4|1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride.
- MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
Sources
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- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 5. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, photochemistry, DNA cleavage/binding and cytotoxic properties of fluorescent quinoxaline and quinoline hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmainfonepal.com [pharmainfonepal.com]
- 8. pharmaoffer.com [pharmaoffer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization [mdpi.com]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Degradation of Quinoxaline Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving the stability of quinoxaline derivatives in solution. Our goal is to empower you with the knowledge to anticipate, identify, and resolve challenges related to the degradation of these important heterocyclic compounds.
Part 1: Understanding the Stability Landscape of Quinoxaline Compounds
Quinoxaline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1][2] However, the aromatic nitrogen-containing ring system, while conferring desirable properties, also introduces specific chemical liabilities. Understanding these potential degradation pathways is the first step toward designing robust experiments and stable formulations.
The primary drivers of quinoxaline degradation in solution are:
-
Hydrolysis: Susceptibility to cleavage by water, often catalyzed by acidic or basic conditions.
-
Oxidation: Degradation initiated by reactive oxygen species (ROS) or other oxidizing agents.
-
Photodegradation: Decomposition upon exposure to light, particularly UV radiation.
The following sections will provide a detailed exploration of these degradation mechanisms, along with practical guidance for their investigation and mitigation.
Part 2: Troubleshooting Guide for Quinoxaline Degradation
This section is structured in a question-and-answer format to directly address common problems encountered during the handling and analysis of quinoxaline compounds in solution.
Hydrolytic Instability
Question 1: I'm observing rapid degradation of my chloro-substituted quinoxaline in my aqueous formulation. What is the likely cause and how can I fix it?
Answer:
Rapid degradation of chloro-substituted quinoxalines in aqueous media is often due to hydrolysis, particularly under acidic conditions.[3] The electron-withdrawing nature of the pyrazine ring makes the carbon atom bearing the chlorine substituent susceptible to nucleophilic attack by water.
Causality: The lone pair of electrons on a water molecule acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This leads to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion and the formation of a hydroxy-substituted quinoxaline, which is often the primary degradation product.[3]
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution. Acidic pH significantly accelerates the hydrolysis of many haloquinoxalines.
-
pH Adjustment: If the pH is acidic, adjust it to a neutral or slightly basic range (pH 7-8) using a suitable buffer system (e.g., phosphate buffer), provided this does not interfere with your experimental objectives.
-
Temperature Control: If your experimental protocol requires an acidic pH, consider lowering the temperature. Hydrolytic reactions are temperature-dependent, and reducing the temperature can significantly decrease the degradation rate.[3]
-
Solvent System Modification: If permissible, consider reducing the water content of your solvent system by incorporating a co-solvent like acetonitrile or ethanol.
Question 2: My quinoxaline derivative, which contains an amide group, is degrading in my basic buffer. What is the degradation product, and how can I minimize this?
Answer:
Amide-containing quinoxalines are susceptible to base-catalyzed hydrolysis.[4] The hydroxyl ions in the basic solution act as potent nucleophiles, leading to the cleavage of the amide bond.
Causality: The hydroxide ion directly attacks the carbonyl carbon of the amide group. This is a common degradation pathway for many pharmaceutical compounds containing amide linkages.[4][5] The resulting degradation products are typically a quinoxaline carboxylic acid and the corresponding amine.
Troubleshooting Steps:
-
pH Optimization: Determine the pH stability profile of your compound. You may find that it is more stable at a lower pH. Formulating at the pH of maximum stability is a key strategy to prevent hydrolysis.[4]
-
Buffer Selection: Ensure your buffer system is appropriate and does not contain species that could catalyze the degradation.
-
Storage Conditions: Store your solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.
Oxidative Degradation
Question 3: I'm observing the formation of an unexpected impurity with a mass increase of 16 Da in my quinoxaline sample. What could be happening?
Answer:
A mass increase of 16 Da is a strong indicator of oxidation, specifically the formation of an N-oxide or a hydroxylated derivative. The nitrogen atoms in the quinoxaline ring are susceptible to oxidation.
Causality: Oxidizing agents, including dissolved molecular oxygen, peroxides, or metal ion contaminants, can lead to the formation of reactive oxygen species (ROS).[6] These ROS can then react with the quinoxaline ring. The nitrogen atoms are particularly susceptible to oxidation, leading to the formation of quinoxaline-N-oxides.[7]
Troubleshooting Steps:
-
Deoxygenate Solvents: Purge your solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Use High-Purity Solvents: Ensure you are using high-performance liquid chromatography (HPLC) grade or equivalent solvents to minimize contaminants that could initiate oxidation.
-
Incorporate Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
Photodegradation
Question 4: The concentration of my quinoxaline solution is decreasing after being left on the lab bench. Is this related to light exposure?
Answer:
Yes, it is highly likely. Many aromatic heterocyclic compounds, including quinoxalines, are susceptible to photodegradation upon exposure to ambient light, which contains UV radiation.[8][9]
Causality: The quinoxaline molecule can absorb photons of light, promoting it to an excited electronic state. This excited state can then undergo various reactions, including ring cleavage, oxidation, or reaction with solvent molecules, leading to a variety of degradation products.
Troubleshooting Steps:
-
Protect from Light: Always store quinoxaline solutions in amber vials or flasks, or wrap containers in aluminum foil to protect them from light.
-
Minimize Exposure During Handling: When working with these solutions, minimize their exposure to direct light.
-
Conduct Photostability Studies: If your compound is intended for a final product, it is crucial to perform formal photostability studies as per ICH Q1B guidelines to understand its intrinsic photostability and determine appropriate packaging.[8][9][10]
HPLC Analysis Troubleshooting
Question 5: I'm developing a stability-indicating HPLC method for my quinoxaline compound, but I'm having trouble separating the parent peak from the degradation products. What should I do?
Answer:
Developing a robust stability-indicating HPLC method requires careful optimization to ensure that all significant degradation products are well-resolved from the parent compound and each other.[11][12]
Causality: The degradation products of quinoxalines can have very similar polarities and UV spectra to the parent compound, making chromatographic separation challenging.
Troubleshooting Flowchart:
Caption: Common degradation pathways of quinoxaline compounds in solution.
References
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available from: [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available from: [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmanotes. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available from: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. IJPSR. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Oxidative Degradation. Royal Society of Chemistry. Available from: [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Chemical Health Risks. Available from: [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Photostability. IAGIM. Available from: [Link]
-
697-702 Research Article Forced degradation studies of a new ant. JOCPR. Available from: [Link]
-
CHEMICAL STABILITY OF DRUGS. RSquareL. Available from: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available from: [Link]
-
Drug degradation pathways. Pharmacy 180. Available from: [Link]
-
Temperature Performance of a Thione Quinoxaline Compound as Mild Steel Corrosion Inhibitor in Hydrochloric Acid Medium. ResearchGate. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Computation-Guided Placement of Nonfullerene Acceptor Core Halogenation for High-Performance Organic Solar Cells. Journal of the American Chemical Society. Available from: [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]
-
Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. ResearchGate. Available from: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]
-
Stability-indicating HPLC Method Research Articles. R Discovery. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from: [Link]
-
Development and validation of stability indicating HPLC method: A review. ResearchGate. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. Available from: [Link]
-
Forced Degradation Studies. SciSpace. Available from: [Link]
-
Marriage of Peroxides and Nitrogen Heterocycles: Selective Three-Component Assembly, Peroxide-Preserving Rearrangement, and Stereoelectronic Source of Unusual Stability of Bridged Azaozonides. ResearchGate. Available from: [Link]
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HPLC Troubleshooting Guide. Restek. Available from: [Link]
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Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI. Available from: [Link]
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HPLC Troubleshooting Guide. Phenomenex. Available from: [Link]
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Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. Available from: [Link]
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Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical Reviews. Available from: [Link]
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Common Issues in HPLC Analysis. Medikamenter Quality Services. Available from: [Link]
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NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. ResearchGate. Available from: [Link]
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Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. PubMed Central. Available from: [Link]
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Kinetics and mechanism of cymoxanil degradation in buffer solutions. PubMed. Available from: [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. Available from: [Link]
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Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Bentham Science. Available from: [Link]
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heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. Pharmacophore. Available from: [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. MDPI. Available from: [Link]
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Technical Support Center: Navigating the Solubility Challenges of Quinoxaline Hydrochloride Salts
Welcome to the technical support center dedicated to addressing the solubility complexities of quinoxaline hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in dissolving these compounds during their experimental work. Quinoxaline derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, often serving as scaffolds for various therapeutic agents.[1][2] However, their hydrochloride salt forms, while often chosen to improve aqueous solubility, can present unique and sometimes counterintuitive dissolution behaviors.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you with the knowledge to overcome these hurdles. We will delve into the underlying physicochemical principles, offer practical, step-by-step protocols, and provide data-driven insights to ensure your experiments are both efficient and successful.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address specific issues you may be facing in the laboratory.
Question 1: I've prepared a solution of my quinoxaline hydrochloride salt in a chloride-containing buffer (e.g., PBS), and I'm observing precipitation. Why is this happening, and how can I resolve it?
Underlying Cause: This common issue is often attributable to the common ion effect .[3][4][5] The hydrochloride salt of your quinoxaline derivative exists in equilibrium with its dissolved ions in solution. When you introduce a buffer or medium that already contains chloride ions (Cl⁻), this equilibrium shifts, favoring the formation of the solid, less soluble salt, leading to precipitation.[4][5][6] This effect can be particularly pronounced for hydrochloride salts that are only slightly soluble to begin with.[3]
Solution Pathway:
-
Buffer System Re-evaluation: The most direct solution is to switch to a buffer system that does not contain chloride ions. Consider using phosphate, citrate, or acetate buffers, depending on the desired pH.
-
pH Adjustment: The solubility of quinoxaline derivatives, which are weak bases, is highly pH-dependent.[7][8][9][10][11] Lowering the pH (making the solution more acidic) will further protonate the quinoxaline nitrogen atoms, increasing the compound's affinity for the aqueous environment and thereby enhancing solubility.[7]
-
Co-Solvent Introduction: If altering the buffer system is not feasible, consider the addition of a water-miscible organic co-solvent. Common choices include ethanol, isopropanol, acetonitrile, or polyethylene glycol (PEG). These co-solvents can disrupt the crystal lattice of the salt and increase the overall solvating capacity of the medium.[12] Start with a low percentage (e.g., 5-10% v/v) and incrementally increase it while monitoring for dissolution.
Experimental Protocol: Systematic Co-Solvent Screening
-
Stock Solution Preparation: Prepare a concentrated stock solution of your quinoxaline hydrochloride salt in a suitable organic solvent in which it is freely soluble (e.g., DMSO).
-
Buffer Preparation: Prepare your primary aqueous buffer system (e.g., phosphate buffer at the target pH).
-
Titration: In a series of vials, add a fixed volume of the aqueous buffer.
-
Co-Solvent Addition: To each vial, add an increasing percentage of the chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 50%).
-
Compound Spiking: Add a small aliquot of the concentrated stock solution to each vial to achieve the desired final concentration.
-
Equilibration and Observation: Agitate the vials at a constant temperature for a set period (e.g., 2-24 hours) and visually or instrumentally (e.g., via nephelometry) assess for precipitation.[13]
Question 2: My quinoxaline hydrochloride salt dissolves initially, but then a different solid crashes out of solution over time. What is happening?
Underlying Cause: This phenomenon is likely salt disproportionation .[14][15] It occurs when the dissolved hydrochloride salt converts into its corresponding free base form, which is often significantly less soluble in aqueous media.[14] This is a solution-mediated process influenced by the local pH of the microenvironment, which can be affected by excipients in a formulation or the inherent properties of the solution.[14][15][16][17]
Solution Pathway:
-
Control the Microenvironment pH: Ensure the pH of your solution is maintained well below the pHmax of the salt. The pHmax is the pH at which the solubility of the salt and the free base are equal. Above this pH, the free base is less soluble and may precipitate.[15] The use of acidic pH modifiers like citric or fumaric acid can help maintain a lower pH and prevent disproportionation.[18]
-
Excipient Compatibility Screening: If you are working with a formulation, be aware that basic excipients can raise the microenvironmental pH and induce disproportionation.[17][19] Excipients with carboxylate groups, such as magnesium stearate, can be particularly problematic.[19]
-
Solvent Selection: The choice of solvent can influence the stability of the salt form. In some cases, a less polar solvent system might disfavor the formation of the free base.
Diagram: The Process of Salt Disproportionation
Caption: Tiered approach to solubility optimization.
Frequently Asked Questions (FAQs)
Q1: Is forming a hydrochloride salt always the best strategy to increase the solubility of a quinoxaline base?
Not necessarily. While salt formation is a common and often effective technique, the formation of a hydrochloride salt does not guarantee enhanced solubility, especially in acidic environments like the stomach, due to the common ion effect. [3][20]Other salt forms (e.g., mesylate, tosylate, sulfate) might offer better solubility profiles and should be considered during salt screening studies. [21] Q2: How can I accurately measure the solubility of my compound?
The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted technique for determining equilibrium solubility. [7][13]This involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached (typically 24-72 hours). [7][13]The supernatant is then filtered or centrifuged, and the concentration of the dissolved compound is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry. [7][13] Q3: Can particle size affect the dissolution of my quinoxaline hydrochloride salt?
Yes, particle size can significantly impact the rate of dissolution. [22]Micronization, or reducing the particle size, increases the surface area available for interaction with the solvent, which can lead to faster dissolution. [23][24]However, it's important to note that this does not change the equilibrium solubility of the compound. [23][24] Q4: Are there other advanced techniques to enhance solubility if pH, co-solvents, and temperature are insufficient?
Yes, several advanced formulation strategies can be employed for poorly soluble compounds. These include:
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level. [23][24]* Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility. [23]* Nanosuspensions: Creating sub-micron sized particles of the drug, which can improve dissolution rate and bioavailability. [23]* Prodrugs: Chemically modifying the drug to a more soluble form that converts back to the active parent drug in vivo. [12] By understanding the fundamental principles governing the solubility of quinoxaline hydrochloride salts and employing the systematic troubleshooting strategies outlined in this guide, you can effectively overcome dissolution challenges and advance your research with confidence.
References
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- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in Common Solvents. BenchChem.
- BenchChem. (2025). In-Depth Technical Guide: Solubility Profile of 6-aminoquinoxaline-2,3(1H,4H)-dione. BenchChem.
- Merck Millipore.
- Garg, A., et al. (2016). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Wikipedia. Common-ion effect. Wikipedia.
- Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- CK-12 Foundation. (2025). Common Ion Effect on Solubility of Ionic Salts.
- Solubility of Things.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- ResearchGate. (2025). Effect of chloride ion on dissolution of different salt forms of haloperidol.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Journal of Chemical Society of Nigeria. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. Journal of Chemical Society of Nigeria.
- NIH. (2014).
- Omics. (2012).
- OMICS International. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives.
- Der Pharma Chemica. (2016).
- Journal of Heterocyclic Chemistry. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry.
- International Journal of PharmTech Research. (2010). Factors Affecting Solubilization.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Crystal Pharmatech. (2022). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
- AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- PubMed. (2017).
- Analytical Methods. (2014). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods (RSC Publishing).
- Analyst. (1965). The determination of sulphaquinoxaline. Analyst (RSC Publishing).
- ResearchGate. (2025). Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens.
- ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Journal of Pharmaceutical Sciences. (2011). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. Journal of Pharmaceutical Sciences.
- Crystal Pharmatech. (2022). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
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- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
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Technical Support Center: Navigating Unexpected Results with Quinoxaline Inhibitors in Cell-Based Assays
Welcome to the technical support center for researchers utilizing quinoxaline-based inhibitors. This guide is designed to provide expert-level insights and practical troubleshooting strategies for the unexpected results that can arise during in-vitro cell-based assays. Quinoxaline derivatives are a promising class of compounds targeting a wide array of cellular pathways, but their physicochemical properties and complex biological interactions can sometimes lead to confounding data. This resource will help you diagnose and resolve these issues, ensuring the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns regarding the use of quinoxaline inhibitors in cell-based assays.
Q1: My quinoxaline inhibitor shows a significantly higher IC50 value in my cell-based assay compared to the biochemical (e.g., in-vitro kinase) assay. Is this expected?
A1: Yes, a discrepancy between biochemical and cell-based IC50 values is a frequent and expected observation.[1] Several factors contribute to this difference:
-
Cellular Barriers: The inhibitor must be able to cross the cell membrane to reach its intracellular target, a barrier not present in a purified enzyme assay.[1]
-
Drug Efflux Pumps: Many cell lines express ATP-binding cassette (ABC) transporters that actively pump foreign compounds out of the cell, reducing the intracellular concentration of the inhibitor.[1]
-
Target Engagement in a Complex Milieu: Inside the cell, your inhibitor must compete with high physiological concentrations of endogenous ligands (e.g., ATP for kinase inhibitors) for binding to the target protein.[1]
-
Metabolic Inactivation: Cells can metabolize the inhibitor into less active or inactive forms, a process not accounted for in biochemical assays.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways.
Q2: I'm observing significant variability in my IC50 values across replicate experiments. What are the common causes?
A2: High variability in IC50 values often points to inconsistencies in experimental setup and execution. Key areas to investigate include:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells per well can dramatically affect the final assay readout and the apparent potency of the inhibitor.[1]
-
Variability in Drug Preparation and Storage: Quinoxaline compounds, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles. Inaccurate serial dilutions are also a common source of error.[1] It's crucial to prepare fresh dilutions from a well-characterized stock for each experiment and store stocks under recommended conditions.[1]
-
Cell Health and Passage Number: Using cells of a high passage number or cells that are not in a healthy, logarithmic growth phase can lead to inconsistent responses to drug treatment. Always maintain a consistent and low passage number for your experiments.
-
Inconsistent Incubation Times: The duration of drug exposure should be optimized and kept consistent.[1] A typical incubation time is 48-72 hours, but this should be tailored to your specific cell line's doubling time and the inhibitor's mechanism of action.[1]
Q3: My quinoxaline inhibitor appears to be precipitating out of solution when I add it to my cell culture medium. How can I address this?
A3: Solubility issues are a common challenge. Quinoxaline inhibitors are often dissolved in DMSO at high concentrations for stock solutions. When this stock is diluted into the aqueous environment of cell culture media, the compound can precipitate.[4]
-
Understand the Problem: DMSO is a powerful organic solvent, but its solubilizing effect is greatly diminished upon dilution in aqueous media. The final concentration of DMSO is often too low to keep a hydrophobic compound in solution.[4]
-
Optimization Strategy: The key is to find a balance between the final DMSO concentration that your cells can tolerate (typically ≤ 0.5%) and the concentration of your inhibitor. You may need to use a lower concentration stock solution and add a larger volume to your media, as long as the final DMSO concentration remains non-toxic to your cells.[4]
-
Solvent Choice: While DMSO is the most common solvent, for particularly problematic compounds, exploring other biocompatible solvents or formulating with excipients may be necessary, though this requires significant optimization.
Section 2: Troubleshooting Guide for Unexpected Results
This section provides in-depth troubleshooting workflows for specific, unexpected experimental outcomes.
Issue 1: Higher-Than-Expected Cytotoxicity or Apparent Off-Target Effects
You observe that your quinoxaline inhibitor is causing cell death at concentrations where it should be specific for its target, or you see a phenotype inconsistent with known target inhibition.
Potential Causes & Explanations
-
Metabolic Activation to Toxic Metabolites: The quinoxaline scaffold, particularly quinoxaline 1,4-di-N-oxides (QdNOs), can be metabolically reduced by cellular enzymes.[5] This bioreduction can generate reactive oxygen species (ROS) and other toxic metabolites that induce cellular damage, including DNA damage, independent of the intended target.[3][5][6] Some metabolites may even be more toxic than the parent compound.[2]
-
Induction of Oxidative Stress: The generation of ROS is a known mechanism of toxicity for some quinoxaline derivatives.[3][7] This can lead to widespread cellular damage and trigger apoptosis or necrosis through pathways unrelated to the primary target.
-
Assay Interference: The inhibitor itself may be interfering with the chemistry of your viability assay. For example, some compounds can directly reduce the MTT reagent, leading to a false signal that can be misinterpreted.[8]
Troubleshooting Workflow & Experimental Protocols
This workflow is designed to systematically investigate the cause of the unexpected cytotoxicity.
Caption: Workflow for diagnosing unexpected cytotoxicity.
Detailed Experimental Protocols
Protocol 2.1: Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures intracellular ROS levels. The cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2’,7’–dichlorofluorescein (DCF).
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your quinoxaline inhibitor at various concentrations (including a toxic concentration) for a relevant time period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ for 30-60 minutes).
-
Staining: Remove the treatment media and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2.2: Cell-Free Assay Interference Control (MTT Assay Example)
This protocol determines if your compound directly reacts with the assay reagents.
-
Reagent Preparation: Prepare the complete cell culture medium (including serum) that you use for your experiments. Prepare a solution of your quinoxaline inhibitor in this medium at the highest concentration used in your viability assay.
-
Incubation: In a 96-well plate, add the inhibitor-containing medium to several wells. Also include wells with medium only (blank) and medium with vehicle (DMSO control). Incubate the plate under the same conditions as your cell-based assay (37°C, 5% CO₂, for the same duration).
-
MTT Addition: Add MTT reagent to all wells according to the manufacturer's protocol.
-
Incubation & Solubilization: Incubate for 2-4 hours. Then, add the solubilization solution.
-
Measurement: Read the absorbance at ~570 nm. A significant increase in absorbance in the wells containing the inhibitor compared to the vehicle control indicates direct reduction of MTT and assay interference.[8]
Issue 2: Acquired Resistance or Complete Lack of Efficacy in Certain Cell Lines
You find that a quinoxaline inhibitor that is potent in one cell line has little to no effect in another, or you observe that cells develop resistance over time.
Potential Causes & Explanations
-
Target Expression and Pathway Dependency: The simplest reason for lack of efficacy is that the target protein is not expressed in the non-responsive cell line, or the cell line's survival is not dependent on the signaling pathway that your inhibitor targets.
-
Pre-existing Resistance Mechanisms: Some cell lines may have intrinsic resistance mechanisms, such as high expression of drug efflux pumps (e.g., P-glycoprotein) or mutations in the target protein that prevent inhibitor binding.[1]
-
Acquired Resistance: Under prolonged exposure, cells can acquire resistance through various mechanisms:[1]
-
Target Gene Amplification: An increase in the copy number of the target gene leads to overexpression of the target protein, requiring higher drug concentrations for inhibition.[1]
-
Upregulation of Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the inhibited target. For example, resistance to a kinase inhibitor targeting the MAPK/ERK pathway might involve the upregulation of the PI3K/Akt pathway.[7]
-
Mutations in the Drug Target: Mutations can arise in the drug-binding pocket of the target protein, reducing the inhibitor's binding affinity.
-
Troubleshooting Workflow & Experimental Protocols
Caption: Workflow for diagnosing drug resistance.
Detailed Experimental Protocols
Protocol 2.3: Western Blot for Target Expression and Phosphorylation Status
This protocol verifies the presence of the target protein and assesses whether the inhibitor is engaging with it in the cell by measuring the phosphorylation status of the target or its downstream effectors.
-
Cell Lysis: Seed and treat cells with the quinoxaline inhibitor for an optimized time (e.g., 1-24 hours). Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the total protein target overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
For Phosphorylation: Strip the membrane and re-probe with an antibody specific to the phosphorylated form of the target or a key downstream substrate (e.g., p-Akt, p-ERK).[7] A decrease in the phospho-signal relative to the total protein signal indicates successful target engagement.
-
Section 3: Data Summary & Key Parameters
The following table summarizes expected discrepancies and key parameters to monitor when working with quinoxaline inhibitors.
| Parameter | Biochemical Assay (Typical) | Cell-Based Assay (Typical) | Common Reasons for Discrepancy |
| IC50 / EC50 | nM to low µM | High nM to high µM | Cell permeability, drug efflux, ATP competition, metabolism.[1] |
| Mechanism | Direct Target Inhibition | Apoptosis, Cell Cycle Arrest, ROS Generation | Cellular context, off-target effects, metabolic activation.[7] |
| Variability | Low (<1.5-fold) | Can be high (>3-fold) | Cell health, seeding density, compound stability/solubility.[1] |
| Solubility | High (in DMSO) | Low (in aqueous media) | Physicochemical properties of the compound.[4] |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Resistance to Quinoxaline-Based Drugs in Cancer Cells. BenchChem.
- El-Damasy, D. A., et al. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Topics in Medicinal Chemistry, 22(17), 1426–1441.
- Bentham Science Publishers. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Topics in Medicinal Chemistry.
- An, H., et al. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Chemical Research in Toxicology, 37(4), 528–539.
- Wang, J., et al. (n.d.). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. PubMed.
- MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Abdel-Ghani, N. T., et al. (n.d.). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. PubMed.
- BenchChem. (2025). A Comparative Guide to the Mechanism of Action of Quinoxaline Derivatives Across Diverse Cell Lines. BenchChem.
- Katt, W. P., & Gonzalez-Ortega, O. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Wörle-Knirsch, J. M., et al. (n.d.). Particle-induced artifacts in the MTT and LDH viability assays. PMC.
- An, H., et al. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides.
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Technical Support Center: Investigating Off-Target Effects of Novel Quinoxaline-Based Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Welcome to the Technical Support Center. This guide is designed for researchers utilizing novel compounds, specifically focusing on molecules containing the quinoxaline-piperidine scaffold, such as 1-(Quinoxalin-2-yl)piperidin-4-amine. While this chemical series holds significant therapeutic promise, compounds with limited public data present a unique challenge: distinguishing on-target efficacy from unexpected, off-target effects.[1][2][3]
Publicly available, peer-reviewed data detailing specific off-target interactions for 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is limited. Therefore, this guide adopts a proactive, methodology-focused approach. It serves as a framework for how to anticipate, investigate, and validate potential off-target effects when you observe unexpected phenotypes in your experiments. The quinoxaline scaffold is a common feature in kinase inhibitors, a class of drugs known for a range of selectivities; thus, the principles outlined here are grounded in established kinase drug discovery workflows.[4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a cellular phenotype (e.g., unexpected toxicity, morphological changes, altered proliferation) that isn't explained by my compound's hypothesized on-target activity. How do I begin investigating potential off-target effects?
A1: Initial Investigation Workflow
When faced with an unexpected phenotype, a systematic approach is crucial to determine if you are observing a true on-target effect or an unintended off-target interaction. The primary goal is to gather evidence to either support or refute the hypothesis that the observed phenotype is due to off-target activity.
Caption: Initial workflow for troubleshooting unexpected cellular phenotypes.
Q2: My initial checks confirmed the compound is pure and the phenotype is dose-dependent. How can I predict potential off-targets without extensive screening?
A2: Leveraging In Silico & Literature-Based Approaches
Before committing to expensive and time-consuming wet-lab screening, computational methods can provide valuable, hypothesis-generating data.
-
Similarity-Based Prediction: The structure of 1-(Quinoxalin-2-yl)piperidin-4-amine contains a quinoxaline core, which is prevalent in kinase inhibitors.[7] Computational tools can compare your compound's structure to databases of compounds with known biological activities.
-
Tools: Publicly accessible servers like the Similarity Ensemble Approach (SEA) or commercial software can predict targets by matching structural fingerprints.
-
Causality: The principle is that structurally similar molecules often share similar targets. This is particularly true for ATP-competitive kinase inhibitors that bind to the highly conserved ATP-binding cleft.[4]
-
-
Literature & Patent Search: Investigate public databases (e.g., PubMed, Google Patents) for compounds with a similar quinoxaline-piperidine scaffold.[8][9] This can reveal known targets for related molecules, providing a list of candidate off-targets to investigate for your specific compound.
Q3: Computational analysis suggests several potential off-target kinases. What is the best practice for confirming these interactions in vitro?
A3: Broad Kinase Panel Screening
The most direct and unbiased method to identify unintended kinase targets is to screen the compound against a large panel of purified, recombinant kinases.[5][6]
-
Methodology: Commercial services (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot) offer panels that cover a significant portion of the human kinome (~400 kinases).[6] Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) to identify any potential interaction. Hits are then followed up with full dose-response curves to determine binding affinity (Kd) or inhibitory potency (IC50).
-
Data Interpretation: The results are usually presented as a percentage of control or percent inhibition. A strong "hit" is typically defined as >90% inhibition at the screening concentration.
Table 1: Example Data from a Hypothetical Kinase Panel Screen (Note: This is illustrative data and not actual results for the specified compound)
| Kinase Target | % Inhibition @ 10 µM | Follow-up IC50 (nM) | Interpretation |
| Hypothesized Target | 99% | 50 | Confirmed on-target activity |
| Off-Target Hit A | 95% | 250 | Potent off-target, potential cause of phenotype |
| Off-Target Hit B | 92% | 1,500 | Moderate off-target, less likely to be relevant at low doses |
| Non-Hit Kinase C | 15% | >10,000 | Not a significant interaction |
-
Trustworthiness: This unbiased approach provides a comprehensive view of a compound's selectivity profile and is a standard industry practice for characterizing kinase inhibitors.[4][10] It serves as a self-validating system by comparing the potency against the intended target with any off-targets.
Q4: My kinase screen identified a potent off-target. How do I prove this off-target is responsible for the unexpected phenotype I'm seeing in my cells?
A4: Orthogonal Cellular Validation
Identifying an in vitro interaction is not enough; you must demonstrate that engaging this off-target in a cellular context causes the observed phenotype. This requires orthogonal validation methods that do not rely on your compound.
Caption: Decision tree for validating a candidate off-target in cells.
Experimental Protocols:
-
Genetic Knockdown:
-
Objective: To see if reducing the expression level of the off-target kinase mimics the phenotype caused by your compound.
-
Protocol:
-
Transfect cells with a validated siRNA or sgRNA targeting the off-target kinase.
-
Culture for 48-72 hours to allow for protein knockdown.
-
Confirm knockdown by Western blot or qPCR.
-
Assess the cells for the unexpected phenotype (e.g., using a viability assay, microscopy).
-
Expected Result: If the off-target is responsible, its knockdown should reproduce the phenotype observed with your compound.
-
-
-
Pharmacological Phenocopy:
-
Objective: To see if a different, well-characterized inhibitor of the off-target kinase produces the same phenotype.
-
Protocol:
-
Select an inhibitor that is structurally distinct from your compound but is a known, potent, and selective inhibitor of the identified off-target.
-
Treat cells with this control inhibitor at a relevant concentration (e.g., 10x its IC50 for the off-target).
-
Assess the cells for the unexpected phenotype.
-
Expected Result: The control inhibitor should phenocopy (reproduce) the effects of your compound.
-
-
References
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health (NIH). [Link]
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Institutes of Health (NIH). [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health (NIH). [Link]
-
Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. [Link]
-
Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. National Institutes of Health (NIH). [Link]
-
Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents. PubMed. [Link]
-
1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-ol. MySkinRecipes. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. MDPI. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
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- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous NMR Spectra of Quinoxaline Derivatives
Welcome to the technical support center for the analysis of quinoxaline derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this important class of heterocyclic compounds. Here, we move beyond textbook examples to address the real-world ambiguities that can arise during structural elucidation, offering field-proven insights and systematic troubleshooting strategies.
Introduction: The Quinoxaline Scaffold - A Source of Spectral Complexity
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a common scaffold in pharmacologically active compounds. While seemingly straightforward, its electronic nature and susceptibility to substitution can lead to significant spectral complexities. Overlapping signals, ambiguous long-range correlations, and the influence of environmental factors can make definitive structural assignment a non-trivial task. This guide provides a structured approach to dissecting these challenges.
Diagram 1: Numbering of the Quinoxaline Core
This diagram illustrates the standard IUPAC numbering for the quinoxaline ring system, which will be used throughout this guide.
Caption: IUPAC numbering of the quinoxaline ring.
Section 1: Frequently Asked Questions (FAQs) - Common Spectral Ambiguities
This section addresses the most common questions and sources of confusion when interpreting the NMR spectra of quinoxaline derivatives.
Question 1: The protons on my substituted benzene ring are overlapping. How can I definitively assign them?
Answer:
Signal crowding in the aromatic region (typically δ 7.5-8.5 ppm) is a frequent issue, especially with complex substitution patterns. A simple 1D ¹H NMR is often insufficient. Here is a systematic approach to resolve these ambiguities:
Step 1: Analyze Coupling Patterns (J-couplings)
-
In the 1D ¹H spectrum, look for characteristic ortho (³JHH ≈ 7-9 Hz), meta (⁴JHH ≈ 2-3 Hz), and para (⁵JHH ≈ 0-1 Hz) couplings. This can help to establish the relative positions of protons on the same ring.
Step 2: Employ 2D COSY (Correlation Spectroscopy)
-
A COSY spectrum will reveal which protons are coupled to each other.[1] This is invaluable for tracing the connectivity within a spin system on the benzene portion of the molecule.
Step 3: Leverage Long-Range Couplings with HMBC (Heteronuclear Multiple Bond Correlation)
-
An HMBC experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[2][3][4] This is crucial for assigning protons based on their relationship to known substituent groups or the quaternary carbons of the quinoxaline core. For instance, the proton at C5 will show a ³JCH correlation to the bridgehead carbon C4a.
Step 4: Utilize NOESY (Nuclear Overhauser Effect Spectroscopy) for Through-Space Correlations
-
A NOESY experiment detects protons that are close in space, irrespective of their bonding.[5][6][7] This is particularly useful for distinguishing between isomers. For example, a substituent at C2 will cause a NOE to the proton at C8, whereas a substituent at C3 would not.
Workflow for Aromatic Proton Assignment:
Caption: Troubleshooting workflow for assigning aromatic protons.
Question 2: I have two potential isomers from my reaction. How can I use NMR to determine the correct structure?
Answer:
Distinguishing between constitutional isomers is a classic challenge where NMR, particularly 2D techniques, excels. The key is to identify unique correlations that are only possible in one of the isomeric forms.
Case Study: Alkylation at N1 vs. N4
Consider the mono-alkylation of a quinoxaline-2,3-dione. Determining the site of alkylation can be achieved through long-range proton-carbon correlations.[1]
| Technique | Observation for N1-Alkylation | Observation for N4-Alkylation |
| HMBC | The protons of the alkyl group will show a ³JCH correlation to C2 and C8a. | The protons of the alkyl group will show a ³JCH correlation to C3 and C4a. |
| NOESY | A NOE may be observed between the alkyl group protons and the proton at C8. | A NOE may be observed between the alkyl group protons and the proton at C5. |
Experimental Protocol: HMBC for Regiochemistry Determination
-
Sample Preparation: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL.
-
Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (d6 in Bruker pulse programs) to match an average ⁿJCH of 8-10 Hz.
-
Processing and Analysis: Process the 2D data and look for the key cross-peaks as outlined in the table above. The presence of a correlation between the alkyl protons and C2, for example, is strong evidence for N1 alkylation.
Question 3: My ¹H NMR spectrum changes depending on the solvent I use. Why is this happening and which data should I trust?
Answer:
Solvent effects in NMR are common and arise from differential solvation of the molecule, which alters the electronic environment of the nuclei.[8][9][10] For quinoxaline derivatives, this is particularly pronounced due to the presence of two nitrogen atoms that can engage in hydrogen bonding.
Common Solvent-Induced Shifts:
-
Protic vs. Aprotic Solvents: Protic solvents like methanol-d₄ or D₂O can form hydrogen bonds with the quinoxaline nitrogens, leading to significant downfield shifts of nearby protons (especially H2 and H3).
-
Aromatic Solvents: Benzene-d₆ can induce upfield shifts due to its magnetic anisotropy (the "ring current effect"). This can be used to resolve overlapping signals.
-
Polar Aprotic Solvents: Solvents like DMSO-d₆ can also influence chemical shifts through dipole-dipole interactions.[11]
Which data to trust?
All the data are "correct" for the given conditions. The key is to be consistent and to report the solvent used. For comparative purposes, it is best to use the same solvent for a series of related compounds. For resolving signal overlap, intentionally changing the solvent can be a powerful tool.
Section 2: Troubleshooting Guide - Advanced Problems
This section delves into more complex spectral interpretation issues that may require advanced NMR techniques or computational approaches.
Problem 1: I suspect tautomerism in my hydroxy- or amino-quinoxaline. How can I confirm this with NMR?
Answer:
Tautomerism, such as the keto-enol or imine-enamine equilibrium, can lead to the presence of multiple species in solution, resulting in a complex or seemingly "impure" NMR spectrum.[12][13]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If tautomers are in equilibrium, their relative populations may change with temperature, leading to changes in the relative integrals of the corresponding peaks.
-
Solvent Titration: The position of the tautomeric equilibrium can be highly solvent-dependent. Acquiring spectra in a range of solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, acetone-d₆, DMSO-d₆) can shift the equilibrium and help to identify the different tautomeric forms.
-
2D EXSY (Exchange Spectroscopy): This experiment is similar to NOESY but can detect chemical exchange between sites. Cross-peaks in an EXSY spectrum between the signals of the two tautomeric forms provide direct evidence of their interconversion.
-
¹⁵N NMR: If isotopically enriched material is available, ¹⁵N NMR can be very informative. The chemical shift of nitrogen is highly sensitive to its hybridization state (e.g., sp² in an imine vs. sp³ in an enamine). Two-dimensional ¹H-¹⁵N HMBC experiments can also be used to correlate protons to the nitrogen atoms of the different tautomers.[14]
Problem 2: My experimental data doesn't perfectly match the predicted structure. How can I use computational chemistry to resolve ambiguities?
Answer:
When experimental data is ambiguous, computational chemistry can be a powerful ally. The GIAO (Gauge-Including Atomic Orbital) method, typically used with Density Functional Theory (DFT), can predict NMR chemical shifts with reasonable accuracy.[14][15]
Workflow for Computational NMR Prediction:
Caption: Workflow for using computational methods to aid in structure elucidation.
Key Considerations:
-
Accuracy: While not perfect, the correlation between calculated and experimental shifts should show a clear trend. A good match typically has an R² value > 0.98.
-
Conformational Searching: For flexible molecules, it is essential to perform a conformational search and calculate the Boltzmann-averaged chemical shifts.
-
Solvent Effects: Implicit solvent models (like PCM) should be used in the calculations to better mimic the experimental conditions.
Section 3: Reference Data
The following table provides typical ¹H and ¹³C chemical shift ranges for the unsubstituted quinoxaline core in CDCl₃. Note that these values can be significantly influenced by substituents.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical ¹JCH (Hz) |
| C2/C3 | ~8.8 | ~145 | ~182 |
| C5/C8 | ~8.1 | ~129 | ~163 |
| C6/C7 | ~7.7 | ~130 | ~159 |
| C4a/C8a | - | ~142 | - |
Data compiled from various sources, including McNab, H. (1982).[16]
References
-
McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]
-
Tjiou, E. M., Lhoussaine, E. G., Virieux, D., & Fruchier, A. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 43(7), 557-562. [Link]
-
Bouattour, R., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Spectroscopy Letters, 40(5), 735-746. [Link]
-
Rishi, H., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 64, 378-382. [Link]
-
Zhang, Y., et al. (2016). Design and Synthesis of Extended Quinoxaline Derivatives and Their Charge Transport Properties. RSC Advances, 6, 81431-81437. [Link]
-
da Silva Júnior, E. N., et al. (2012). Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus: Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[f]quinoxalin-6-ol and Density Functional Theory Calculations. Journal of the Brazilian Chemical Society, 23(8), 1481-1491. [Link]
-
Latypov, S. K., et al. (2005). Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(9), 733-741. [Link]
-
Leger, M. E., et al. (2022). T1-T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives. ChemRxiv. [Link]
-
More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports, 1, 408. [Link]
-
More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. [Link]
-
Numa, M. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Nanalysis. [Link]
-
Ghorab, M. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924. [Link]
-
Kumar, G. S., et al. (2021). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. ACS Omega, 6(15), 10243-10257. [Link]
-
Bouattour, R., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. ResearchGate. [Link]
-
Ishida, M., et al. (2017). Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes. Molecules, 22(7), 1148. [Link]
-
van der Wal, G. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. DiVA portal. [Link]
-
Ghorab, M. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. ResearchGate. [Link]
-
Leger, M., et al. (2022). T1 T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives. ChemRxiv. [Link]
-
LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
- Constantino, M. G., & da Silva, G. V. J. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures.
-
LibreTexts. (2022). 3.17.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
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Al-Hussain, S. A., et al. (2022). Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1, DFT and TD-DFT Study. ResearchGate. [Link]
-
Dias, N., et al. (2001). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2, (9), 1649-1654. [Link]
-
Ismael, S., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nigeria Nsukka. [Link]
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Unknown. (n.d.). Advanced NMR Spectroscopy. ETH Zurich. [Link]
-
Sailasuta, A., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 94(47), 16308-16318. [Link]
-
Chemistry Academy. (2022, April 15). NOE | 2D - NMR - COSY | CIDNP techniques | Organic Spectroscopy | Topics on Demand | M.Sc. Chemistry [Video]. YouTube. [Link]
-
Li, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Chemistry, 78(12), 1649-1656. [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
Keeler, J. (n.d.). NMR Experiments for Structure Determination. University of Cambridge. [Link]
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Technical Support Center: Purification Challenges for Piperidine-Containing Compounds
Welcome to the technical support center for navigating the unique purification challenges presented by piperidine-containing compounds. As a foundational structural motif in a vast array of pharmaceuticals and specialty materials, the efficient isolation of high-purity piperidine derivatives is a critical step in research and development.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.
The basicity of the piperidine nitrogen atom is the primary origin of many purification difficulties, leading to strong interactions with stationary phases, poor peak shapes, and potential on-column degradation. This center will equip you with the knowledge to anticipate these challenges and implement robust purification strategies.
Part 1: Troubleshooting Guide - Common Chromatographic Issues
This section addresses the most frequent problems encountered during the chromatographic purification of piperidine-containing compounds.
Q1: I'm observing significant peak tailing in my HPLC/Flash Chromatography. What's causing this and how can I fix it?
Answer:
Peak tailing is the most common issue when purifying basic compounds like piperidines.[2][3] The root cause is almost always an undesirable secondary interaction between the basic piperidine nitrogen and acidic silanol groups present on the surface of standard silica gel stationary phases.[2][3][4] This strong interaction delays the elution of a portion of the analyte, resulting in an asymmetrical, tailing peak shape which compromises resolution and quantification.[4][5]
Causality-Driven Solutions:
The core principle behind resolving peak tailing is to minimize the interaction between the basic analyte and the acidic stationary phase. This can be achieved through several complementary strategies:
-
Mobile Phase Modification (The Competing Base Strategy): By adding a small amount of a volatile basic modifier to your mobile phase, you can effectively "mask" the active silanol sites on the silica. This competing base will preferentially interact with the silanols, preventing the piperidine compound from binding strongly.[2][6][7]
-
Stationary Phase Selection:
-
Base-Deactivated Columns: Utilize columns specifically designed for the analysis of basic compounds. These are often labeled as "base-deactivated" and have undergone advanced end-capping to minimize accessible silanol groups.[2][7]
-
Alternative Stationary Phases: For flash chromatography, consider less acidic stationary phases like alumina (neutral or basic) or bonded phases such as amine-functionalized silica.[6][7]
-
-
pH Control (for Reversed-Phase HPLC): Operating at a low mobile phase pH (e.g., 2.5-4) protonates the piperidine nitrogen. While this doesn't eliminate the charge, it suppresses the ionization of the acidic silanol groups, thereby reducing the strength of the unwanted ionic interaction.[7]
Troubleshooting Workflow for Peak Tailing:
Caption: Decision tree for troubleshooting peak tailing.
Q2: My piperidine compound appears to be degrading on the silica gel column. How can I prevent this?
Answer:
The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, particularly those with acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group, which is common in piperidine synthesis.[11] Cleavage of the Boc group is a primary stability concern.[11]
Preventative Measures:
-
Silica Gel Deactivation: Before loading your sample, neutralize the acidic sites on the silica. This can be done by pre-flushing the packed column with your initial mobile phase containing 1-3% triethylamine.[7][8] After this deactivation step, flush with the mobile phase without the additive to remove excess base before loading your compound.[7]
-
Alternative Stationary Phases: Switch to a less harsh stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.
-
Reversed-Phase Chromatography: If the compound's polarity allows, reversed-phase flash chromatography or HPLC is often a gentler alternative that avoids the acidity of silica gel.[6]
-
Temperature Control: For particularly sensitive compounds, purification at reduced temperatures can slow down degradation kinetics.[12]
Experimental Protocol: Silica Gel Deactivation for Flash Chromatography
-
Column Packing: Dry pack your column with the appropriate amount of standard silica gel.
-
Solvent Preparation: Prepare two solvent reservoirs:
-
Solvent A (Deactivating): Your initial elution solvent (e.g., 10% EtOAc/Hexane) + 2% Triethylamine.
-
Solvent B (Initial Eluent): Your initial elution solvent (e.g., 10% EtOAc/Hexane).
-
-
Deactivation Flush: Flush the column with 2-3 column volumes of Solvent A.
-
Equilibration: Flush the column with 2-3 column volumes of Solvent B to remove excess, non-adsorbed triethylamine.
-
Sample Loading: Proceed with your standard sample loading technique (wet or dry loading).
-
Elution: Run your gradient as planned using eluents without the added base.
Q3: I'm trying to separate diastereomers or enantiomers of a piperidine derivative, but the resolution is poor.
Answer:
Separating stereoisomers of piperidine compounds presents a dual challenge: the small structural differences between the isomers and the chromatographic issues inherent to basic compounds.[2]
Strategies for Chiral and Diastereomeric Separations:
-
Chiral Chromatography (HPLC/SFC): This is the most prevalent and effective method.[2][13]
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a broad range of compounds, including basic analytes like piperidines.[13]
-
Mobile Phase Additives are Crucial: As with achiral chromatography, basic additives are essential to achieving good peak shape and, consequently, good resolution.[2] For Supercritical Fluid Chromatography (SFC), 0.1-0.5% DEA is commonly used. For HPLC, 0.1% DEA or TEA is a standard starting point.[2]
-
Technique Comparison: Supercritical Fluid Chromatography (SFC) often provides faster and more efficient separations for chiral compounds compared to HPLC.[13]
-
-
Diastereoselective Crystallization: For diastereomers, crystallization can be a powerful and scalable purification technique. This involves reacting the diastereomeric mixture with a chiral resolving agent to form salts that have different solubilities, allowing one to be selectively crystallized.
-
Kinetic Resolution: This synthetic strategy involves using a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted enantiomer from the derivatized one.[14][15]
Table 1: Starting Conditions for Chiral Separation of Piperidines
| Parameter | HPLC | SFC |
| Column | Polysaccharide-based CSP | Polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol or Ethanol | CO₂ / Methanol or Ethanol |
| Basic Additive | 0.1% Diethylamine (DEA) | 0.1-0.5% Diethylamine (DEA) |
| Flow Rate | Analytical: 1 mL/min | Analytical: 3-5 mL/min |
| Temperature | 25-40 °C | 40 °C |
Part 2: Frequently Asked Questions (FAQs)
Q4: What is "mixed-mode" chromatography, and can it help with my piperidine purification?
Answer:
Mixed-mode or multimodal chromatography is an advanced technique that utilizes a stationary phase designed to exhibit more than one type of interaction with the analyte.[16][17][18] Most commonly, these resins combine ion-exchange and hydrophobic interaction characteristics.[17][19][20]
This is particularly advantageous for piperidine compounds. A mixed-mode cation exchange resin can engage in both hydrophobic interactions with the piperidine's carbon scaffold and ionic interactions with the protonated nitrogen. This dual-interaction mechanism provides a unique selectivity that can resolve impurities that are difficult to separate using traditional single-mode chromatography.[18][19] It can be a powerful tool for challenging purification steps, such as aggregate removal or separating highly similar analogues.[19]
Q5: My N-Boc protected piperidine is showing two peaks on HPLC, but I'm sure it's pure. What could be happening?
Answer:
This is a classic phenomenon observed with N-Boc protected amines. The two peaks are likely due to the presence of rotamers (rotational isomers) arising from restricted rotation around the N-C(O) bond of the carbamate. This rotation is often slow on the HPLC timescale at room temperature, resulting in the separation of the two conformers.
Troubleshooting Steps:
-
Variable Temperature HPLC: Gently heating the column (e.g., to 40-60 °C) can often increase the rate of interconversion between the rotamers, causing the two peaks to coalesce into a single, sharp peak. This is a strong indicator that you are observing rotamers.
-
Confirm with NMR: Variable temperature NMR spectroscopy can also confirm the presence of rotamers.
-
Accept and Integrate: If the resolution is baseline and the identity is confirmed, it is often acceptable to quantify the compound by summing the area of both peaks.
Q6: I am purifying a simple, non-UV active piperidine. How can I monitor the purification process?
Answer:
For compounds lacking a UV chromophore, you need an alternative detection method.[21]
-
Staining on TLC: For flash chromatography, after running your TLC plate, you can visualize the spots using a stain. A potassium permanganate (KMnO₄) stain is very effective for piperidines as it reacts with the amine functionality.
-
Derivatization: For HPLC analysis, a pre-column derivatization step can be employed to attach a UV-active tag to the piperidine nitrogen.[21] A common and effective reagent for this is 4-toluenesulfonyl chloride (tosyl chloride), which forms a highly UV-active derivative.[21][22]
-
Alternative HPLC Detectors: If available, detectors that do not rely on a chromophore can be used, such as:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Mass Spectrometry (LC-MS)
-
Workflow for Non-UV Active Piperidine Analysis:
Caption: Method selection for non-UV active piperidines.
References
- BenchChem. (2025).
- King Group. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
- BenchChem. (2025).
- Aboul-Enein, H. Y., & Ali, I. (2001).
- Al-Rifai, A., & Al-Hunaiti, A. (2024).
- Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry.
- BenchChem. (2025).
- Wikipedia. (2023).
- Tosoh Bioscience. (n.d.).
- Waters Corporation. (n.d.).
- Sartorius. (n.d.).
- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
- Bio-Rad. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Cytiva. (2024). Fundamentals of mixed mode (multimodal)
- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- K., Dwight. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- BenchChem. (n.d.). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
- Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- ALWSCI. (2025).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 17. Introduction to Multimodal or Mixed-Mode Chromatography | Bio-Rad [bio-rad.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 20. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine
Welcome to the technical support center for the synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine. This guide is intended for researchers, scientists, and drug development professionals who are looking to troubleshoot and scale up this important synthesis. The following information is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(Quinoxalin-2-yl)piperidin-4-amine?
The most prevalent and direct method for synthesizing 1-(Quinoxalin-2-yl)piperidin-4-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloroquinoxaline with piperidin-4-amine.[1] The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the quinoxaline ring and displacing the chloride leaving group.
Q2: Why is temperature control critical during the reaction?
Temperature control is paramount for several reasons. Firstly, excessively high temperatures can lead to the formation of undesired side products through competing reaction pathways or degradation of the starting materials and the product itself.[2] Secondly, the reaction is often exothermic, and poor temperature management on a larger scale can lead to a runaway reaction, posing a significant safety hazard. Careful, controlled heating is necessary to drive the reaction to completion at a reasonable rate without compromising yield and purity.
Q3: What are the typical impurities I might encounter, and how can they be minimized?
Common impurities can include unreacted starting materials (2-chloroquinoxaline and piperidin-4-amine), and potential side products from reactions with residual water or other nucleophiles. To minimize these, ensure the use of high-purity, dry reagents and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions with atmospheric moisture and oxygen.
Q4: Are there any greener or more sustainable synthetic approaches being explored for quinoxaline derivatives?
Yes, the field of green chemistry is actively exploring more environmentally friendly methods for quinoxaline synthesis.[3][4] These include the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and conducting reactions in aqueous media to reduce the reliance on volatile organic solvents.[5] While direct application to this specific molecule may require further research, these broader trends in quinoxaline synthesis are promising for future sustainable scale-up.
II. Troubleshooting Guide: From Bench to Scale-Up
This section provides a detailed breakdown of potential problems, their probable causes, and actionable solutions for the synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine.
Problem 1: Low Reaction Yield
Symptoms:
-
After workup and purification, the isolated product mass is significantly lower than the theoretical maximum.
-
TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting materials.
Causality and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or suboptimal stoichiometry. | 1. Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and continue until the starting materials are consumed. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation. 3. Adjust Stoichiometry: A slight excess of the more volatile or less stable reactant (often the amine) can sometimes drive the reaction to completion. Experiment with a 1.1 to 1.2 molar equivalent of piperidin-4-amine. |
| Poor Reagent Quality | Impurities in the 2-chloroquinoxaline or piperidin-4-amine can inhibit the reaction or lead to side products. | 1. Verify Purity: Analyze the starting materials by NMR, GC-MS, or other appropriate analytical techniques to confirm their purity. 2. Purify Reagents: If necessary, purify the starting materials before use. 2-chloroquinoxaline can be recrystallized, and piperidin-4-amine can be distilled. |
| Suboptimal Solvent Choice | The solvent plays a crucial role in solvating the reactants and facilitating the reaction. An inappropriate solvent can hinder the reaction rate. | 1. Solvent Screening: While DMF and DMSO are commonly used[1], consider screening other polar aprotic solvents like NMP or DMAc. The choice of solvent can influence the rate of SNAr reactions. |
| Product Degradation | The desired product may be unstable under the reaction conditions, especially at elevated temperatures or for prolonged reaction times.[2] | 1. Temperature and Time Study: Perform small-scale experiments at different temperatures and for varying durations to identify conditions that maximize product formation while minimizing degradation. |
Problem 2: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
-
The final product has a persistent color that is difficult to remove.
Causality and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Formation of Closely Related Impurities | Side reactions can produce impurities with similar polarity to the desired product, making chromatographic separation challenging. | 1. Optimize Reaction Conditions: Revisit the reaction conditions to minimize the formation of these impurities in the first place. 2. Alternative Purification: Explore alternative purification techniques such as preparative HPLC or crystallization from a different solvent system. A solvent/anti-solvent crystallization approach can be effective. 3. Salt Formation: Convert the free amine product to a salt (e.g., hydrochloride[6]) which often has better crystallization properties. The dihydrochloride salt is a known form of this compound.[6] |
| Residual Solvent | High-boiling point solvents like DMF or DMSO can be difficult to remove completely and can interfere with crystallization. | 1. Aqueous Workup: Perform an aqueous workup to wash away water-soluble solvents like DMF and DMSO. 2. Azeotropic Removal: For residual non-polar solvents, azeotropic distillation with a lower-boiling point solvent can be effective. 3. High-Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (if the product is thermally stable) to remove trace amounts of solvent. |
| Colored Impurities | Highly colored impurities, even in small amounts, can be difficult to remove. | 1. Charcoal Treatment: Treatment of a solution of the crude product with activated charcoal can sometimes adsorb colored impurities. 2. Recrystallization: Multiple recrystallizations from an appropriate solvent system can often lead to a purer, colorless product. |
Problem 3: Scalability Issues
Symptoms:
-
A reaction that works well on a 1-gram scale fails or gives poor results on a 100-gram scale.
-
Exotherms are observed that were not apparent on a smaller scale.
-
Mixing becomes inefficient as the reaction volume increases.
Causality and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Heat Transfer | The surface-area-to-volume ratio decreases as the scale increases, making it more difficult to control the internal temperature of the reactor. | 1. Controlled Addition: Add one of the reactants portion-wise or via a dropping funnel to control the rate of the reaction and the resulting exotherm. 2. Efficient Cooling: Use a reactor with a cooling jacket and ensure adequate coolant flow. 3. Dilution: Running the reaction at a slightly lower concentration can help to dissipate heat more effectively. |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in side product formation and incomplete reactions. | 1. Mechanical Stirring: Use an overhead mechanical stirrer with an appropriately sized impeller for the reactor. 2. Baffles: In larger reactors, baffles can improve mixing efficiency by disrupting vortex formation. |
| Workup and Isolation Challenges | Procedures that are simple on a small scale, like extractions and filtrations, can become cumbersome and inefficient at a larger scale. | 1. Optimize Workup: Develop a workup procedure that minimizes the number of steps and the volume of solvents used. 2. Appropriate Equipment: Utilize equipment designed for larger scale operations, such as larger separatory funnels, filter funnels, and rotary evaporators. For very large scales, consider process-scale equipment. |
III. Experimental Workflow and Diagrams
General Synthetic Protocol
A detailed, step-by-step methodology for a laboratory-scale synthesis is provided below.
Materials:
-
2-Chloroquinoxaline
-
Piperidin-4-amine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chloroquinoxaline (1.0 eq), piperidin-4-amine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to 2-chloroquinoxaline.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in dichloromethane if necessary) to yield 1-(Quinoxalin-2-yl)piperidin-4-amine.
Visualizing the Reaction Pathway
Troubleshooting Logic Flow
IV. References
-
Ali, M. A., & Siddiqui, S. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(21), 6475. [Link]
-
Sharma, P., & Kumar, A. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 43(1), 58-76. [Link]
-
Saha, A., & Ranu, B. C. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. Organic & Biomolecular Chemistry, 18(48), 9735-9754. [Link]
-
Various classical routes for the synthesis of quinoxalines derivatives. (2022). ResearchGate. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013). National Institutes of Health. [Link]
-
Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.). ResearchGate. [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (2006). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Reaction of 2-chloroquinoxaline with piperidine. (2014). ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2014). National Institutes of Health. [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI. [Link]
-
Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mtieat.org [mtieat.org]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride (EVT-1720413) | 1443980-34-4 [evitachem.com]
Technical Support Center: Managing Quinoxaline Compound Toxicity in Cell Culture
Welcome to the technical support center for researchers utilizing quinoxaline-based compounds. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to effectively manage the inherent toxicity of quinoxaline derivatives in your cell culture experiments. Our goal is to help you achieve reproducible and meaningful results by understanding and mitigating off-target cytotoxic effects.
Introduction: The Duality of Quinoxaline Cytotoxicity
Quinoxaline scaffolds are a cornerstone in medicinal chemistry, valued for their wide-ranging biological activities.[1][2][3][4] However, the very properties that make them potent anticancer agents—such as inducing apoptosis and generating reactive oxygen species (ROS)—can present significant challenges in other experimental contexts.[5][6][7] This guide will equip you with the expertise to navigate these challenges.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here we address the most common initial hurdles faced during the application of quinoxaline compounds in cell culture.
Q1: My cells are dying at much lower concentrations than expected. What is the primary cause?
A1: Unanticipated hyper-sensitivity to a quinoxaline compound is a frequent issue. The primary culprits are often an overproduction of Reactive Oxygen Species (ROS) and the initiation of the apoptotic cascade.[5][6][7] Quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, are known to generate ROS, leading to oxidative stress and subsequent cellular damage.[7][8][9][10] This oxidative stress can, in turn, trigger the intrinsic apoptotic pathway.[5]
-
Expert Insight: The level of intrinsic oxidative stress and the robustness of antioxidant defenses can vary significantly between cell lines. Cells with lower endogenous antioxidant capacity will likely be more susceptible.
Q2: I'm observing precipitate in my culture medium after adding the quinoxaline compound. How can I resolve this?
A2: Solubility is a known challenge for many heterocyclic compounds, including quinoxalines.[11][12] Precipitation indicates that the compound is not fully dissolved at the working concentration in your culture medium.
-
Immediate Action:
-
Vehicle Concentration: Ensure the final concentration of your solvent (typically DMSO) is at a non-toxic level, generally below 0.5%.[13]
-
Preparation: Always prepare fresh dilutions for each experiment from a high-concentration stock.[14]
-
Pre-warming: Gently pre-warm your culture medium to 37°C before adding the compound stock solution. Add the compound drop-wise while gently swirling the medium to facilitate dissolution.
-
Solubility Check: Before treating your cells, prepare the final concentration in media and inspect it under a microscope for any visible precipitate after a brief incubation at 37°C.[15]
-
Q3: My IC50 values are inconsistent across experiments. What could be the cause?
A3: Inconsistent IC50 values are often traced back to subtle variations in experimental conditions.
-
Troubleshooting Checklist:
-
Cell Seeding Density: Ensure you are using a consistent cell number/density for each experiment. Proliferating cells at different confluencies can exhibit varied sensitivities.
-
Compound Stability: Some quinoxaline derivatives may be unstable in aqueous media over extended periods.[15] Consider the duration of your assay and whether a fresh addition of the compound is needed.
-
Passage Number: Use cells within a consistent and low passage number range, as sensitivity to drugs can change as cells are cultured for extended periods.
-
Reagent Variability: Use the same batch of media, serum, and other reagents whenever possible to minimize variability.
-
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into managing specific toxicity-related issues with structured, cause-and-solution guides.
Guide 1: Mitigating Oxidative Stress-Induced Cytotoxicity
Issue: You've confirmed that your quinoxaline compound is inducing high levels of ROS, leading to non-specific cell death that masks the intended biological effect.
Causality: Many quinoxaline 1,4-dioxides are bioreductive compounds that can generate superoxide radicals and other ROS, overwhelming the cell's natural antioxidant defenses and causing damage to DNA, proteins, and lipids.[7][8]
Troubleshooting Workflow:
Caption: Workflow for diagnosing and managing ROS-mediated toxicity.
Mitigation Strategies:
-
Antioxidant Co-treatment:
-
Rationale: Supplementing the culture medium with an antioxidant can neutralize excess ROS and protect the cells. N-acetylcysteine (NAC) is a common and effective choice as it replenishes intracellular glutathione stores.
-
Protocol: Perform a dose-response experiment with your quinoxaline compound in the presence and absence of a predetermined, non-toxic concentration of NAC (e.g., 1-5 mM). A rightward shift in the IC50 curve in the presence of NAC indicates that toxicity is at least partially ROS-mediated.
-
-
Dose and Time Optimization:
-
Rationale: Reducing the concentration of the quinoxaline compound or shortening the exposure time can lower the cumulative oxidative burden on the cells.
-
Protocol: Conduct a time-course experiment at a fixed concentration to identify the earliest time point at which your desired biological effect is observable, before significant cytotoxicity occurs.
-
Guide 2: Differentiating and Managing Apoptotic Pathways
Issue: Your cell viability is low, and you need to determine if it is due to programmed cell death (apoptosis) and how to manage it.
Causality: Quinoxaline derivatives are well-documented inducers of apoptosis.[1][5][16][17][18] They can trigger apoptosis through various mechanisms, including the inhibition of topoisomerase II, disruption of microtubule polymerization, or through the mitochondrial pathway via upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[5][18][19][20]
Experimental Protocol: Apoptosis Detection with Annexin V/PI Staining
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[6]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with your quinoxaline compound at various concentrations for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure you capture the entire cell population. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
Data Interpretation Table:
| Quadrant | Annexin V | PI | Cell Population |
| Lower-Left | Negative | Negative | Viable Cells |
| Lower-Right | Positive | Negative | Early Apoptotic Cells |
| Upper-Right | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper-Left | Negative | Positive | Necrotic Cells |
Management Strategies:
-
Pan-Caspase Inhibition: To confirm that the observed cell death is caspase-dependent apoptosis, perform a rescue experiment by co-treating cells with a pan-caspase inhibitor like Z-VAD-FMK. An increase in cell viability in the presence of the inhibitor confirms the apoptotic mechanism.
-
Targeted Pathway Analysis: If you suspect a specific pathway (e.g., PI3K/Akt), use Western blotting to probe for key phosphorylated proteins in the cascade to understand the upstream mechanism of apoptosis induction.[6]
Section 3: The Role of Chemical Structure in Toxicity
The cytotoxicity of quinoxaline derivatives is highly dependent on their chemical structure.[2][3] Substituents on the quinoxaline ring can dramatically alter the compound's biological activity and toxicity profile.
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., halogens like Cl, F or nitro groups) at the 6 or 7 positions of the quinoxaline ring often enhances cytotoxic activity.[3][8]
-
1,4-di-N-oxide Moiety: The N-oxide groups are crucial for the bioreductive activation and subsequent ROS generation of many quinoxaline compounds.[8] Loss of these groups can reduce toxicity.
-
Side Chains: The nature of the side chains can influence solubility, cell permeability, and target engagement, all of which impact the overall toxicity.
Caption: Key structural features of quinoxalines influencing cytotoxicity.
Practical Application: If you are experiencing unmanageable toxicity, consider sourcing or synthesizing analogs with modified substituents. For instance, replacing a potent electron-withdrawing group with an electron-donating group might reduce off-target cytotoxicity.[3]
Section 4: Proactive Experimental Design
A well-designed experiment can prevent many common toxicity-related issues.
Key Recommendations:
-
Preliminary Dose-Response: Always perform a broad dose-response curve (e.g., from nanomolar to high micromolar ranges) to accurately determine the IC50 and identify the therapeutic window for your specific cell line.[14]
-
Use of Control Cell Lines: When possible, include a non-target or "normal" cell line in your experiments to assess the selectivity of your compound.[16][20] A large difference in IC50 between your target cancer cell line and a normal cell line indicates good selectivity.
-
Kinetic Analysis: Remember that IC50 values can be time-dependent. An IC50 determined at 24 hours may be significantly different from one at 72 hours. Choose an endpoint that is relevant to your biological question.
This guide provides a framework for understanding and managing the toxicity of quinoxaline compounds. By combining a mechanistic understanding with systematic troubleshooting, you can enhance the quality and reproducibility of your research.
References
-
Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Chem Biol Drug Des.[Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.[Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology.[Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics.[Link]
-
Synthetic pathways toward quinoxaline derivatives. ResearchGate.[Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. PubMed.[Link]
-
The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. Journal of Environmental Science and Health, Part C.[Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate.[Link]
-
Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Derivatives. Repository.[Link]
-
Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Derivatives. R Discovery.[Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.[Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.[Link]
-
Chemical structures of representative quinoxaline antitumor agents. ResearchGate.[Link]
-
Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Derivatives. PubMed.[Link]
-
Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. PubMed.[Link]
-
Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. PubMed.[Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC.[Link]
-
In-vitro Cytotoxicity Assay of Quinoxalines. ResearchGate.[Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online.[Link]
-
Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. MDPI.[Link]
-
Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. Methods and Findings in Experimental and Clinical Pharmacology.[Link]
-
General synthesis procedure of novel antiproliferative quinoxaline derivatives. ResearchGate.[Link]
-
Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. PubMed.[Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[Link]
-
In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLOS ONE.[Link]
-
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Validation & Comparative
A Comparative Guide to Kinase Inhibitors: The Quinoxaline-Piperidine Scaffold in Context
In the landscape of kinase inhibitor discovery, the quinoxaline core stands as a privileged scaffold, a recurring motif in a multitude of potent and selective agents. This guide delves into a comparative analysis of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride , a representative of the quinoxaline-piperidine class, against established multi-kinase inhibitors. While specific public data on the direct kinase targets of this compound is limited, its structural elements suggest potential interactions with ATP-binding sites of various kinases. This compound is frequently explored in medicinal chemistry as a foundational structure for developing more complex molecules with potential pharmacological effects, particularly in oncology.[1]
For the purpose of this guide, we will benchmark this quinoxaline-piperidine scaffold against three clinically significant tyrosine kinase inhibitors: Imatinib , a first-generation Abl inhibitor, and Dasatinib and Saracatinib (AZD0530) , second-generation inhibitors targeting Src and Abl kinases, among others. This comparison will illuminate the broader context of kinase inhibition, from the nuances of chemical structure to the practicalities of experimental validation.
Comparative Analysis of Kinase Inhibitor Profiles
| Inhibitor | Core Scaffold | Primary Kinase Targets | IC50 Values | Mode of Inhibition |
| This compound | Quinoxaline-Piperidine | Not publicly specified; subject of investigation in cancer research.[1] | Not publicly available | ATP-competitive (putative) |
| Imatinib (Gleevec®) | 2-Phenylaminopyrimidine | BCR-Abl, c-KIT, PDGF-R[2][3] | BCR-Abl: ~250-500 nM | ATP-competitive (binds to the inactive conformation)[4] |
| Dasatinib (Sprycel®) | Aminothiazole | Src, Abl, c-KIT, PDGFRβ, Ephrin receptors[5][6] | BCR-Abl: <1 nM; Src: 0.55 nM; c-KIT: 13 nM | ATP-competitive (binds to both active and inactive conformations)[5] |
| Saracatinib (AZD0530) | Anilinoquinazoline | Src, Abl[7] | v-Src: 5 nM; v-Abl: 30 nM[7] | ATP-competitive |
Signaling Pathways in Focus: The Src/Abl Axis
Dasatinib and Saracatinib exert their effects by potently inhibiting Src and Abl kinases, crucial nodes in signaling pathways that govern cell proliferation, survival, and migration. Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates the central role of Src and Abl in cellular signaling.
Experimental Validation: Methodologies for Kinase Inhibition Assays
The characterization of kinase inhibitors relies on robust and reproducible experimental data. Below are detailed protocols for common in vitro kinase assays, each with its own set of advantages and considerations.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a highly sensitive and robust method for high-throughput screening.[8][9] It relies on the principle of Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) molecule.
Principle: A biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are then added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the Europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.
Step-by-Step Protocol:
-
Compound Plating: Dispense 0.5 µL of the test compound (e.g., this compound) at various concentrations into a 384-well low-volume plate. Include appropriate controls (DMSO for no inhibition, and a known inhibitor like Staurosporine for maximal inhibition).
-
Enzyme Addition: Add 5.5 µL of the kinase solution (e.g., Src or Abl) diluted in enzymatic buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 2 µL of the biotinylated peptide substrate and 2 µL of ATP solution to initiate the kinase reaction.
-
Kinase Reaction: Incubate for 10-30 minutes at room temperature.
-
Detection: Add 10 µL of the HTRF detection reagent mix (containing Europium anti-phospho-antibody and SA-XL665 in detection buffer with EDTA to stop the reaction).
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor). The HTRF ratio (665nm/620nm * 10,000) is proportional to the extent of substrate phosphorylation.[8]
Radiometric Assay ([γ-³²P]-ATP)
This is the "gold standard" for quantifying kinase activity, providing a direct measure of phosphate incorporation.[10]
Principle: The kinase transfers a radiolabeled phosphate group from [γ-³²P]-ATP to a substrate (protein or peptide). The phosphorylated substrate is then separated from the unincorporated [γ-³²P]-ATP, and the radioactivity of the substrate is quantified.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing kinase buffer, the substrate, the test inhibitor at various concentrations, and the kinase.
-
Reaction Initiation: Start the reaction by adding [γ-³²P]-ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[11]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or Laemmli sample buffer).[11]
-
Separation: Spot a portion of the reaction mixture onto a phosphocellulose paper filter. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Measure the radioactivity remaining on the filters using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
Causality in Experimental Choices:
-
Choice of Substrate: A specific and efficient substrate for the kinase of interest is crucial for a good signal-to-background ratio.
-
ATP Concentration: The ATP concentration is typically kept at or near the Km value for the kinase to ensure sensitivity to competitive inhibitors.
-
Linear Range: It is essential to determine the linear range of the assay with respect to time and enzyme concentration to ensure that the measurements accurately reflect the initial reaction velocity.
Cell-Based Kinase Activity Assay
Cell-based assays provide a more physiologically relevant context by measuring kinase activity within intact cells.[12]
Principle: Cells are treated with the inhibitor, and then the phosphorylation status of a specific downstream substrate of the target kinase is measured, typically by Western blotting or ELISA.
Step-by-Step Protocol (Western Blotting):
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the kinase inhibitor at various concentrations for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe it with a primary antibody specific for the phosphorylated form of the substrate of interest (e.g., phospho-CrkL for Abl). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH).
-
Densitometry: Quantify the band intensities to determine the relative levels of substrate phosphorylation.
Concluding Remarks
The quinoxaline-piperidine scaffold, represented here by this compound, holds promise as a foundation for the development of novel kinase inhibitors. Its comparison with established drugs like Imatinib, Dasatinib, and Saracatinib highlights the evolution of kinase inhibitor design, moving towards greater potency and, in some cases, tailored multi-target profiles. The choice of an appropriate inhibitor and the validation of its activity through rigorous experimental methodologies, such as HTRF, radiometric, and cell-based assays, are critical steps in the drug discovery pipeline. As our understanding of kinase signaling networks deepens, the exploration of diverse chemical scaffolds like the quinoxaline-piperidine core will continue to be a vital endeavor in the quest for more effective and selective cancer therapies.
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A Senior Application Scientist's Comparative Guide to Quinoxaline-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold as a Cornerstone in Kinase-Targeted Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The quinoxaline ring system, a bicyclic heteroarene composed of a benzene ring fused to a pyrazine ring, is a prime example of such a scaffold.[1] Its rigid, planar structure, coupled with the hydrogen-bonding capabilities of its nitrogen atoms, makes it an ideal anchor for designing potent and selective kinase inhibitors.[2]
Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process controlling cellular signaling pathways that govern cell growth, differentiation, survival, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[2][3] Quinoxaline-based compounds have demonstrated remarkable versatility, leading to the development of inhibitors targeting a range of critical kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), Apoptosis Signal-Regulating Kinase 1 (ASK1), and the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway.
This guide provides a comparative analysis of prominent quinoxaline-based kinase inhibitors, grounded in experimental data. We will explore their structure-activity relationships (SAR), compare their inhibitory potency, detail the experimental methodologies used for their evaluation, and visualize the complex signaling networks they modulate.
Comparative Analysis of Quinoxaline Inhibitors by Kinase Target
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a critical regulator of cell proliferation and survival.[4] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5][6] Mutations that lead to constitutive activation of EGFR are common drivers in non-small cell lung cancer (NSCLC), making it a key therapeutic target.[7]
Several quinoxaline and quinoxalinone derivatives have been developed as potent EGFR inhibitors, including against clinically relevant resistance mutations like T790M and C797S.[8] A notable example is the non-covalent imidazo[1,2-a]quinoxaline-based inhibitor known as compound 6b , which has shown significant activity against both wild-type and mutant EGFR.[7][9]
| Compound ID | Target EGFR Mutant | Biochemical IC50 (nM) | Cellular IC50 (µM) (H1975 Cell Line) | Reference |
| Compound 6b | EGFRWT | 211.22 | - | [7] |
| Compound 6b | EGFRL858R/T790M | - | 3.65 | [7] |
| CPD4 | EGFRL858R/T790M/C797S | 3.04 ± 1.24 | 3.47 ± 2.20 | [8][10] |
| CPD15 | EGFRL858R/T790M/C797S | 6.50 ± 3.02 | 31.25 ± 3.40 | [8][10] |
| CPD21 | EGFRL858R/T790M/C797S | 3.81 ± 1.80 | 44.67 ± 2.34 | [8][10] |
| Osimertinib (Control) | EGFRL858R/T790M/C797S | 8.93 ± 3.01 | 18.33 ± 2.02 | [8][10] |
Table 1: Comparative inhibitory activities of selected quinoxaline-based compounds against EGFR variants.
Most quinoxaline-based EGFR inhibitors are ATP-competitive, binding to the kinase domain's ATP pocket.[11] Molecular docking studies reveal that the quinoxaline core forms crucial hydrogen bonds with hinge region residues, such as Met793.[7] For compound 6b , the imidazo[1,2-a]quinoxaline scaffold orients the molecule within the active site, while substituents can be modified to enhance potency and selectivity.[12] For the quinoxalinone series (CPD4, CPD15, CPD21), computational models suggest these compounds interact effectively with the hinge region and key mutated residues (M790 and S797), explaining their potent activity against the triple-mutant EGFR.[8] The development of non-covalent inhibitors like 6b is significant as it offers an alternative to covalent inhibitors that can be rendered ineffective by mutations at the covalent binding site (Cys797).[9]
The therapeutic potential of these compounds is often validated in preclinical xenograft models. For instance, administration of compound 6b to nude mice bearing A549 (EGFR wild-type) xenograft tumors resulted in a significant reduction in tumor growth and improved survival, corroborating its in vitro anticancer activity.[9]
Caption: Simplified EGFR signaling cascade and point of inhibition.
PI3K/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is one of the most common occurrences in human cancer.[13][14] Dual inhibition of PI3K and mTOR is a compelling therapeutic strategy to overcome feedback loops that can arise from inhibiting only one of the kinases. Quinoxaline derivatives have emerged as potent dual inhibitors.[15]
PF-05212384 (also known as PKI-587) is a notable quinoxaline-based intravenous dual inhibitor of PI3K and mTOR that has undergone clinical investigation.[16][17]
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Status | Reference |
| PF-05212384 (PKI-587) | Pan-Class I PI3K / mTOR | Potent (specific values not detailed in source) | Phase I Clinical Trial | [16][17] |
| PX-866 | PI3K / mTOR | Potent (specific values not detailed in source) | Preclinical/Clinical | [15] |
Table 2: Profile of quinoxaline-based PI3K/mTOR dual inhibitors.
In a Phase I clinical trial, PF-05212384 was administered to patients with advanced solid tumors.[16] The study established a maximum tolerated dose (MTD) of 154 mg weekly and demonstrated a manageable safety profile.[16][17] Common treatment-related adverse events included stomatitis, nausea, and hyperglycemia, consistent with on-target inhibition of the PI3K/mTOR pathway.[16] Importantly, antitumor activity was observed, including partial responses and long-lasting stable disease in a heavily pretreated patient population.[17] Pharmacodynamic studies using paired tumor biopsies confirmed that PF-05212384 effectively inhibited downstream effectors of the PI3K pathway.[16]
Caption: PI3K/AKT/mTOR pathway showing dual inhibition points.
Other Targeted Kinases
The quinoxaline scaffold has been successfully employed to develop inhibitors for a diverse range of other kinases.
-
FGFR Inhibitors: Zoligratinib (Debio 1347 / CH5183284 ) is a selective, oral FGFR inhibitor with IC50 values of 9.3 nM, 7.6 nM, and 22 nM for FGFR1, FGFR2, and FGFR3, respectively.[18][19] It has shown potent anti-proliferative activity in cancer cell lines with FGFR genetic alterations.[18]
-
Multi-Kinase Inhibitors: Dovitinib (TKI-258) is a quinolin-2-one derivative (structurally related to quinoxalinones) that potently inhibits multiple receptor tyrosine kinases, including FGFRs (IC50: 8-9 nM), VEGFRs (IC50: 8-13 nM), FLT3 (IC50: 1 nM), and c-Kit (IC50: 2 nM).[20][21]
-
ASK1 Inhibitors: A recently developed dibromo-substituted quinoxaline, compound 26e , was identified as a highly effective ASK1 inhibitor with a biochemical IC50 of 30.17 nM. This compound demonstrated a good safety profile in normal liver cells and showed potential for treating non-alcoholic fatty liver disease by reducing lipid accumulation in a dose-dependent manner.
Experimental Protocols for Inhibitor Validation
The validation of a kinase inhibitor requires a multi-step process, moving from biochemical assays that measure direct enzyme inhibition to cell-based assays that assess the compound's effect in a biological context.
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for quantifying kinase activity in a high-throughput format. The principle involves a donor fluorophore (e.g., Europium) on an antibody that recognizes a phosphorylated substrate and an acceptor fluorophore (e.g., fluorescein) on the substrate itself. When the substrate is phosphorylated by the kinase, antibody binding brings the donor and acceptor into proximity, generating a FRET signal.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in 1X Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA). The optimal kinase concentration should be determined empirically (often the EC80 value).[7]
-
Prepare a 2X substrate/ATP solution in 1X Kinase Reaction Buffer. This will contain the fluorescein-labeled substrate (e.g., 400 nM) and ATP at twice the desired final concentration (often at the Km,app for ATP).[12]
-
Prepare serial dilutions of the quinoxaline inhibitor in DMSO, then dilute further into 1X Kinase Reaction Buffer.
-
Prepare a 2X Detection Mix containing a Europium-labeled anti-phosphopeptide antibody (e.g., 4 nM) and EDTA (e.g., 20 mM) in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction.[7]
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor solution (or DMSO for controls) to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.
-
Mix gently and incubate the plate at room temperature for 60 minutes.[7]
-
-
Detection:
-
Add 10 µL of the 2X Detection Mix to each well to stop the reaction.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for acceptor, 495 nm for donor).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It determines the effect of the inhibitor on cancer cell growth.
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, H1975) in appropriate medium (e.g., RPMI-1640 with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control) to each well.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow Visualization
Caption: Workflow for biochemical and cell-based inhibitor testing.
Conclusion and Future Perspectives
The quinoxaline scaffold has unequivocally established its value in the development of potent and selective kinase inhibitors. The compounds discussed herein, targeting EGFR, PI3K/mTOR, FGFR, and ASK1, represent just a fraction of the research in this area. The data clearly show that systematic modification of the quinoxaline core allows for the fine-tuning of inhibitory activity against specific kinases and even clinically relevant mutant forms.
The path from a promising biochemical hit to a clinically effective drug is arduous. Future success in this field will depend on several key factors:
-
Rational Design: Leveraging structural biology, including X-ray crystallography and computational modeling, to understand inhibitor-kinase binding interactions will be crucial for designing next-generation inhibitors with improved selectivity and potency.
-
Overcoming Resistance: As seen with EGFR, drug resistance is a major clinical challenge. The continued development of inhibitors, like the quinoxalinones targeting the triple-mutant EGFR, is essential.
-
Optimizing Drug-like Properties: Beyond potency, compounds must possess favorable ADME (absorption, distribution, metabolism, and excretion) properties to be effective in vivo.
-
Combination Therapies: Exploring the synergistic effects of quinoxaline-based inhibitors with other therapeutic modalities, such as chemotherapy or immunotherapy, holds promise for improving treatment outcomes and combating resistance.[2]
As our understanding of kinase biology deepens, the versatile quinoxaline scaffold will undoubtedly remain a vital tool for scientists dedicated to creating the next generation of targeted therapies.
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A Comparative Guide to the Structure-Activity Relationship of 1-(Quinoxalin-2-yl)piperidin-4-amine Analogs as Dopamine D2 Receptor Ligands
Introduction: A Tale of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic fusion of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the structure-activity relationship (SAR) of a compelling hybrid scaffold: 1-(Quinoxalin-2-yl)piperidin-4-amine . This molecular architecture represents a thoughtful combination of two privileged structures:
-
The Quinoxaline Core: A nitrogen-containing heterocyclic system, quinoxaline and its derivatives are recognized for a vast array of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] Its rigid, aromatic nature provides a stable anchor for presenting substituents to biological targets.
-
The N-Arylpiperidine/Piperazine Motif: This scaffold is a quintessential feature of numerous central nervous system (CNS) active agents.[3] Its defining characteristic is a protonatable nitrogen atom that forms a critical salt bridge with a conserved aspartate residue (Asp 3.32) in the binding pocket of aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[4][5]
The logical convergence of these two motifs in the 1-(Quinoxalin-2-yl)piperidin-4-amine scaffold presents a promising blueprint for novel ligands targeting the dopamine D2 receptor . The D2 receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders.[6][7] This guide will provide a comparative analysis of how structural modifications across this scaffold influence binding affinity for the D2 receptor, drawing upon established principles from related chemical series to build a predictive SAR model.
General Synthetic Pathway
The synthesis of the 1-(Quinoxalin-2-yl)piperidin-4-amine core is generally achieved through a direct nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring in the quinoxaline system facilitates the displacement of a suitable leaving group (typically a halogen) at the C2 position by the secondary amine of the piperidine ring.
Caption: General workflow for the synthesis of the core scaffold.
Protocol: Synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine
This protocol is a representative example for constructing the core scaffold.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2-chloroquinoxaline (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add tert-butyl (piperidin-4-yl)carbamate (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Heat the reaction mixture at 120 °C for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield tert-butyl (1-(quinoxalin-2-yl)piperidin-4-yl)carbamate.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane or 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether and filter to obtain the desired 1-(Quinoxalin-2-yl)piperidin-4-amine, typically as a hydrochloride salt. This product serves as the key intermediate for further diversification.
Core Structure-Activity Relationship (SAR) Analysis
The interaction of these analogs with the D2 receptor can be dissected by analyzing modifications to three key regions of the molecule: the quinoxaline head, the piperidine linker, and the 4-amino tail.
Caption: Key regions for SAR analysis in the scaffold.
Part A: The Quinoxaline "Head" Group
The quinoxaline moiety occupies the "aryl" binding region of the D2 receptor pocket, engaging in van der Waals and potential π-π stacking interactions with aromatic residues like Phenylalanine (Phe 6.51) and Tryptophan (Trp 6.48).[5]
-
Unsubstituted Quinoxaline: The parent system provides the fundamental lipophilic and aromatic character required for baseline affinity.
-
Substitutions at C6 and C7:
-
Electron-Donating Groups (EDGs): Small EDGs like methoxy (-OCH₃) or methyl (-CH₃) are generally well-tolerated and can enhance affinity by increasing the electron density of the aromatic system, which may favor edge-to-face interactions within the binding pocket.[5]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) at these positions can offer a balance. While highly deactivating groups like nitro (-NO₂) often decrease affinity, halogens can form specific halogen bonds or improve pharmacokinetic properties.
-
Steric Bulk: Large, bulky substituents are generally disfavored as they can cause steric clashes within the relatively constrained aryl pocket of the D2 receptor.
-
Part B: The Piperidine Linker
The piperidine ring serves as the central scaffold, correctly positioning the quinoxaline head and the 4-amino tail. Its most critical feature is the tertiary amine nitrogen (N1).
-
Essential Basic Nitrogen: At physiological pH, this nitrogen is protonated. This positive charge is crucial for forming a high-affinity ionic bond with the negatively charged carboxylate side chain of a highly conserved Aspartate residue (Asp 1143.32) in transmembrane helix 3 of the D2 receptor.[5][8] Loss of this basicity would lead to a dramatic drop in binding affinity.
-
Piperidine vs. Piperazine: A common structural comparison in CNS drug design is the replacement of piperidine with piperazine. While both contain the critical basic nitrogen, arylpiperazines are a distinct, well-established class of D2 ligands.[4][9] Introducing a second nitrogen into the ring (piperazine) can alter the pKa, conformation, and potential for hydrogen bonding, leading to a different selectivity profile across aminergic receptors.
Part C: The 4-Amino "Tail" Group
The 4-amino group extends into a more solvent-exposed and less conserved "accessory" binding pocket. This position is the primary site for introducing diversity to fine-tune affinity, selectivity, and functional activity (e.g., antagonist vs. partial agonist).
-
Primary Amine (-NH₂): The unsubstituted amine provides a hydrogen bond donor and acceptor, contributing to affinity.
-
N-Alkylation: Small alkyl groups (e.g., methyl, ethyl) are typically tolerated.
-
Acylation to form Amides/Ureas: This is a highly effective strategy. Converting the amine to an amide (e.g., benzamide) or a urea introduces a carbonyl oxygen, a potent hydrogen bond acceptor. This can form additional interactions with residues in the accessory pocket, significantly enhancing affinity. The nature of the substituent on the amide/urea (e.g., an additional aromatic ring) can be varied to explore further hydrophobic interactions.[9] Studies on related arylpiperazine scaffolds have shown that extending this "tail" with various carboxamides is a key strategy for achieving high D2/D3 receptor affinity and selectivity.[9][10]
Comparative Biological Data
The following table provides a representative comparison of how the structural modifications discussed above could plausibly impact binding affinity at the human Dopamine D2 receptor. The Ki values are illustrative, based on established SAR principles for D2 receptor ligands, to demonstrate the relative effects of each substitution.
| Compound ID | Quinoxaline Substitution (R¹) | 4-Amino Substitution (R²) | Representative D₂ Receptor Kᵢ (nM) | SAR Rationale |
| 1 | H | -NH₂ | 85 | Baseline affinity from the core scaffold. |
| 2 | 6-Cl | -NH₂ | 50 | Small EWG at C6 is generally tolerated or slightly beneficial. |
| 3 | 6-OCH₃ | -NH₂ | 42 | Small EDG at C6 can enhance favorable electronic interactions.[5] |
| 4 | 6-NO₂ | -NH₂ | > 500 | Strong EWG significantly reduces the aromatic ring's favorable interactions.[5] |
| 5 | H | -NH-C(O)Ph (Benzamide) | 5.2 | Addition of a benzamide tail introduces H-bond acceptors and explores accessory binding pockets, significantly increasing affinity.[9] |
| 6 | 6-Cl | -NH-C(O)Ph (Benzamide) | 2.8 | Combines the favorable effects of the C6-chloro substitution and the high-affinity benzamide tail. |
| 7 | 6-OCH₃ | -NH-C(O)Ph (Benzamide) | 3.1 | Combines the favorable effects of the C6-methoxy substitution and the benzamide tail. |
Key Experimental Protocol: Dopamine D2 Receptor Binding Assay
To experimentally determine the binding affinity (Kᵢ) of these analogs, a competitive radioligand binding assay is the gold standard. This protocol describes a self-validating system to quantify the interaction between a test compound and the receptor.
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A Comparative Guide to Kinase Inhibition: Evaluating the Efficacy of Novel Quinoxaline Derivatives Against the Established Power of Dasatinib
In the landscape of targeted cancer therapy, the robust inhibition of key signaling kinases remains a cornerstone of drug development. This guide provides a comprehensive comparison between the well-established multi-kinase inhibitor, dasatinib, and the investigational compound class represented by 1-(Quinoxalin-2-yl)piperidin-4-amine. While dasatinib's clinical efficacy is well-documented, the quinoxaline-based contender remains in the preclinical space. This document will, therefore, juxtapose the known attributes of dasatinib with the hypothetical, yet mechanistically plausible, potential of 1-(Quinoxalin-2-yl)piperidin-4-amine, offering a framework for its evaluation.
Introduction: The Combatants in Kinase Inhibition
Dasatinib , a potent, orally active, second-generation tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2][3][4][5][6][7]. Its mechanism of action centers on the potent inhibition of the BCR-ABL fusion protein, the hallmark of CML, by binding to both the active and inactive conformations of the ABL kinase domain[8][9]. This dual-binding capability confers a significant advantage, particularly against imatinib-resistant mutations[9]. Beyond BCR-ABL, dasatinib exhibits a broad-spectrum inhibitory profile, targeting SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ, among others[8][9][10][11][12]. This multi-targeted approach contributes to its clinical efficacy but also to its unique side-effect profile.
1-(Quinoxalin-2-yl)piperidin-4-amine represents a novel chemical entity from the broader class of quinoxaline derivatives. The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and antiviral properties[13][14][15][16]. While specific data for 1-(Quinoxalin-2-yl)piperidin-4-amine is not yet in the public domain, its chemical structure suggests potential as a kinase inhibitor. The quinoxaline core can serve as a scaffold for interaction with the ATP-binding pocket of various kinases, and the piperidin-4-amine moiety can be tailored to enhance potency and selectivity. The exploration of such compounds is driven by the continuous need for novel kinase inhibitors with improved efficacy, selectivity, and resistance profiles.
Comparative Analysis: Mechanism of Action and Target Profiles
A critical differentiator between a proven drug and an investigational compound lies in the depth of understanding of their molecular interactions.
Dasatinib's Established Multi-Kinase Profile
Dasatinib's polypharmacology is well-characterized. It is a potent inhibitor of a wide range of kinases, a property that has been extensively profiled using various techniques, including chemical proteomics[11][17][18]. This broad activity spectrum is a double-edged sword, contributing to its efficacy in overcoming resistance but also to off-target effects.
Hypothesized Target Profile for 1-(Quinoxalin-2-yl)piperidin-4-amine
For a novel compound like 1-(Quinoxalin-2-yl)piperidin-4-amine, the initial steps in characterization would involve elucidating its kinase target profile. Based on the general activities of quinoxaline derivatives, it is plausible that this compound could exhibit inhibitory activity against kinases implicated in cancer cell proliferation and survival. The specific targets would depend on the three-dimensional conformation of the molecule and its ability to fit into the ATP-binding pockets of specific kinases.
Visualizing the Signaling Landscape
To understand the potential impact of these inhibitors, it is crucial to visualize the signaling pathways they modulate.
Caption: Signaling pathways targeted by dasatinib and hypothetically by a novel quinoxaline derivative.
Efficacy Data: A Tale of the Known and the Unknown
Quantitative data is the ultimate arbiter of efficacy. For dasatinib, a wealth of clinical and preclinical data exists. For our investigational compound, such data would need to be generated through rigorous experimentation.
Table 1: Comparative Efficacy Data
| Parameter | Dasatinib | 1-(Quinoxalin-2-yl)piperidin-4-amine |
| BCR-ABL IC50 | <1 nM[9][19] | Data not available |
| SRC Family Kinase IC50 | 0.5-16 pM (for Src)[20] | Data not available |
| Cellular Potency (e.g., K562 cells) | Low nM range[9] | Data not available |
| Clinical Efficacy (CML-CP) | High rates of complete cytogenetic and major molecular response[1][21][22] | Not applicable |
Experimental Protocols for Comparative Efficacy Assessment
To bridge the knowledge gap for 1-(Quinoxalin-2-yl)piperidin-4-amine and enable a direct comparison with dasatinib, a series of well-defined experiments are necessary.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay is the first step in determining the direct inhibitory activity of a compound against a panel of purified kinases.
Objective: To determine the IC50 values of 1-(Quinoxalin-2-yl)piperidin-4-amine and dasatinib against a panel of relevant kinases (e.g., ABL, SRC, LCK, c-KIT, PDGFRβ).
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed. This assay measures the amount of ADP produced, which is proportional to kinase activity[23].
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of 1-(Quinoxalin-2-yl)piperidin-4-amine and dasatinib in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted compounds to the wells. Include a DMSO control (no inhibitor) and a positive control inhibitor (e.g., staurosporine).
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on the targeted kinases.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of 1-(Quinoxalin-2-yl)piperidin-4-amine and dasatinib in relevant cancer cell lines (e.g., K562 for CML, Ph+ ALL cell lines).
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability[24][25][26][27].
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 1-(Quinoxalin-2-yl)piperidin-4-amine and dasatinib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 value.
Conclusion: The Verdict and the Potential
Dasatinib is a powerful and clinically validated multi-kinase inhibitor with a well-defined efficacy and safety profile. Its broad-spectrum activity is a key asset in the management of specific leukemias, particularly in cases of resistance to first-generation inhibitors.
The journey for 1-(Quinoxalin-2-yl)piperidin-4-amine, and other novel quinoxaline derivatives, is just beginning. While the quinoxaline scaffold holds significant promise, its translation into a clinically effective drug requires a rigorous and systematic evaluation of its biological properties. The experimental frameworks outlined in this guide provide a roadmap for such an evaluation. The ultimate goal is to identify novel kinase inhibitors that offer improved selectivity, enhanced potency against resistant mutations, and a more favorable safety profile compared to existing therapies. The comparative analysis presented here underscores the high bar set by drugs like dasatinib and the exciting challenge that lies ahead for the next generation of kinase inhibitors.
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A Researcher's Guide to Efficacy Comparison: A Case Study of a Novel Quinoxaline Amine versus Imatinib
An Objective Framework for Evaluating Next-Generation Kinase Inhibitors
For distribution among researchers, scientists, and drug development professionals.
Introduction
The landscape of targeted cancer therapy is defined by a continuous search for agents with superior efficacy, selectivity, and safety profiles. Imatinib, a tyrosine kinase inhibitor (TKI), revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by targeting the BCR-Abl fusion protein and the c-KIT receptor, respectively.[1][2][3] It serves as a critical benchmark against which new generations of kinase inhibitors are measured.[4][5][6]
This guide provides a comprehensive, technically grounded framework for comparing the efficacy of a novel chemical entity against the established standard-of-care, imatinib. For this purpose, we will use the hypothetical novel compound 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride , hereafter referred to as QPAH . While this specific molecule is a known chemical structure, it is not an established therapeutic agent and lacks public efficacy data.[7] However, the quinoxaline scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of various biologically active compounds, including kinase inhibitors.[8][9][10]
Therefore, this document will proceed as a methodological guide , outlining the essential preclinical experiments required to rigorously compare a hypothetical quinoxaline-based inhibitor like QPAH with imatinib. We will detail the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format.
Part 1: In Vitro Biochemical Potency and Selectivity
The first logical step is to determine if QPAH directly inhibits the same primary targets as imatinib and to understand its broader kinase selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects, while a multi-targeted inhibitor might offer broader efficacy.
Experiment 1.1: Kinase Inhibition Assay (IC50 Determination)
The objective is to quantify and compare the concentration of QPAH and imatinib required to inhibit 50% of the enzymatic activity (IC50) of key target kinases.
Methodology: In Vitro Kinase Assay
This protocol is based on quantifying the amount of ATP consumed during the phosphorylation reaction, which is directly proportional to kinase activity.[11][12]
-
Reagent Preparation :
-
Prepare a 20x kinase buffer (e.g., 500 mM HEPES, 200 mM MgCl₂, 20 mM DTT).
-
Prepare a stock solution of recombinant human kinases (e.g., Abl, c-KIT, PDGFRA).
-
Prepare a stock solution of a generic kinase substrate (e.g., myelin basic protein).
-
Prepare serial dilutions of QPAH and imatinib in DMSO, then further dilute in kinase buffer.
-
Prepare a solution of ATP at a concentration near its Michaelis-Menten constant (Km) for the specific kinase.
-
-
Assay Execution :
-
In a 96-well plate, add 10 µL of the kinase solution to each well.
-
Add 10 µL of the serially diluted compounds (QPAH or imatinib) or vehicle (DMSO) to the wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Detection :
-
Terminate the reaction and quantify the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Convert luminescence signals to percent inhibition relative to vehicle controls.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Output & Interpretation
The results should be summarized in a table for direct comparison. A lower IC50 value indicates greater potency.
| Compound | Abl IC50 (nM) | c-KIT IC50 (nM) | PDGFRA IC50 (nM) |
| Imatinib | [Hypothetical Value: 30] | [Hypothetical Value: 100] | [Hypothetical Value: 120] |
| QPAH | [Hypothetical Value: 15] | [Hypothetical Value: 85] | [Hypothetical Value: 550] |
Hypothetical Interpretation: In this example, QPAH is more potent against Abl and c-KIT but significantly less potent against PDGFRA than imatinib. This suggests a different selectivity profile that warrants further investigation across a broader kinase panel.
Part 2: Cellular Activity and Mechanism of Action
Biochemical potency must translate to activity in a cellular context. These experiments assess the ability of the compounds to inhibit cell proliferation and modulate the target signaling pathways within cancer cells.
Signaling Pathway Overview
Imatinib inhibits the constitutively active BCR-Abl kinase in CML and the activated c-KIT or PDGFRA receptors in GIST.[1][2][3] This blockade prevents the phosphorylation of downstream substrates, thereby inhibiting signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[13][14][15][16][17]
Figure 1: Simplified BCR-Abl signaling pathway inhibited by TKIs.
Experiment 2.1: Cell Viability Assay
This assay measures the concentration of each compound required to reduce cell viability by 50% (GI50).
Methodology: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19][20]
-
Cell Seeding :
-
Select appropriate cell lines. For CML, K-562 cells (BCR-Abl positive) are a standard choice. For GIST, GIST-T1 cells (harboring a c-KIT mutation) are suitable.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of QPAH and imatinib for 72 hours.[19] Include a vehicle-only control.
-
-
MTT Addition and Incubation :
-
Solubilization and Measurement :
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Expected Data Output & Interpretation
| Compound | K-562 (CML) GI50 (nM) | GIST-T1 (GIST) GI50 (nM) |
| Imatinib | [Hypothetical Value: 250] | [Hypothetical Value: 80] |
| QPAH | [Hypothetical Value: 125] | [Hypothetical Value: 75] |
Hypothetical Interpretation: The data suggests QPAH is more potent in the CML cell line and similarly potent in the GIST cell line compared to imatinib, corroborating the in vitro kinase assay results.
Part 3: In Vivo Efficacy Assessment
The final preclinical step is to evaluate the antitumor activity in a living organism. The mouse xenograft model, where human cancer cells are implanted into immunocompromised mice, is the gold standard.
Experiment 3.1: Human Tumor Xenograft Model
This experiment assesses the ability of QPAH and imatinib to inhibit tumor growth in vivo.
Figure 2: Workflow for a standard in vivo xenograft efficacy study.
Methodology: Subcutaneous Xenograft Study
-
Cell Implantation : Subcutaneously inject 5 x 10⁶ K-562 cells suspended in Matrigel into the flank of female athymic nude mice.[21]
-
Tumor Growth and Randomization : Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice/group).[22][23]
-
Treatment Administration : Administer vehicle, imatinib (e.g., 50 mg/kg), or QPAH (at a comparable dose) daily via oral gavage for 21 days.[24]
-
Monitoring : Measure tumor volume and mouse body weight twice weekly. Body weight is a key indicator of toxicity.[24]
-
Endpoint Analysis : At the end of the study, sacrifice the animals, excise the tumors, and record their final weight. Calculate the Tumor Growth Inhibition (TGI) percentage.
Expected Data Output & Interpretation
| Treatment Group | Average Final Tumor Weight (mg) | Tumor Growth Inhibition (TGI %) | Average Body Weight Change (%) |
| Vehicle | [Hypothetical Value: 1200] | 0% (Control) | +2% |
| Imatinib (50 mg/kg) | [Hypothetical Value: 480] | 60% | -3% |
| QPAH (50 mg/kg) | [Hypothetical Value: 360] | 70% | -4% |
Hypothetical Interpretation: QPAH demonstrates superior tumor growth inhibition compared to imatinib at the same dose, with a comparable and acceptable toxicity profile (minimal body weight loss).
Conclusion
This guide outlines a logical, multi-tiered approach to comparing the efficacy of a novel quinoxaline-based kinase inhibitor, QPAH, against the benchmark drug, imatinib. The progression from in vitro biochemical assays to cellular models and finally to in vivo efficacy studies provides a comprehensive picture of a compound's potential.
Based on our hypothetical data, QPAH presents as a promising candidate, showing superior potency in both biochemical and cellular assays and translating that to improved tumor growth inhibition in an animal model. These results would provide a strong rationale for further preclinical development, including formal toxicology studies and investigation into its efficacy against imatinib-resistant mutations. This structured, data-driven comparison is fundamental to the process of drug discovery and identifying the next generation of life-saving targeted therapies.
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Validating the In Vitro Activity of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride: A Comparative Guide
For researchers and drug development professionals, the initial validation of a novel chemical entity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for the in-vitro characterization of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride, a member of the quinoxaline class of compounds known for their diverse biological activities.[1][2][3] Drawing upon established methodologies for similar quinoxaline derivatives, we will outline a series of experiments to elucidate its mechanism of action and benchmark its performance against relevant alternatives.
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological effects, including anticancer, antimicrobial, and kinase inhibitory activities.[1][2][4][5] Our experimental design, therefore, hypothesizes that this compound may exert its effects through the modulation of cellular signaling pathways, a common mechanism for this class of molecules.
Experimental Design & Rationale
Our validation workflow is designed to first assess the cytotoxic potential of the compound across relevant cancer cell lines, then to identify a specific molecular target, and finally to compare its efficacy against established inhibitors.
Caption: A streamlined workflow for the in vitro validation of this compound.
Part 1: Antiproliferative Activity Screening
The initial step is to determine the compound's effect on cell viability across a panel of cancer cell lines. This provides a broad overview of its potential therapeutic window and helps in selecting the most sensitive cell lines for further mechanistic studies. The choice of cell lines should be guided by literature on related quinoxaline compounds, which have shown activity against colon and ovarian cancer cell lines.[4]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human colon cancer (HCT116) and ovarian carcinoma (KOV3) cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound and a reference compound (e.g., Imatinib). Treat the cells with varying concentrations for 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Expected Data & Comparative Analysis
The table below presents hypothetical IC50 values, comparing our test compound with Imatinib, a known tyrosine kinase inhibitor.
| Compound | HCT116 IC50 (µM) | KOV3 IC50 (µM) | Normal Fibroblast (HFF) IC50 (µM) | Selectivity Index (HFF/HCT116) |
| This compound | 2.5 | 5.1 | > 50 | > 20 |
| Imatinib | 10.2 | 15.8 | > 100 | > 9.8 |
These hypothetical results would suggest that our compound exhibits potent and selective antiproliferative activity against the tested cancer cell lines.
Part 2: Target Identification and Validation
Given that many quinoxaline derivatives exert their anticancer effects through kinase inhibition, a logical next step is to screen our compound against a panel of kinases to identify its molecular target.[4]
Protocol: Kinase Panel Screening
A commercially available kinase panel (e.g., from Promega or Millipore) can be used to assess the inhibitory activity of the compound against a wide range of kinases at a fixed concentration (e.g., 10 µM). The results are typically reported as a percentage of inhibition.
Hypothetical Kinase Inhibition Profile
Caption: Hypothetical kinase inhibition profile for this compound.
Based on these hypothetical screening results, c-Kit is identified as a primary target. The subsequent experiments will focus on validating this interaction.
Protocol: IC50 Determination for c-Kit
A dose-response study is performed to determine the IC50 value of the compound for c-Kit inhibition. This is a biochemical assay that measures the compound's ability to inhibit the phosphorylation of a substrate by the c-Kit enzyme.
Protocol: Cellular Target Engagement (Western Blot)
To confirm that the compound inhibits c-Kit activity within a cellular context, a Western blot analysis is performed on a c-Kit-dependent cell line (e.g., GIST-T1).
-
Cell Treatment: Treat GIST-T1 cells with increasing concentrations of the compound for 2-4 hours.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-c-Kit (Tyr719) and total c-Kit, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
A dose-dependent decrease in the phosphorylation of c-Kit would confirm target engagement.
Part 3: Downstream Signaling and Comparative Efficacy
Inhibition of c-Kit should lead to the suppression of its downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.
Protocol: Downstream Pathway Analysis (Western Blot)
Using the same cell lysates from the cellular target engagement experiment, probe for the phosphorylation status of key downstream effectors like AKT (Ser473) and ERK1/2 (Thr202/Tyr204).
Comparative Data Summary
The following table summarizes the hypothetical comparative data for this compound and Imatinib.
| Parameter | This compound | Imatinib |
| c-Kit Biochemical IC50 | 0.05 µM | 0.1 µM |
| GIST-T1 Cellular IC50 | 0.5 µM | 1.0 µM |
| p-c-Kit Inhibition (EC50) | 0.45 µM | 0.9 µM |
| p-AKT Inhibition (EC50) | 0.6 µM | 1.2 µM |
| p-ERK Inhibition (EC50) | 0.7 µM | 1.5 µM |
These hypothetical data suggest that this compound is a more potent inhibitor of c-Kit and its downstream signaling pathways compared to Imatinib in this specific cellular context.
Conclusion
This guide outlines a systematic and robust approach to the in-vitro validation of this compound. By following this workflow, researchers can effectively characterize its antiproliferative activity, identify its molecular target, and benchmark its performance against established drugs. The proposed experiments, rooted in methodologies reported for structurally related compounds, provide a solid foundation for advancing this compound through the drug discovery pipeline.
References
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Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. Scientific Reports. [Link]
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Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents. Letters in Drug Design & Discovery. [Link]
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Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Malaria Journal. [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. [Link]
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2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate and pyrido[4,3-b]quinoxalin-1(2H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]
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Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. [Link]
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]
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Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. European Journal of Medicinal Chemistry. [Link]
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N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Quinoxaline Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors with significant therapeutic promise, particularly in oncology. Their bicyclic heteroaromatic structure is adept at forming key interactions within the ATP-binding pocket of kinases, leading to effective inhibition of aberrant signaling pathways that drive disease. However, the very nature of this target class presents a formidable challenge. The human kinome consists of over 500 members, many of which share a high degree of structural homology in the ATP-binding site. This similarity creates a high potential for cross-reactivity, where an inhibitor designed for one kinase inadvertently binds to and inhibits others ("off-targets").
Such off-target effects can lead to unexpected toxicities or, in some cases, serendipitous therapeutic benefits. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a regulatory checkbox but a cornerstone of rational drug design. It is essential for ensuring the safety and efficacy of novel quinoxaline-based kinase inhibitors. This guide provides a comparative overview of state-of-the-art methodologies for profiling these inhibitors, offering field-proven insights and detailed protocols to guide researchers in making informed decisions.
The Imperative of Selectivity: Why Comprehensive Profiling Matters
Achieving absolute kinase selectivity is often an unattainable goal. Instead, the objective is to develop inhibitors with a well-defined and therapeutically advantageous selectivity profile. A promiscuous inhibitor can confound biological readouts and lead to clinical adverse events. Conversely, a highly selective inhibitor might be circumvented by resistance mechanisms. Understanding an inhibitor's complete interaction landscape across the kinome is critical for interpreting biological data correctly and predicting clinical outcomes.
The process involves a tiered approach, starting with broad, high-throughput screens to identify all potential interactions, followed by orthogonal validation methods to confirm those hits in more physiologically relevant settings. This ensures that the observed biological effects of a compound can be confidently attributed to its intended target.
Methodologies for Cross-Reactivity Profiling: A Comparative Analysis
The modern toolkit for assessing kinase inhibitor selectivity is diverse, spanning from high-throughput biochemical assays to complex cell-based approaches. Each method provides a unique piece of the puzzle, and their intelligent integration is key to building a comprehensive profile.
Large-Scale Biochemical Assays: Mapping the Kinome Landscape
These in vitro methods are the workhorses of initial selectivity profiling, offering a broad and quantitative view of an inhibitor's interactions across a large portion of the human kinome.
-
Competitive Binding Assays (e.g., KINOMEscan™): This technology has become an industry standard for its breadth and precision. It measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR.
-
Causality & Insight: Because this is a binding assay that is independent of ATP, it measures the true thermodynamic dissociation constant (Kd) of the inhibitor-kinase interaction. This provides a direct comparison of binding affinity across hundreds of kinases, which is less susceptible to variations in enzyme kinetics or ATP concentration that can affect activity assays. This approach is powerful for initial hit identification and for understanding the structure-activity relationship (SAR) for both on- and off-targets.
-
-
Enzymatic Activity Assays (e.g., KinaseProfiler™): These platforms measure the direct inhibition of kinase enzymatic activity—the phosphorylation of a substrate. They are typically run at a fixed ATP concentration (often at or near the Km for each kinase) and report the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Causality & Insight: Activity assays provide functional data, answering the question: "Does the compound inhibit the kinase's catalytic function?" This is a crucial distinction from binding assays, as a compound could theoretically bind to a kinase without inhibiting its function. However, IC50 values are dependent on assay conditions, particularly the ATP concentration, which can complicate direct comparisons of potency across different kinases with varying affinities for ATP.
-
Biophysical & Cellular Target Engagement Assays: Confirming Interactions in a Live Context
While biochemical assays are indispensable for broad profiling, they lack the complexity of a living cell. Cellular assays are crucial for validating that an inhibitor can reach its target, bind to it, and exert an effect in a physiological environment.
-
Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful biophysical method for verifying target engagement in intact cells and even tissues. The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.
-
Causality & Insight: A positive thermal shift provides direct evidence that the drug is binding to its intended target within the complex milieu of the cell. This is a critical validation step, as it accounts for factors like cell permeability and intracellular competition. It can be used to rank compounds based on target engagement in a cellular setting and to establish a clear link between target binding and a downstream phenotypic response.
-
Downstream Pathway Analysis: Assessing Functional Consequences
Confirming target binding is only part of the story. It is equally important to demonstrate that this binding event translates into the desired functional outcome—the modulation of a specific signaling pathway.
-
Phospho-Proteomics & Western Blotting: These techniques measure changes in the phosphorylation status of downstream substrates. By treating cells with an inhibitor and probing for specific phospho-proteins, researchers can confirm that the inhibitor is blocking the intended signaling cascade.
-
Causality & Insight: Observing a dose-dependent decrease in the phosphorylation of a direct substrate of the target kinase is strong evidence of functional target inhibition. This approach can also uncover off-target effects by revealing unexpected changes in other signaling pathways, providing valuable clues about an inhibitor's broader mechanism of action.
-
Comparative Analysis Workflow
A robust profiling cascade integrates these methodologies to build a comprehensive understanding of a quinoxaline inhibitor's selectivity.
Caption: Integrated workflow for kinase inhibitor cross-reactivity profiling.
Data Presentation: A Case Study with "QX-789"
To illustrate the output of this workflow, let's consider a hypothetical quinoxaline inhibitor, QX-789, designed to target PI3Kα.
Table 1: Initial Kinome-Wide Selectivity Screen (KINOMEscan®)
The selectivity score S(10) is the number of kinases inhibited with a Kd < 1 µM divided by the total number of kinases tested (~400). A lower score indicates higher selectivity.
| Compound | Primary Target | Primary Target Kd (nM) | Selectivity Score S(10) at 1 µM | Key Off-Targets (Kd < 300 nM) |
| QX-789 | PI3Kα | 15 | 0.015 (6/400) | PI3Kδ (85 nM), mTOR (150 nM), DNA-PK (280 nM) |
| Competitor A | PI3Kα | 25 | 0.040 (16/400) | PI3Kδ (90 nM), mTOR (180 nM), CDK2 (250 nM), GSK3β (290 nM) |
| Competitor B | PI3Kα | 10 | 0.010 (4/400) | PI3Kδ (50 nM), mTOR (120 nM) |
Insight: QX-789 shows high potency for its primary target. It is more selective than Competitor A but slightly less selective than Competitor B. Its key off-targets are within the same PI3K/mTOR family, which could be therapeutically relevant.
Table 2: Orthogonal Validation and Cellular Potency
This table integrates data from multiple assays to build a more complete picture.
| Target | QX-789 Kd (nM) (Binding) | QX-789 IC50 (nM) (Biochemical Activity) | QX-789 CETSA Shift (°C) (Cell Engagement) | QX-789 p-AKT IC50 (nM) (Cellular Pathway) |
| PI3Kα | 15 | 22 | +4.5°C | 35 |
| PI3Kδ | 85 | 110 | +2.1°C | 150 |
| mTOR | 150 | 205 | +1.5°C | 250 |
| DNA-PK | 280 | >1000 | No significant shift | Not Assessed |
Insight: The data shows good concordance between binding affinity (Kd) and functional inhibition (IC50) for the PI3K/mTOR family. The significant CETSA shift for PI3Kα confirms robust target engagement in cells. The cellular pathway IC50 for phospho-AKT inhibition is higher than the biochemical IC50, which is expected due to factors like membrane permeability and high intracellular ATP concentrations, but it confirms on-target activity. The lack of a CETSA shift for DNA-PK, despite moderate binding affinity, suggests it may not be a relevant off-target in a cellular context.
Visualizing the Mechanism: The PI3K/AKT/mTOR Pathway
Quinoxaline inhibitors often target critical nodes in cell survival and proliferation pathways. Understanding these pathways is key to interpreting selectivity data.
Caption: PI3K/AKT/mTOR pathway showing sites of action for QX-789.
Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are provided as a self-validating framework, including necessary controls.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol is designed to determine if QX-789 engages PI3Kα in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, which has high PI3K pathway activity) to ~80% confluency.
-
Harvest cells and resuspend in PBS with protease inhibitors to a concentration of 10^7 cells/mL.
-
Aliquot 100 µL of cell suspension into PCR tubes.
-
Treat cells with QX-789 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (0.1% DMSO) for 1 hour at 37°C. Include a "no drug" control.
-
-
Thermal Challenge:
-
Heat the PCR tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments).
-
Control: Include an unheated (room temperature) sample for each treatment condition to represent 100% soluble protein.
-
-
Lysis and Fractionation:
-
Immediately cool the tubes on ice for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PI3Kα in each sample by Western blot or ELISA using a validated antibody.
-
Plot the percentage of soluble PI3Kα relative to the unheated control against the temperature for each treatment condition. A rightward shift in the melting curve for QX-789-treated samples indicates target engagement.
-
Protocol 2: Western Blot for Downstream Pathway Inhibition
This protocol assesses the functional consequence of QX-789 binding by measuring the phosphorylation of AKT.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-16 hours to reduce basal pathway activity.
-
Pre-treat cells with a dose-response of QX-789 (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours.
-
Control: Include a vehicle-only (DMSO) control.
-
-
Pathway Stimulation:
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
Control: Include an unstimulated, vehicle-treated well to show basal phosphorylation levels.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
-
-
Immunoblotting:
-
Separate 20 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-AKT (Ser473) - to measure pathway activity.
-
Total AKT - as a loading control.
-
β-Actin - as a total protein loading control.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect bands using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize the p-AKT signal to the total AKT signal. A dose-dependent decrease in normalized p-AKT indicates effective pathway inhibition.
-
Conclusion and Future Directions
The cross-reactivity profiling of quinoxaline kinase inhibitors is a complex but essential undertaking. A successful strategy relies not on a single experiment, but on the thoughtful integration of broad biochemical screening with orthogonal, physiologically relevant cellular assays. By combining large-scale binding and activity data with direct evidence of target engagement (CETSA) and functional pathway modulation (Western blot), researchers can build a robust, multi-dimensional understanding of an inhibitor's selectivity. This comprehensive profile is invaluable for guiding medicinal chemistry efforts, interpreting biological outcomes, and ultimately, developing safer and more effective targeted therapies.
References
This list is for illustrative purposes and includes real, authoritative sources relevant to the methodologies discussed.
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. [Link]
-
The Cellular Thermal Shift Assay for Drug Target Engagement Studies. Current Protocols in Chemical Biology. [Link]
-
KINOMEscan Technology Overview. Eurofins Discovery. [Link]
-
The PI3K/AKT/mTOR pathway in the regulation of cell proliferation and survival. Journal of Cell Science. [Link]
-
Comprehensive characterization of the Published Kinase Inhibitor Set. PLoS ONE. [Link]
-
The target landscape of clinical kinase drugs. Science. [Link]
-
CETSA: A new method to study drug-target engagement in cells. Pelago Bioscience. [Link]
-
Quinoxaline derivatives: a patent review (2010 - 2014). Expert Opinion on Therapeutic Patents. [Link]
A Comparative Guide to the Kinase Selectivity of 1-(Quinoxalin-2-yl)piperidin-4-amine and its Analogs
Introduction: The Quinoxaline Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern medicinal chemistry, the quinoxaline scaffold has emerged as a "privileged" structure, signifying its ability to serve as a versatile framework for the design of potent and selective ligands for a multitude of biological targets.[1][2] This nitrogen-containing heterocyclic system, composed of a fused benzene and pyrazine ring, is a prominent feature in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] A particularly fruitful area of investigation has been the development of quinoxaline-based protein kinase inhibitors.[2] Kinases, being central regulators of cellular signaling pathways, are frequently implicated in the pathogenesis of diseases like cancer, neurodegenerative disorders, and inflammatory conditions, making them high-value targets for therapeutic intervention.[4][5][6]
This guide focuses on the prospective kinase selectivity of a novel investigational compound, 1-(Quinoxalin-2-yl)piperidin-4-amine . While direct experimental data for this specific molecule is not yet publicly available, by leveraging structure-activity relationship (SAR) insights from closely related quinoxaline derivatives, we can construct a predictive selectivity profile. This document will serve as a comparative analysis, positioning our lead compound against a panel of relevant kinases and known inhibitors, and will provide the experimental framework necessary for its empirical validation.
The Investigational Compound: 1-(Quinoxalin-2-yl)piperidin-4-amine
The structure of 1-(Quinoxalin-2-yl)piperidin-4-amine combines the established quinoxaline core with a 4-aminopiperidine moiety. This design is rationalized by the frequent appearance of piperidine and related nitrogenous heterocycles in successful kinase inhibitors, where they often occupy the solvent-exposed region of the ATP-binding pocket and can be crucial for modulating solubility, cell permeability, and target engagement.[7][8] The primary amine on the piperidine ring offers a potential vector for further chemical modification to fine-tune its pharmacological properties.
Predictive Kinase Selectivity Profile
Based on extensive literature on quinoxaline-based kinase inhibitors, we can hypothesize the likely kinase families that 1-(Quinoxalin-2-yl)piperidin-4-amine may target. The following sections will discuss the potential for activity against key kinases and compare this to existing compounds.
Pim Kinases: A Probable Target
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in various hematologic and solid tumors, playing a crucial role in cell survival, proliferation, and drug resistance.[9][10] Several studies have identified quinoxaline derivatives as potent inhibitors of Pim kinases.[9][11][12] For instance, a series of quinoxaline-2-carboxylic acid derivatives have demonstrated submicromolar inhibitory activity against both Pim-1 and Pim-2.[9][11]
Table 1: Comparative Activity of Quinoxaline Scaffolds Against Pim Kinases
| Compound/Scaffold | Target Kinase(s) | Reported IC50 | Reference |
| Quinoxaline-2-carboxylic acid 1 | Pim-1 | 74 nM | [9][10] |
| Lead Compound 5c (a quinoxaline derivative) | Pim-1 / Pim-2 | Submicromolar | [9][11] |
| Lead Compound 5e (a quinoxaline derivative) | Pim-1 / Pim-2 | Submicromolar | [9][11] |
| 1-(Quinoxalin-2-yl)piperidin-4-amine | Pim-1 / Pim-2 (Predicted) | To Be Determined | N/A |
Given the established activity of the quinoxaline core against Pim kinases, it is highly probable that 1-(Quinoxalin-2-yl)piperidin-4-amine will exhibit inhibitory activity against this family. The 4-aminopiperidine substituent will likely influence the potency and isoform selectivity.
Stress-Activated Protein Kinases: JNK Family
The c-Jun N-terminal kinases (JNKs) are key players in cellular responses to stress signals and are implicated in inflammatory diseases and neurodegeneration.[13][14] The 11H-indeno[1,2-b]quinoxalin-11-one scaffold has been identified as a potent inhibitor of JNK isoforms, with several derivatives showing submicromolar binding affinity.[13][14][15]
Table 2: Comparative Activity of Quinoxaline Analogs Against JNKs
| Compound/Scaffold | Target Kinase(s) | Reported IC50/Binding Affinity | Reference |
| 11H-indeno[1,2-b]quinoxalin-11-one oxime derivatives | JNK1, JNK2, JNK3 | Submicromolar | [13][14] |
| 1-(Quinoxalin-2-yl)piperidin-4-amine | JNK1/2/3 (Predicted) | To Be Determined | N/A |
The planarity and aromaticity of the quinoxaline ring system are key features for interaction with the JNK active site. Therefore, our investigational compound is a plausible candidate for JNK inhibition.
Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, as well as diabetes and cancer.[4][5][16] Novel quinoxaline derivatives have been synthesized and shown to markedly inhibit GSK-3β, with one compound achieving an IC50 of 0.18 µM.[4][16]
Table 3: Comparative Activity of Quinoxaline Derivatives Against GSK-3β
| Compound/Scaffold | Target Kinase(s) | Reported IC50 | Reference |
| 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid | GSK-3β | 0.18 µM | [4][16] |
| 1-(Quinoxalin-2-yl)piperidin-4-amine | GSK-3β (Predicted) | To Be Determined | N/A |
The proven success of quinoxaline-based scaffolds as GSK-3β inhibitors suggests that 1-(Quinoxalin-2-yl)piperidin-4-amine warrants investigation against this target.[4][16][17]
Other Potential Kinase Targets
The versatility of the quinoxaline scaffold extends to other kinase families as well. Reports have indicated that quinoxaline derivatives can inhibit FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), and apoptosis signal-regulating kinase 1 (ASK1).[18][19][20][21][22] Therefore, a comprehensive kinase panel screening would be essential to fully characterize the selectivity profile of our compound of interest.
Experimental Protocols for Kinase Selectivity Profiling
To empirically determine the kinase selectivity of 1-(Quinoxalin-2-yl)piperidin-4-amine, a tiered screening approach is recommended.
Primary Kinase Panel Screening
The initial step involves screening the compound at a fixed concentration (e.g., 1 or 10 µM) against a broad panel of recombinant kinases. This provides a global view of the compound's selectivity.
Step-by-Step Protocol for a Radiometric Kinase Assay (e.g., using ³³P-ATP):
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl₂, MnCl₂), and a source of ATP.
-
Prepare Kinase-Substrate Mix: In a microplate, combine the specific kinase and its corresponding substrate (protein or peptide) in the reaction buffer.
-
Add Test Compound: Add 1-(Quinoxalin-2-yl)piperidin-4-amine (dissolved in DMSO) to the desired final concentration. Include a DMSO-only control (100% activity) and a known inhibitor as a positive control.
-
Initiate Reaction: Add [γ-³³P]ATP to start the kinase reaction.
-
Incubate: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop Reaction and Capture Substrate: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) and transfer the reaction mixture to a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Wash: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Calculate Inhibition: Determine the percentage of kinase inhibition relative to the DMSO control.
Caption: Radiometric kinase assay workflow.
Secondary Assays: IC50 Determination
For kinases where significant inhibition is observed in the primary screen, dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50).
Step-by-Step Protocol for IC50 Determination:
-
Follow the same procedure as the primary screen.
-
Instead of a single concentration, prepare a serial dilution of 1-(Quinoxalin-2-yl)piperidin-4-amine (e.g., 10-point, 3-fold dilution series).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for IC50 determination.
Conclusion and Future Directions
The quinoxaline scaffold is a well-validated starting point for the development of novel kinase inhibitors.[2] Based on a comprehensive analysis of the existing literature, 1-(Quinoxalin-2-yl)piperidin-4-amine is a promising candidate for inhibition of several kinase families, most notably the Pim, JNK, and GSK-3β kinases. The provided experimental framework outlines a clear path for the empirical determination of its kinase selectivity profile. Subsequent studies should focus on cellular assays to confirm on-target activity and phenotypic effects, as well as lead optimization to enhance potency and selectivity. The rich chemical space of quinoxaline derivatives continues to offer exciting opportunities for the discovery of next-generation targeted therapies.
References
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Oyallon, B., Brachet-Botineau, M., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867. Available from: [Link]
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Semantic Scholar. (n.d.). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Available from: [Link]
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Semantic Scholar. (n.d.). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Available from: [Link]
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MDPI. (n.d.). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11 H-Indeno[1,2- b]quinoxalin-11-one Scaffold. Available from: [Link]
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ResearchGate. (n.d.). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β | Request PDF. Available from: [Link]
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ResearchGate. (n.d.). Structures for Pim-1 inhibitors A, B and the newly designed quinoline hybrids. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Available from: [Link]
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ResearchGate. (n.d.). (PDF) New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3 H-pyrazolo[4,3- f]quinoline scaffold with activities against acute myeloid leukemia. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Available from: [Link]
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ACS Publications. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Available from: [Link]
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Scientific Research Publishing. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available from: [Link]
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MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Available from: [Link]
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Semantic Scholar. (n.d.). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Novel Scaffolds Against GSK-3β for Targeting Alzheimer's Disease Through Molecular Modeling Techniques. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Available from: [Link]
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ResearchGate. (n.d.). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Available from: [Link]
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ResearchGate. (n.d.). Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor[15] and quinazoline derivative 7d (10 μM) are shown. Available from: [Link]
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A Comparative Guide to the Synthesis and Evaluation of 1-(Quinoxalin-2-yl)piperidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] When coupled with a piperidine moiety—a common feature in many CNS-active and other therapeutic agents—the resulting 1-(quinoxalin-2-yl)piperidin-4-amine core presents a versatile platform for developing novel drug candidates. This guide provides a comparative analysis of the synthesis and evaluation of derivatives based on this scaffold, offering insights into experimental design, methodological rationale, and structure-activity relationship (SAR) considerations.
Part 1: Comparative Synthesis Strategies
The construction of the 1-(quinoxalin-2-yl)piperidin-4-amine core and its derivatives primarily relies on two key synthetic transformations: the formation of the quinoxaline ring and the subsequent coupling with the piperidine fragment. The choice of strategy can significantly impact yield, purity, scalability, and the potential for diversification.
Method A: Classical Condensation followed by Nucleophilic Aromatic Substitution (SNAr)
This is the most traditional and widely employed route. It involves the initial synthesis of a reactive quinoxaline precursor, typically a 2-haloquinoxaline, followed by its reaction with a piperidine derivative.
Causality Behind Experimental Choices:
-
Step 1: Quinoxaline Formation. The synthesis of the quinoxaline ring is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] For the target scaffold, using glyoxylic acid or a similar α-ketoacid followed by chlorination (e.g., with POCl₃ or SOCl₂) is a common path to generate the key 2-chloroquinoxaline intermediate.[1] This intermediate is highly reactive towards nucleophilic attack at the C2 position.
-
Step 2: SNAr Coupling. 2-Chloroquinoxalines are excellent electrophiles for SNAr reactions. The coupling with tert-butyl piperidin-4-ylcarbamate provides a protected version of the target scaffold. The use of a Boc-protecting group is strategic; it prevents side reactions involving the primary amine of the piperidine and allows for its clean deprotection in the final step. The reaction is typically base-mediated (e.g., K₂CO₃, DIPEA) to neutralize the HCl generated.[1]
Alternative Comparison: Palladium-Catalyzed Cross-Coupling While SNAr is common, palladium-catalyzed Buchwald-Hartwig amination offers an alternative for the C-N bond formation. This method can be milder and more versatile for less reactive chloro- or bromoquinoxalines, but it introduces the cost and potential toxicity of a metal catalyst, which must be removed from the final product. For activated substrates like 2-chloroquinoxaline, SNAr is often more cost-effective and operationally simpler.
Experimental Protocol: SNAr Route
Step 1: Synthesis of 2-Chloroquinoxaline
-
To a stirred solution of o-phenylenediamine (1.0 eq) in ethanol, add glyoxylic acid (1.1 eq).
-
Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and collect the precipitated quinoxalin-2(1H)-one by filtration.
-
Suspend the dried quinoxalin-2(1H)-one in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a saturated NaHCO₃ solution and extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloroquinoxaline.
Step 2: Coupling and Deprotection
-
In a round-bottom flask, dissolve 2-chloroquinoxaline (1.0 eq) and tert-butyl piperidin-4-ylcarbamate (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add an inorganic base such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the Boc-protected intermediate.
-
Dissolve the intermediate in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir at room temperature for 1-2 hours until deprotection is complete.
-
Evaporate the solvent to yield the final product, 1-(quinoxalin-2-yl)piperidin-4-amine, typically as a hydrochloride salt.
Workflow Visualization
Caption: Synthetic workflow for 1-(quinoxalin-2-yl)piperidin-4-amine derivatives.
Part 2: Evaluation Strategies & Comparative Performance
The therapeutic potential of novel 1-(quinoxalin-2-yl)piperidin-4-amine derivatives is commonly assessed through a hierarchical screening process, starting with in vitro cytotoxicity assays against cancer cell lines, followed by more specific mechanistic studies, such as kinase inhibition assays.[4][5]
Primary Evaluation: In Vitro Cytotoxicity Screening
The initial step to evaluate anticancer potential is to measure a compound's ability to inhibit the growth of cancer cells.[6][7] The MTT and SRB assays are two of the most common colorimetric methods for this purpose.
-
MTT Assay: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4][7]
-
SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye provides an estimate of total protein mass, which is directly proportional to the cell number.[6]
Trustworthiness of Protocols: Both assays are robust, but it's crucial to understand their principles. The MTT assay can be affected by compounds that alter cellular metabolism without killing the cells. The SRB assay, which measures total protein, is less prone to such artifacts.[8] For a self-validating system, results should be confirmed across multiple cell lines and ideally with more than one type of cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[4][6]
Secondary Evaluation: Kinase Inhibition Assays
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[1][9] Therefore, a logical follow-up is to screen active compounds against a panel of relevant kinases.
Methodology: Kinase inhibition is typically measured using in vitro assays that quantify the phosphorylation of a substrate.[9] This can be done using radiolabeled ATP ([³²P]- or [³³P]-ATP) or, more commonly now, through fluorescence-based or luminescence-based assays (e.g., ADP-Glo™, LanthaScreen™). These assays measure the amount of ADP produced or the amount of phosphorylated substrate, respectively.
Comparative Analysis: The key metrics for comparison are the IC₅₀ value for a specific kinase and the selectivity profile. A compound that strongly inhibits a cancer-relevant kinase (e.g., EGFR, VEGFR, Abl) while sparing other kinases is often a desirable goal to minimize off-target effects.[9][10]
Workflow Visualization
Caption: Hierarchical evaluation workflow for novel quinoxaline derivatives.
Part 3: Structure-Activity Relationship (SAR) and Data Comparison
The power of this scaffold lies in the ability to systematically modify its structure to optimize activity and selectivity. The primary points for diversification are the quinoxaline ring and the exocyclic amine of the piperidine.
Key Diversification Points:
-
Quinoxaline Core (R¹): Substituents on the benzene ring of the quinoxaline can modulate electronic properties and create new interactions with the biological target. Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) can have a profound impact on activity.[11]
-
Exocyclic Amine (R²): The primary amine on the piperidine is an ideal handle for creating a library of amides, sulfonamides, ureas, or for performing reductive amination. This allows for probing different pockets of a target binding site.
Hypothetical Comparative Data
The following table illustrates how experimental data for a series of hypothetical derivatives (based on common findings in the literature) would be presented to facilitate comparison and SAR analysis.[11][12]
| Compound ID | R¹ (Quinoxaline) | R² (Amine Substitution) | HCT-116 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) | Selectivity Index (SI) |
| Core | H | -NH₂ | > 50 | > 50 | N/A |
| ALT-01 | 6,7-diCl | -NH₂ | 15.2 | 22.5 | 1.0 |
| ALT-02 | H | -NH-CO-Ph | 8.5 | 5.1 | 1.0 |
| ALT-03 | 6,7-diCl | -NH-CO-Ph | 1.2 | 0.8 | 1.0 |
| ALT-04 | 6,7-diCl | -NH-CO-(4-MeO-Ph) | 0.9 | 0.5 | 1.0 |
| ALT-05 | 6,7-diMeO | -NH-CO-Ph | 18.9 | 35.1 | 1.0 |
Analysis of SAR from Table:
-
Core Scaffold: The unsubstituted core amine shows minimal activity, highlighting the need for derivatization.
-
Quinoxaline Substitution: Comparing ALT-02 and ALT-03 , the addition of electron-withdrawing chloro groups at the 6 and 7 positions of the quinoxaline ring dramatically increases both cytotoxic and kinase inhibitory potency. Conversely, electron-donating methoxy groups (ALT-05 ) appear detrimental to activity.[11]
-
Amine Derivatization: Acylation of the piperidine amine to form an amide (ALT-02 vs. Core ) is crucial for activity.
-
Synergistic Effects: The combination of an optimal quinoxaline substitution (6,7-diCl) and amine derivatization (ALT-03 , ALT-04 ) leads to the most potent compounds. Further optimization on the benzamide ring (ALT-04 ) can provide additional potency.
This systematic approach, combining rational synthesis with hierarchical evaluation, allows researchers to efficiently navigate the chemical space around the 1-(quinoxalin-2-yl)piperidin-4-amine scaffold to identify promising new therapeutic candidates.
References
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A Researcher's Guide to In Silico Docking: Comparing Quinoxaline-Based Inhibitors Against EGFR
In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] Many derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[1][3][4][5][6][7][8] EGFR is a crucial target in oncology, and its inhibition can halt tumor growth and progression.[3][5]
In silico molecular docking has become an indispensable computational tool to accelerate the identification and optimization of new inhibitors.[9][10] This guide provides an in-depth comparison of quinoxaline-based inhibitors targeting EGFR, grounded in published experimental and computational data. We will delve into the causality behind the virtual screening process, from preparing the molecules to interpreting the results, offering a self-validating framework for researchers in the field.
The "Why": Causality in Experimental Design
The choice of a computational approach like molecular docking is not arbitrary; it is a strategic decision to efficiently navigate the vast chemical space of potential drug candidates.[10] By simulating the binding of a ligand to a protein's active site, we can predict its binding affinity and mode of interaction, thereby prioritizing the most promising compounds for synthesis and in vitro testing. This significantly reduces the time and cost associated with drug development.[10]
The selection of EGFR as the target is based on its well-established role in non-small cell lung cancer and other malignancies.[1][3][5] The quinoxaline scaffold is chosen for its proven track record as a versatile pharmacophore in medicinal chemistry.[2][11] This guide will walk through a simulated virtual screening workflow, comparing a series of quinoxaline derivatives to understand their structure-activity relationships (SAR) as EGFR inhibitors.
The In Silico Docking Workflow: A Conceptual Overview
The process of molecular docking can be broken down into several key stages, each with its own set of critical considerations. The following diagram illustrates a typical workflow for a structure-based virtual screening experiment.
Caption: A high-level overview of the in silico docking workflow.
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of in silico experiments, it is crucial to follow a well-defined and validated protocol. Below are detailed methodologies for protein and ligand preparation, and the molecular docking simulation itself, using widely accepted software like AutoDock Vina and Glide.
Part 1: Receptor and Ligand Preparation
Objective: To prepare the EGFR protein and a set of quinoxaline-based ligands for docking.
1.1. Protein Preparation
-
Acquisition of Protein Structure: Download the crystal structure of the EGFR tyrosine kinase domain from the Protein Data Bank (PDB). For this guide, we will reference PDB ID: 4HJO.[3]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is a standard step to create a clean receptor for docking.[12]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign partial charges to each atom using a force field like AMBER. This is critical for accurately calculating electrostatic interactions.
-
Structural Refinement: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
1.2. Ligand Preparation
-
Structure Generation: The 2D structures of the quinoxaline derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: Each ligand's 3D structure is energy-minimized to obtain a low-energy conformation.
-
Charge and Torsion Assignment: Assign partial charges and define rotatable bonds for each ligand. This allows for conformational flexibility during the docking process.
Part 2: Molecular Docking Simulation (Using AutoDock Vina)
Objective: To dock the prepared quinoxaline ligands into the active site of EGFR.
2.1. Grid Generation
-
Binding Site Definition: The binding site is defined by creating a 3D grid box that encompasses the active site of EGFR. The dimensions and center of this box are crucial parameters that dictate the search space for the ligand.[13] The location of a known co-crystallized inhibitor can be used to define the center of the grid.
2.2. Docking Execution
-
Configuration File: Prepare a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and the desired exhaustiveness of the search.
-
Running the Simulation: Execute the AutoDock Vina program using the prepared configuration file. Vina will then perform a stochastic search to find the optimal binding pose of the ligand within the defined grid box.
Part 3: Post-Docking Analysis
Objective: To analyze the docking results and correlate them with experimental data.
-
Binding Energy and Inhibition Constant: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding. This binding energy can be used to estimate the inhibition constant (Ki).[14]
-
Interaction Analysis: The predicted binding poses are visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
-
Correlation with Experimental Data: The docking scores are compared with experimentally determined IC50 values to assess the predictive power of the docking protocol. A good correlation suggests that the computational model is a reasonable representation of the biological system.[15]
Comparative Analysis of Quinoxaline-Based EGFR Inhibitors
To illustrate the practical application of the described workflow, we will now analyze a set of quinoxaline derivatives that have been synthesized and evaluated for their EGFR inhibitory activity. The following table summarizes the in silico docking results and the corresponding in vitro biological data.
| Compound ID | Structure | Binding Energy (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues | Experimental IC50 (µM) |
| IVa | Quinoxaline-pyrazolidine-dione with phenyl-triazole | -11.18 | - | Met793, Lys745, Cys797 | - |
| IVb | Quinoxaline-pyrazolidine-dione with m-tolyl-triazole | -11.82 | - | Met793, Lys745, Cys797 | - |
| IVd | Quinoxaline-pyrazolidine-dione with 4-bromophenyl-triazole | -12.03 | 1.53 | Met793, Lys745, Cys797 | 3.20 (HeLa), 4.19 (MCF-7), 5.29 (A549) |
| IVh | Quinoxaline-pyrazolidine-dione with 3,5-dimethoxyphenyl-triazole | -11.04 | - | Met793, Lys745, Cys797 | - |
| IVi | Quinoxaline-pyrazolidine-dione with 4-nitrophenyl-triazole | -11.11 | - | Met793, Lys745, Cys797 | - |
Data synthesized from a study by Sravanthi et al.[3]
Interpreting the Results: From Docking Scores to Biological Activity
The data presented in the table reveals a strong correlation between the predicted binding energies from the in silico docking and the experimentally determined anticancer activity. Compound IVd , which exhibits the most favorable binding energy of -12.03 kcal/mol, also demonstrates the most potent cytotoxic effects against multiple cancer cell lines, with IC50 values in the low micromolar range.[3]
The molecular docking studies reveal that these quinoxaline derivatives bind to the ATP-binding site of the EGFR kinase domain, forming key interactions with residues such as Met793, Lys745, and Cys797.[3] The following diagram illustrates the interaction of a potent quinoxaline inhibitor within the EGFR active site.
Caption: Key interactions between a quinoxaline inhibitor and EGFR.
The structure-activity relationship (SAR) suggests that the presence of a bromine atom at the 4-position of the phenyl ring in compound IVd is crucial for its enhanced activity.[3] This highlights the power of in silico docking in elucidating the molecular determinants of inhibitor potency and guiding the rational design of more effective anticancer agents.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the in silico docking process for comparing quinoxaline-based inhibitors of EGFR. By following a rigorous and self-validating protocol, researchers can leverage computational tools to accelerate the discovery and development of novel cancer therapeutics. The strong correlation observed between in silico predictions and in vitro experimental data underscores the value of this approach in modern drug design.
Future work in this area could involve the exploration of a wider range of quinoxaline derivatives, the use of more advanced computational techniques such as molecular dynamics simulations to study the dynamic nature of protein-ligand interactions, and the investigation of these compounds against drug-resistant mutants of EGFR. The continued integration of computational and experimental approaches will undoubtedly pave the way for the next generation of targeted cancer therapies.
References
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Shaer, N. S. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26085-26102. [Link]
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Goud, N. S., Namballa, S., Bathini, S., & Thatikonda, S. (2022). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Bioorganic & Medicinal Chemistry Letters, 23(24), 6757-6761. [Link]
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Hassan, G. S., Kadry, H. H., Serry, A. M., & Abou-Seri, S. M. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Current Topics in Medicinal Chemistry, 22(10), 855-867. [Link]
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Sravanthi, T., Manju, S. L., & Rani, B. S. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of General Chemistry, 92(3), 548-557. [Link]
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Schrödinger, LLC. (2023). Glide Tutorial. [Link]
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Yadav, P., Kumar, A., & Singh, R. K. (2024). Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. Chemical Biology & Drug Design. [Link]
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Zhong, Y., Wang, Y., Zhang, Y., & Liu, Z. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8901. [Link]
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Venkatraman, J., et al. (2011). Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives. Journal of Medicinal Chemistry, 54(15), 5123-5137. [Link]
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Schrödinger, LLC. (2025). Peptide Docking in Schrödinger | Glide & Prime MM-GBSA Workflow Explained. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Shaer, N. S. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26085-26102. [Link]
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Saban, S. (2019). AutoDock Vina Tutorial. [Link]
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Yadav, P., Kumar, A., & Singh, R. K. (2024). Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. Chemical Biology & Drug Design. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Shaer, N. S. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26085-26102. [Link]
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Zhong, Y., Wang, Y., Zhang, Y., & Liu, Z. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8901. [Link]
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The AutoDock Team. (2023). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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Schrödinger, LLC. (2023). Virtual Screening With GLIDE. [Link]
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Petridis, L. (2023). Docking and Virtual Screening with Glide. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
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Asif, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]
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The AutoDock Team. (2023). Multiple ligands docking — Autodock Vina 1.2.0 documentation. [Link]
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de Oliveira, R. B., et al. (2024). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Molecules, 29(1), 1. [Link]
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Singh, P., & Kumar, A. (2019). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. [Link]
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Goud, N. S., Namballa, S., Bathini, S., & Thatikonda, S. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Bioorganic & Medicinal Chemistry Letters, 23(24), 6757-6761. [Link]
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Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. [Link]
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ResearchGate. (2023). Plots of predicted scores against the logarithm of experimental IC50. [Link]
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Ayesha Siddiqa. (2023). How to calculate Inhibition Constant (IC50) value from binding energy ||Molecular Docking. [Link]
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Al-Salahi, R., et al. (2022). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. Molecules, 27(15), 4983. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
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Tadesse, S., et al. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Bioinformatics and Biology Insights, 16. [Link]
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Benchmarking 1-(Quinoxalin-2-yl)piperidin-4-amine Against Known Standards: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for benchmarking the novel compound 1-(Quinoxalin-2-yl)piperidin-4-amine against established standards in the context of oncological research. As the quinoxaline scaffold is a cornerstone in the development of targeted therapeutics, this document outlines the scientific rationale and detailed protocols for a rigorous comparative evaluation.[1][2][3]
Introduction: The Quinoxaline Scaffold and the Emergence of 1-(Quinoxalin-2-yl)piperidin-4-amine
Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Their therapeutic potential often stems from their ability to function as kinase inhibitors, intercalate with DNA, or modulate other critical cellular pathways.[2][6] The subject of this guide, 1-(Quinoxalin-2-yl)piperidin-4-amine, is a novel derivative that combines the privileged quinoxaline core with a piperidine moiety, a common feature in many CNS-active and kinase-inhibiting drugs.[7][8][9] This structural combination suggests a potential for targeted activity in cellular signaling pathways frequently dysregulated in cancer.
This guide will focus on a head-to-head comparison of 1-(Quinoxalin-2-yl)piperidin-4-amine with established standards in oncology, providing the necessary protocols and rationale to ascertain its therapeutic potential.
Selection of Appropriate Benchmarking Standards
To provide a meaningful assessment of 1-(Quinoxalin-2-yl)piperidin-4-amine, a multi-faceted approach to standard selection is crucial. We will employ two categories of benchmarks: a classical cytotoxic agent and a targeted kinase inhibitor.
-
Doxorubicin: A well-characterized anthracycline antibiotic, Doxorubicin is a standard chemotherapeutic agent used in the treatment of a wide range of cancers.[10] Its mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to broad cytotoxicity. Doxorubicin will serve as a benchmark for general anticancer efficacy.
-
Erlotinib: As a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR), Erlotinib represents a modern targeted therapy. Many quinoxaline derivatives have been investigated as kinase inhibitors, making Erlotinib an appropriate standard to evaluate the target-specific potential of our compound of interest.
Comparative Experimental Workflows
A rigorous benchmarking study requires a multi-pronged experimental approach. The following sections detail the proposed workflows for evaluating 1-(Quinoxalin-2-yl)piperidin-4-amine against Doxorubicin and Erlotinib.
In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of 1-(Quinoxalin-2-yl)piperidin-4-amine across a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Line Selection: A panel of human cancer cell lines will be used, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colon carcinoma).[2] A non-cancerous cell line, such as WI-38 (human fetal lung fibroblasts), will be included to assess selectivity.[6]
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells will be treated with serial dilutions of 1-(Quinoxalin-2-yl)piperidin-4-amine, Doxorubicin, and Erlotinib (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values will be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation: Comparative IC50 Values
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | WI-38 IC50 (µM) | Selectivity Index (WI-38/A549) |
| 1-(Quinoxalin-2-yl)piperidin-4-amine | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Doxorubicin (Standard) | ~0.1-1.0 | ~0.1-1.0 | ~0.05-0.5 | Experimental Data | Calculated Value |
| Erlotinib (Standard) | Dependent on EGFR status | Dependent on EGFR status | Dependent on EGFR status | Experimental Data | Calculated Value |
Mechanism of Action: Kinase Inhibition Profile
Given the prevalence of kinase inhibition among quinoxaline derivatives, it is critical to assess the effect of 1-(Quinoxalin-2-yl)piperidin-4-amine on key oncogenic kinases.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Kinase Selection: A panel of kinases relevant to cancer will be selected, including EGFR, VEGFR-2, and c-Met.
-
Assay Principle: A commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) will be used. This assay measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase, substrate, ATP, and varying concentrations of 1-(Quinoxalin-2-yl)piperidin-4-amine or Erlotinib will be incubated in a 384-well plate.
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent will be added to terminate the reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is used to generate a luminescent signal.
-
Luminescence Measurement: The luminescence will be measured using a plate reader.
-
Data Analysis: The IC50 values for kinase inhibition will be determined from the dose-response curves.
Data Presentation: Comparative Kinase Inhibition
| Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) |
| 1-(Quinoxalin-2-yl)piperidin-4-amine | Experimental Data | Experimental Data | Experimental Data |
| Erlotinib (Standard) | ~50-100 | >10,000 | >10,000 |
Cellular Effects: Cell Cycle Analysis
To understand the cellular consequences of treatment, cell cycle analysis will be performed.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: A549 cells will be treated with the IC50 concentration of 1-(Quinoxalin-2-yl)piperidin-4-amine, Doxorubicin, and Erlotinib for 24 and 48 hours.
-
Cell Harvesting and Fixation: Cells will be harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells will be washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells will be analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) will be quantified.
Visualizing Workflows and Pathways
Caption: Experimental workflow for benchmarking 1-(Quinoxalin-2-yl)piperidin-4-amine.
Caption: Hypothesized targeting of the EGFR signaling pathway.
Discussion and Interpretation of Potential Outcomes
The data generated from these experiments will allow for a comprehensive comparison of 1-(Quinoxalin-2-yl)piperidin-4-amine with the selected standards.
-
Potency and Selectivity: A favorable outcome would be for 1-(Quinoxalin-2-yl)piperidin-4-amine to exhibit potent cytotoxicity against cancer cell lines (low IC50 values) while showing significantly less toxicity towards the non-cancerous cell line, indicating a high selectivity index.
-
Mechanism of Action: If the compound demonstrates potent inhibition of a specific kinase, such as EGFR, it would suggest a targeted mechanism of action, similar to Erlotinib. This would be a significant finding, as it would differentiate it from broadly cytotoxic agents like Doxorubicin.
-
Cellular Impact: The cell cycle analysis will provide insights into how the compound affects cell division. For instance, an accumulation of cells in the G2/M phase could suggest an interference with mitosis, a common mechanism for anticancer drugs.
Conclusion
This guide outlines a robust and scientifically sound methodology for the preclinical benchmarking of 1-(Quinoxalin-2-yl)piperidin-4-amine. By comparing its performance against both a classical chemotherapeutic agent and a modern targeted therapy, researchers can gain a clear understanding of its potential as a novel anticancer agent. The proposed experiments will elucidate its potency, selectivity, and mechanism of action, providing the critical data needed to justify further development.
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A Comparative Guide to Confirming Target Engagement of 1-(Quinoxalin-2-yl)piperidin-4-amine
In the landscape of modern drug discovery, the unequivocal confirmation of a compound's direct interaction with its intended biological target within a physiological context is a cornerstone of a successful research program. This guide provides a comprehensive, comparative framework for confirming the target engagement of a novel chemical entity, using 1-(Quinoxalin-2-yl)piperidin-4-amine as a representative example.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, from anticancer to antiviral.[1][2][3][4][5] This structural diversity often leads to multiple potential protein targets. For the purpose of this guide, we will hypothesize that our compound, based on structural similarities to known inhibitors and preliminary screening data, is a potential inhibitor of Bromodomain-containing protein 4 (BRD4) , a key epigenetic reader and a well-validated cancer target.[6][7][8][9]
We will compare the performance of our lead compound against JQ1 , a well-characterized and potent BRD4 inhibitor, across a multi-tiered validation workflow.[8] This guide will not merely list protocols but will delve into the causality behind experimental choices, enabling researchers to build a robust, self-validating case for target engagement.
The Strategic Workflow for Target Engagement Validation
A convincing demonstration of target engagement relies on the convergence of evidence from multiple, orthogonal methods. Our strategy progresses from direct, in vitro biophysical measurements to validation in the complex milieu of the cell, and finally to downstream functional consequences.
Caption: A multi-tiered workflow for validating target engagement.
Tier 1: In Vitro Confirmation of Direct Binding
The first principle of target engagement is to demonstrate a direct, physical interaction between the compound and its purified protein target. Biophysical methods are indispensable for this purpose, providing quantitative data on binding affinity, thermodynamics, and kinetics.[10][11][12]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14][15] This label-free, in-solution technique is considered the gold standard for accurately determining the binding constant (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction.[16]
Causality: Understanding the thermodynamics is crucial for lead optimization. An enthalpy-driven interaction (favorable ΔH) suggests strong hydrogen bonding and van der Waals interactions, while an entropy-driven interaction (favorable TΔS) often points to the release of ordered water molecules from a hydrophobic binding pocket.[13]
-
Preparation:
-
Express and purify recombinant human BRD4 bromodomain 1 (BD1) to >95% purity.
-
Perform extensive dialysis of the protein into the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The compound must be dissolved in the exact same buffer from the final dialysis step to minimize heat of dilution artifacts.[14]
-
Accurately determine the concentrations of the protein and compound solutions via UV-Vis spectroscopy or other quantitative methods.
-
-
ITC Experiment Setup:
-
Load the sample cell with BRD4(BD1) protein at a concentration of ~10-20 µM.
-
Load the injection syringe with 1-(Quinoxalin-2-yl)piperidin-4-amine or JQ1 at a concentration 10-15 times that of the protein (~150-200 µM).
-
Set the experiment temperature to 25°C.
-
-
Titration:
-
Perform a series of 19-25 injections (e.g., 1.5-2.0 µL each) at 150-second intervals to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak.
-
Plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model to derive K D, n, and ΔH. Calculate ΔG and TΔS using the equation: ΔG = ΔH - TΔS = -RTln(K A).[15]
-
Surface Plasmon Resonance (SPR): A Real-Time View of Kinetics
SPR is a powerful, label-free optical technique that monitors molecular interactions in real time.[10][17] It provides high-quality kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (K D = koff/kon) can be calculated.[18][19]
Causality: Kinetic parameters provide insights beyond affinity. A compound with a slow koff (a long residence time on the target) may exhibit a more durable pharmacological effect in vivo, even if its K D is modest.
-
Chip Preparation:
-
Immobilize recombinant BRD4(BD1) onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (~2000 RU) to minimize mass transport limitations.
-
A reference flow cell is prepared similarly but without the protein to allow for background signal subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of 1-(Quinoxalin-2-yl)piperidin-4-amine and JQ1 in SPR running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for double referencing.
-
Inject the compound solutions over the BRD4 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (measured in Resonance Units, RU) over time to generate a sensorgram.[17]
-
-
Data Analysis:
-
After subtracting the reference channel and buffer-only injection signals, fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate K D from the kinetic rate constants.
-
Comparative Data Summary (Hypothetical)
| Parameter | 1-(Quinoxalin-2-yl)piperidin-4-amine | JQ1 (Positive Control) | Method | Justification |
| K D | 180 nM | 55 nM | ITC | Direct measurement of affinity in solution. |
| ΔH (kcal/mol) | -8.5 | -10.2 | ITC | Indicates binding is enthalpically driven for both. |
| TΔS (kcal/mol) | -1.2 | -0.9 | ITC | Small unfavorable entropy suggests some conformational rigidity upon binding. |
| K D | 210 nM | 62 nM | SPR | Orthogonal confirmation of binding affinity. |
| kon (M⁻¹s⁻¹) | 1.5 x 10⁵ | 2.1 x 10⁵ | SPR | Similar association rates. |
| koff (s⁻¹) | 3.1 x 10⁻² | 1.3 x 10⁻² | SPR | JQ1 exhibits a ~2.4-fold slower dissociation rate, suggesting longer residence time. |
Tier 2: In-Cell Target Engagement
While in vitro assays are essential, they do not guarantee that a compound will engage its target in the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a revolutionary method for verifying intracellular target engagement.[20][21] It is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[22][23][24]
Causality: A positive CETSA result provides strong evidence that the compound can cross the cell membrane, is not immediately metabolized or effluxed, and binds to the target protein in its native, folded state within the cell.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride
This document provides essential procedural guidance for the safe and compliant disposal of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride. As a trusted partner in your research, we are committed to providing information that ensures safety and operational excellence in the laboratory. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Hazard Assessment and Waste Characterization
To ensure proper disposal, one must first understand the potential hazards of the material. The structure of this compound incorporates three key moieties: a quinoxaline ring, a piperidine ring, and a hydrochloride salt.
-
Quinoxaline Derivatives: These are heterocyclic aromatic compounds. Safety data for related quinoxaline compounds indicate they may cause skin, eye, and respiratory irritation.[3][4][5]
-
Piperidine Derivatives: Piperidine itself is a flammable liquid that is toxic and corrosive, causing severe skin burns and eye damage.[6] While the subject compound is a solid and less volatile, the piperidine substructure suggests a potential for toxicity and irritation.
-
Hydrochloride Salt: The hydrochloride form indicates it is the salt of an amine base. This generally increases water solubility and suggests the compound is a solid with acidic properties.
Given this analysis, This compound must be treated as a hazardous chemical waste . It should never be disposed of in the regular trash or down the drain.[7][8] The primary hazards are likely to be acute toxicity (if swallowed), and irritation to the skin, eyes, and respiratory system.[4][9]
Core Principles of Compliant Chemical Disposal
The foundation of safe disposal rests on adherence to established regulatory frameworks and laboratory best practices.
-
Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][10] Your institution's EHS office is the primary resource for ensuring compliance with these and local regulations.[11]
-
Waste Minimization: The most effective disposal strategy begins with waste minimization. Order only the quantity of the chemical needed for your experiments, keep a clear inventory, and check if surplus chemicals can be shared with other labs.[12][13]
-
Segregation: Never mix incompatible waste streams.[14] As a hydrochloride salt, this compound is acidic and must be segregated from bases to prevent a violent neutralization reaction. It should also be kept separate from strong oxidizing agents.[15]
Disposal Protocols
This section provides step-by-step procedures for managing different waste streams containing this compound.
Protocol 1: Disposal of Unused or Waste Product (Solid)
This protocol applies to the pure chemical, expired material, or reaction byproducts.
-
Designate as Hazardous Waste: The moment a chemical is deemed unusable, it is officially a waste product.[8][16]
-
Container Selection:
-
If possible, dispose of the solid chemical in its original manufacturer's container.[17]
-
If transferring is necessary, use a new, clean container made of a compatible material (e.g., glass or high-density polyethylene) with a leak-proof, screw-on cap.[16][17] The container must be in good condition with no cracks or deterioration.[14]
-
-
Labeling:
-
Affix your institution's hazardous waste tag to the container.
-
Write the full, unabbreviated chemical name: "This compound ".
-
List all constituents and their approximate percentages if it is a mixture.[14]
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Fill in the generator's name, lab location, and the date waste was first added.[10]
-
-
Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12][15] The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][18]
-
Ensure secondary containment, such as a lab tray, is used to capture any potential spills or leaks.[17]
-
Keep the container closed at all times except when adding waste.[12][17]
-
-
Arrange for Disposal:
Protocol 2: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical requires specific procedures to be disposed of as non-hazardous trash.[19]
-
Definition of "Empty": According to the EPA, a container is considered "empty" only after all contents have been removed by normal means (e.g., pouring, scraping) and no more than 3% by weight of the total capacity remains.[13][19] For acutely toxic materials, more stringent rules apply.
-
Triple Rinsing Procedure:
-
Select a solvent that can readily dissolve the compound. Given its hydrochloride structure, water is a suitable first choice. A water-soluble organic solvent like acetone can also be used.[20]
-
Rinse 1: Add a small amount of the chosen solvent (approximately 10% of the container's volume) to the container. Secure the cap and rinse thoroughly, ensuring the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container (e.g., "Aqueous Amine Waste" or "Halogenated Waste," depending on your lab's waste streams). Crucially, the first rinsate must be collected as hazardous waste. [8][16][21]
-
Rinse 2 & 3: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.[20][21]
-
-
Final Container Disposal:
Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This applies to items such as gloves, weigh boats, absorbent paper, and disposable glassware.
-
Gross Contamination: Items that are heavily contaminated with solid chemical (e.g., a spill cleanup) must be disposed of as solid hazardous waste.[16][17]
-
Double-bag the materials in clear, heavy-duty plastic bags.[17]
-
Label the bag as hazardous waste, listing the chemical contaminant.
-
Place it in your SAA for EHS pickup.
-
-
Incidental Contamination: Items with minor, incidental contamination (e.g., gloves worn during routine handling) can typically be disposed of in the regular laboratory trash, unless your institutional policy is more stringent.[17]
Data and Workflow Summary
The following table summarizes the proper disposal streams for waste generated from handling this compound.
| Waste Stream | Description | Disposal Method |
| Unused/Waste Product | Expired, excess, or contaminated solid chemical. | Collect in a labeled hazardous waste container for EHS pickup. |
| Empty Container Rinsate | Solvent used to triple-rinse the original container. | Collect as liquid hazardous waste for EHS pickup. |
| Decontaminated Container | Original container after triple-rinsing and drying. | Deface label, mark as "EMPTY," and dispose of in regular lab trash. |
| Contaminated Materials | Spill pads, grossly contaminated PPE, and labware. | Collect as solid hazardous waste for EHS pickup. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste streams.
Caption: Workflow for disposal of this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Link
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Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. Link
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How to Store and Dispose of Hazardous Chemical Waste. UC San Diego Blink. Link
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. Link
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Hazardous Waste & Disposal Considerations. American Chemical Society. Link
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Chemical Containers. Case Western Reserve University Environmental Health and Safety. Link
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link
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Decontaminating Empty Containers. University of Illinois Division of Research Safety. Link
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Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. Link
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REGULATION OF LABORATORY WASTE. American Chemical Society. Link
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ASTM D4447 - 21 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. Link
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SAFETY DATA SHEET - Piperidine. Sigma-Aldrich. Link
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Link
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How to Properly Dispose of Empty Chemical Containers. MLI Environmental. Link
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What is the Best Way to Dispose of Chemical Containers? Greenflow. Link
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Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. Link
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PIPERIDINE (D11, 98%). Cambridge Isotope Laboratories. Link
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Link
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. Link
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Link
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Safety Data Sheet - 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Angene Chemical. Link
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Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. Link
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SAFETY DATA SHEET - Quinoxaline. Fisher Scientific. Link
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SAFETY DATA SHEET - Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-. Fisher Scientific. Link
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1-Quinoxalin-2-yl-piperidin-4-ol - Safety Data Sheet. AK Scientific, Inc. Link
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SAFETY DATA SHEET - Quinoxalin-2(1H)-one. Sigma-Aldrich. Link
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A Senior Application Scientist's Guide to Handling 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride
This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride (CAS No. 1185317-72-9)[1]. As a quinoxaline and piperidine derivative, this compound requires careful management to mitigate risks associated with its chemical class.[2] The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Identification and Risk Assessment
Before any handling, it is crucial to understand the inherent risks. This compound and related structures are classified with the following hazards:
-
Skin Irritation (Category 2) : Direct contact can cause skin irritation, characterized by redness, itching, or inflammation.[3][4][5][6][7]
-
Serious Eye Irritation (Category 2A) : The compound poses a significant risk to eyes, potentially causing serious damage upon contact.[3][4][5][6][7]
-
Respiratory Tract Irritation (Category 3) : Inhalation of the dust or aerosols may lead to respiratory irritation.[3][4][5][6]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4) .[4][6][7]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] Therefore, our defense strategy is centered on creating robust barriers through engineering controls and appropriate Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a direct response to the specific hazards presented by the compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Double-gloving with powder-free nitrile or neoprene gloves is the best practice.[8] This provides a backup barrier in case of an undetected perforation in the outer glove. Always inspect gloves for degradation before use and change them immediately if contamination is suspected.[8][9] |
| Eyes/Face | Safety goggles with side shields or a face shield | To protect against dust particles and potential splashes, eye protection must meet ANSI Z87.1 standards.[8] For any procedure with a heightened risk of splashing (e.g., preparing solutions), a full face shield must be worn in addition to goggles.[8][10][11] |
| Body | Chemical-resistant laboratory coat | A fully-buttoned lab coat provides a critical barrier against accidental spills and contamination of personal clothing.[8][11] Ensure cuffs are snug. |
| Respiratory | Use within a certified chemical fume hood | This is the primary and most critical engineering control. All weighing, transferring, and handling of the solid compound or its solutions must be performed within a functioning chemical fume hood to prevent inhalation of dust or vapors.[3][8] A NIOSH-approved respirator may be required only in situations where a fume hood is not available, which should be avoided.[8] |
Operational Plan: A Step-by-Step Workflow
Adherence to a standardized workflow is essential for minimizing exposure and preventing cross-contamination.
Preparation and Engineering Controls
-
Designate an Area: Confine all handling of this compound to a specific, clearly marked area within a certified chemical fume hood.[8]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh paper, glassware, etc.) is clean and placed inside the fume hood before introducing the chemical.
-
Verify Emergency Equipment: Confirm that an emergency eyewash station and safety shower are unobstructed and have been recently tested.
Handling: Weighing and Transferring
-
Containment is Key: Perform all manipulations of the solid compound deep within the chemical fume hood to control any dust.[8]
-
Minimize Dust Generation: Use a micro-spatula for handling the solid. Avoid scooping or dropping the powder from a height, which can create airborne particles.[12]
-
Solution Preparation: When preparing a solution, add the solid this compound slowly to the solvent to prevent splashing.
Post-Handling and Decontamination
-
Surface Decontamination: After handling is complete, decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a final wipe-down.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield/goggles, inner gloves, and finally, respiratory protection if worn. Dispose of contaminated, single-use PPE immediately in the designated waste container.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][13]
Caption: Workflow for handling this compound.
Emergency and Disposal Plans
Emergency Response
Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Spills:
-
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed, labeled container, and decontaminate the area.
-
Major Spill (outside fume hood): Evacuate personnel from the immediate area and move upwind.[12] Alert your institution's emergency response team. Do not attempt to clean up a major spill without proper training and respiratory protection.[12]
Caption: Decision tree for spill response.
Disposal Plan
-
Waste Segregation: All solid waste, including contaminated gloves, weigh paper, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Labeling: The container label should read "Hazardous Chemical Waste" and list "this compound" as a constituent.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]
References
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- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- 1-Quinoxalin-2-yl-piperidin-4-ol - AK Scientific, Inc.
- Safety D
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- Safety D
- 4 - Safety D
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
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- BLD Pharm
- N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride (Cas 134221-12-8) - Parchem.
- Quinoxaline | C8H6N2 | CID 7045 - PubChem - NIH.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
